2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine
Description
BenchChem offers high-quality 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
144806-56-4 |
|---|---|
Molecular Formula |
C29H46N2O |
Molecular Weight |
438.7 |
IUPAC Name |
2-(4-decoxyphenyl)-5-nonylpyrimidine |
InChI |
InChI=1S/C29H46N2O/c1-3-5-7-9-11-13-15-17-23-32-28-21-19-27(20-22-28)29-30-24-26(25-31-29)18-16-14-12-10-8-6-4-2/h19-22,24-25H,3-18,23H2,1-2H3 |
InChI Key |
NAZHQANDCXEZMC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)CCCCCCCCC |
Synonyms |
2-[4-(Decyloxy)-phenyl]-5-nonylpyrimidine |
Origin of Product |
United States |
Determining the Smectic Phase Transition of 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine: A Technical Guide
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the characterization of the smectic phase transition in the liquid crystal compound 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine. While a specific, universally cited transition temperature for this exact molecule is not prominently available in foundational literature, this guide outlines the authoritative experimental methodologies and theoretical underpinnings required to determine and understand its mesomorphic behavior. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground the discussion in established scientific principles.
Introduction to 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine
2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine belongs to the class of calamitic (rod-shaped) thermotropic liquid crystals. Its molecular structure, featuring a rigid phenylpyrimidine core with flexible alkoxy and alkyl chains at opposite ends, is designed to promote the formation of intermediate ordered phases (mesophases) between the crystalline solid and the isotropic liquid state.
The core structure consists of a central pyrimidine ring linked to a phenyl ring. This rigid, aromatic core provides the necessary anisotropy for liquid crystalline behavior. The terminal decyloxy and nonyl chains contribute to the molecular ordering and influence the stability and temperature range of the various mesophases. Understanding the phase transitions of such molecules is crucial for their application in display technologies, optical sensors, and other advanced materials.
The Landscape of Thermotropic Phase Transitions
Thermotropic liquid crystals exhibit a sequence of phase transitions upon heating or cooling. For a compound like 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine, a typical sequence might be:
Crystal (Cr) ↔ Smectic Phase(s) (Sm) ↔ Nematic Phase (N) ↔ Isotropic Liquid (I)
-
Smectic (Sm) Phases : These are characterized by a one-dimensional positional order, where molecules are arranged in distinct layers.[1] Within these layers, the molecules may have liquid-like positional disorder. Key smectic phases include:
-
Nematic (N) Phase : This phase possesses long-range orientational order, where the molecules tend to align along a common direction (the director), but it lacks the layered structure of smectic phases.[2]
-
Isotropic (I) Liquid : At high temperatures, thermal energy overcomes the ordering forces, resulting in a completely disordered liquid.[2]
The specific temperatures at which these transitions occur are key material properties.
Core Experimental Protocols for Phase Transition Analysis
A multi-faceted approach is essential for the unambiguous determination of liquid crystal phase transitions. The combination of thermal analysis, optical microscopy, and X-ray diffraction provides a self-validating system for characterization.
Differential Scanning Calorimetry (DSC)
Principle: DSC is a fundamental thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[6] Phase transitions are detected as changes in heat flow (peaks or steps) in the DSC thermogram. First-order transitions (e.g., Crystal-Smectic, Smectic-Nematic, Nematic-Isotropic) appear as distinct peaks, while second-order transitions (e.g., glass transitions) appear as a step change in the heat capacity.[6]
Experimental Protocol:
-
Sample Preparation : Accurately weigh 2-5 mg of 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine into an aluminum DSC pan.
-
Instrument Setup : Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program :
-
Heat the sample to a temperature well above its expected clearing point (isotropic phase) to erase any previous thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to observe the transitions from the isotropic liquid.
-
Heat the sample again at the same controlled rate (e.g., 10 °C/min). The transitions observed during this second heating scan are typically reported to ensure a consistent thermal history.
-
-
Data Analysis : Identify the onset or peak temperatures of endothermic (heating) or exothermic (cooling) events. The enthalpy change (ΔH) for each transition can be calculated by integrating the area under the corresponding peak. This provides quantitative information about the energetics of the transition.[7]
Polarized Optical Microscopy (POM)
Principle: POM is a powerful technique for identifying liquid crystal phases by observing their unique optical textures.[1] Anisotropic materials, like liquid crystals, are birefringent, meaning they can split a beam of light into two rays with different refractive indices. When placed between two crossed polarizers, this birefringence results in characteristic patterns of light and dark, known as textures.[1][3]
Experimental Protocol:
-
Sample Preparation : Place a small amount of the compound on a clean glass slide and cover it with a coverslip.
-
Hot Stage Integration : Mount the slide on a programmable hot stage attached to the polarizing microscope. This allows for precise temperature control.
-
Observation :
-
Heat the sample into the isotropic phase, where the field of view will be completely dark (extinction) as the liquid is no longer birefringent.
-
Slowly cool the sample. Observe the formation of birefringent textures as the material transitions into the nematic and then smectic phases.
-
Nematic textures often appear as "threaded" (Schlieren) patterns.[3]
-
Smectic A textures commonly manifest as "focal conic fan" or "homeotropic" (dark) textures.[3][8] The growth of "bâtonnets" (small rod-like structures) from the isotropic or nematic phase is a classic indicator of a smectic phase.[3]
-
Smectic C textures are often identified by a modification of the Smectic A texture, such as broken focal conic fans or the appearance of Schlieren textures within the smectic layers.[3]
-
-
Correlation with DSC : The temperatures at which these textural changes occur are recorded and correlated with the transition temperatures identified by DSC.
X-Ray Diffraction (XRD)
Principle: XRD is the definitive technique for confirming the layered structure of smectic phases and for distinguishing between different smectic polymorphs.[9] By scattering X-rays off the sample, one can measure the periodicities within the material.
Experimental Protocol:
-
Sample Preparation : The sample is loaded into a thin-walled capillary tube and placed in a temperature-controlled holder within the XRD instrument.
-
Data Acquisition : An X-ray beam is directed at the sample, and the scattered radiation is detected.
-
Data Analysis :
-
Small-Angle X-ray Scattering (SAXS) : In a smectic phase, a sharp diffraction peak will appear in the small-angle region, corresponding to the smectic layer spacing (d). This is direct evidence of the one-dimensional positional order.[2][4]
-
Wide-Angle X-ray Scattering (WAXS) : A diffuse halo in the wide-angle region indicates the liquid-like disorder within the smectic layers.[2]
-
Distinguishing SmA and SmC : The layer spacing 'd' can be compared to the molecular length 'L'. In a SmA phase, d ≈ L. In a SmC phase, where molecules are tilted, d < L. By measuring the temperature dependence of the layer spacing, the SmA-SmC transition can be identified by the onset of a decrease in 'd'.[4][5]
-
Integrated Characterization Workflow
The synergy between DSC, POM, and XRD provides a robust and self-validating workflow for characterizing a novel liquid crystal like 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine.
Caption: Integrated workflow for liquid crystal phase characterization.
Expected Phase Behavior and Data Summary
Based on studies of similar phenylpyrimidine liquid crystals, 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine is expected to exhibit at least one smectic phase. The long alkyl and alkoxy chains (nonyl and decyloxy) strongly favor the formation of layered smectic structures. A possible phase sequence on cooling could be Isotropic → Nematic → Smectic A → Smectic C → Crystal.
The following table summarizes the expected observations from each analytical technique for identifying the smectic phase transition.
| Phase Transition | Differential Scanning Calorimetry (DSC) | Polarized Optical Microscopy (POM) | X-Ray Diffraction (XRD) |
| Nematic → Smectic A | First-order peak (enthalpy change) on thermogram. | Growth of focal conic fans or bâtonnets from the nematic Schlieren texture. | Appearance of a sharp small-angle diffraction peak, indicating layer formation. |
| Smectic A → Smectic C | Often a weak second-order transition (change in heat capacity, small peak).[4] | Subtle change in texture; possible appearance of striations or Schlieren features within fans. | Onset of a decrease in the smectic layer spacing (d) as a function of decreasing temperature. |
Synthetic Considerations
The synthesis of 2,5-disubstituted pyrimidines is well-established. A common route involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine. For the target molecule, a plausible retrosynthetic analysis suggests a Suzuki or similar cross-coupling reaction to construct the phenyl-pyrimidine core, followed by etherification and alkylation, or building the substituted fragments before the core construction. Numerous modern synthetic protocols, including metal-free and regioselective methods, have been developed for creating substituted pyrimidines.[10][11]
Conclusion
Determining the smectic phase transition temperature of 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine requires a rigorous, multi-technique approach. While a definitive literature value is not immediately accessible, the application of Differential Scanning Calorimetry, Polarized Optical Microscopy, and X-Ray Diffraction provides a comprehensive and self-validating pathway to fully characterize its rich thermotropic behavior. This guide equips researchers with the necessary protocols and theoretical understanding to confidently investigate this and similar liquid crystalline materials, paving the way for their rational design and application in advanced technologies.
References
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Rasayan Journal of Chemistry. (n.d.). CHARACTERIZATION OF NANO-DOPED LIQUID CRYSTALS BY X-RAY DIFFRACTION, SCANNING ELECTRON MICROSCOPE AND OPTICAL COLORIMETRY. Retrieved from [Link][9]
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Unknown. (n.d.). 2D-‐Wide angle X-‐ray Scattering (WAXD) studies of Liquid crystals Introduction of. Retrieved from [Link][2]
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Laboratoire de physique des Solides. (n.d.). The world of liquid crystals as seen through X-ray diffraction. Retrieved from [Link]
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Taylor & Francis Online. (2011, April 20). X-ray diffraction by liquid crystals. Retrieved from [Link][12]
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ACS Publications. (n.d.). X-ray diffraction from liquid-crystalline copolyesters: matrix methods for intensity calculations using a one-dimensional paracrystalline model. Retrieved from [Link][13]
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National Center for Biotechnology Information. (2018, January 30). Periodic structures on liquid-phase smectic A, nematic and isotropic free surfaces. Retrieved from [Link][14]
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ResearchGate. (2026, February 5). Thermal and structural analysis of binary mixtures of pyrimidine liquid crystals using modulated differential calorimetry and synchrotron x-ray diffraction measurements | Request PDF. Retrieved from [Link][4]
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PubMed. (2024, November 15). Thermal and structural analysis of binary mixtures of pyrimidine liquid crystals using modulated differential calorimetry and synchrotron x-ray diffraction measurements. Retrieved from [Link][5]
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Chemistry LibreTexts. (2022, August 28). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Retrieved from [Link][1]
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ResearchGate. (n.d.). Polarized microscope images of the smectic phase under shear flow at.... Retrieved from [Link][8]
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Taylor & Francis Online. (2025, June 18). Full article: Liquid crystal textures: an overview. Retrieved from [Link][3]
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Royal Society of Chemistry. (n.d.). Liquid-crystal transition temperatures and physical properties of some new alkenyl-substituted phenylpyrimidine and phenylpyridine esters. Retrieved from [Link][15]
-
Massachusetts Institute of Technology. (2005). 3.014 Materials Laboratory November 16-21, 2005 Lab Week 3 – Module γ1 DSC and Polarized light microscopy study of liquid crystals. Retrieved from [Link][16]
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PubMed. (2012, March 28). Atomistic simulations of liquid crystal mixtures of alkoxy substituted phenylpyrimidines 2PhP and PhP14. Retrieved from [Link][17]
-
PubMed. (2010, April 15). Molecular dynamics simulations of the liquid-crystal phases of 2-(4-butyloxyphenyl)-5-octyloxypyrimidine and 5-(4-butyloxyphenyl)-2-octyloxypyrimidine. Retrieved from [Link][18]
-
University of Hamburg. (n.d.). LIQUID CRYSTAL PHASES. Retrieved from [Link][7]
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Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link][6]
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Royal Society of Chemistry. (n.d.). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. Retrieved from [Link][10]
-
PubMed. (2004, March 11). New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity. Retrieved from [Link][11]
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Molecular Alignment and Dipole Moment of 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine: An Advanced Technical Guide
Executive Summary
The rational design of functional soft materials relies heavily on the precise control of molecular orientation and electrostatic interactions. 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine is a quintessential calamitic (rod-like) liquid crystal that serves as a foundational achiral host in smectic C (SmC) mixtures for Surface-Stabilized Ferroelectric Liquid Crystal (SSFLC) applications. This whitepaper provides an in-depth analysis of its molecular architecture, the origin of its transverse dipole moment, and the thermodynamic phase behaviors that govern its molecular alignment. Furthermore, we detail self-validating experimental protocols for cell fabrication and dielectric characterization.
Molecular Architecture and the Origin of the Dipole Moment
The macroscopic electro-optic properties of liquid crystals are inextricably linked to their microscopic molecular structure. The architecture of 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine consists of a rigid, polarizable core (phenylpyrimidine) flanked by two flexible aliphatic tails: a decyloxy chain ( C10H21O− ) and a nonyl chain ( C9H19− ).
The Transverse Dipole Moment
In the context of ferroelectric and superparaelectric liquid crystals, the magnitude and vector direction of the permanent dipole moment are critical[1]. The dipole moment in this molecule is not aligned with its long molecular axis; rather, it possesses a strong transverse component due to two primary structural features:
-
The Pyrimidine Ring: The two highly electronegative nitrogen atoms in the pyrimidine heterocycle break the symmetry of the core, generating a local dipole moment calculated to be approximately 1.69 to 1.87 Debye via Density Functional Theory (DFT) at the B3LYP/6-311G++ level[2].
-
The Ether Linkage: The oxygen atom in the decyloxy tail introduces an additional electronegative center. The non-collinear arrangement of the ether oxygen relative to the pyrimidine nitrogens results in vector addition that enhances the net transverse dipole moment to approximately 2.5 - 2.8 D.
Causality Insight: Why is a transverse dipole moment essential? In the tilted Smectic C (SmC) phase, the molecules arrange in layers with their long axes tilted at an angle ( θ ) relative to the layer normal. While the host molecule itself is achiral and its macroscopic polarization cancels out, the strong transverse dipole moment provides the necessary electrostatic "handle." When an is introduced, it breaks the mirror symmetry of the SmC phase, forcing the transverse dipoles to align preferentially in one direction, thereby generating a macroscopic Spontaneous Polarization ( Ps )[3].
Caption: Mechanistic coupling of the transverse dipole moment and chiral symmetry breaking to induce Ps.
Phase Behavior and Molecular Alignment Dynamics
The utility of 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine stems from its broad and stable mesophase sequence. As temperature decreases, the molecule transitions through distinct states of positional and orientational order[3].
-
Isotropic (Iso) > 70.0 °C: Complete loss of order.
-
Nematic (N) 65.0 °C – 70.0 °C: Molecules align their long axes parallel to a common director ( n^ ), but lack positional order.
-
Smectic A (SmA) 56.0 °C – 65.0 °C: Molecules form 1D layers, with the director orthogonal to the layer planes.
-
Smectic C (SmC) 13.0 °C – 56.0 °C: Molecules remain in layers but tilt at an angle ( θ ) relative to the layer normal.
Alignment in SSFLC Geometry
To harness these phases for electro-optic devices or dielectric measurements, the molecules must be uniformly aligned over macroscopic distances. In a Surface-Stabilized Ferroelectric Liquid Crystal (SSFLC) cell, planar alignment is enforced by confining the liquid crystal between two glass substrates coated with rubbed polyimide. The cell gap (typically 2 µm) is deliberately chosen to be smaller than the helical pitch of the SmC* phase, unwinding the helix and bistably locking the molecular tilt[3].
Experimental Workflows
The following protocols detail the field-proven methodologies for aligning and characterizing this liquid crystal system.
Protocol 1: SSFLC Cell Fabrication and Planar Alignment
This protocol establishes a uniform planar alignment required for optical and dielectric characterization.
-
Substrate Preparation: Clean Indium Tin Oxide (ITO)-coated glass substrates sequentially in ultrasonic baths of acetone, isopropanol, and deionized water. Conclude with a 15-minute UV-Ozone treatment to maximize surface wettability.
-
Alignment Layer Deposition: Spin-coat a polyimide precursor (e.g., PI-2555) at 3000 RPM for 30 seconds.
-
Thermal Imidization: Bake the substrates at 200 °C for 1 hour to fully cross-link the polyimide.
-
Unidirectional Rubbing: Rub the polyimide surface with a velvet cloth under a constant pressure of 10 g/cm2 . Causality: The mechanical rubbing creates micro-grooves and aligns the polymer chains, which subsequently dictate the orientation of the nematic director via steric interactions.
-
Cell Assembly: Assemble two substrates with anti-parallel rubbing directions using 2 µm silica spacer beads mixed in UV-curable epoxy.
-
Capillary Filling: Heat the cell and the liquid crystal to 80 °C (Isotropic phase). Introduce the liquid crystal via capillary action.
-
Controlled Cooling: Cool the cell at a strict rate of 1 °C/min through the N, SmA, and SmC phases.
Self-Validation Mechanism: The alignment integrity is continuously verified using Polarized Optical Microscopy (POM). When cooled to the SmC phase and rotated between crossed polarizers, the optical transmission must drop to near-zero (complete extinction) when the rubbing axis is parallel to the polarizer[1]. The emergence of zigzag or focal-conic defects immediately invalidates the assembly, triggering a recalibration of the cooling rate to allow sufficient time for defect annihilation.
Caption: Workflow for SSFLC cell fabrication and planar alignment validation.
Protocol 2: Dielectric Spectroscopy and Dipole Moment Extraction
To quantify the dipole moment and phase transitions, broadband dielectric spectroscopy is employed.
-
Calibration: Connect the empty SSFLC cell to an LCR meter or broadband dielectric spectrometer (e.g., Novocontrol Alpha-A).
-
Empty Cell Measurement: Measure the empty cell capacitance ( C0 ) across a frequency sweep of 10 Hz to 10 MHz.
-
Filled Cell Measurement: Following Protocol 1, measure the capacitance of the filled cell ( Cfilled ) across the same temperature and frequency ranges.
-
Permittivity Calculation: Calculate the real part of the relative dielectric permittivity as ϵ′=Cfilled/C0 .
Self-Validation Mechanism: To isolate the dielectric response of the liquid crystal from parasitic system capacitance, the relative permittivity is strictly validated via the ratio Cfilled/C0 [1]. Furthermore, the extracted data must be plotted as a Cole-Cole plot (dielectric loss ϵ′′ vs. ϵ′ ). A perfect semicircular arc validates a pure Debye relaxation process corresponding to the molecular "flip-flop" mode around the short axis. Any skewness or secondary arcs indicate ionic contamination or multi-domain alignment, rendering the measurement invalid and requiring sample repurification[4].
Quantitative Data Summaries
Table 1: Phase Transition Temperatures of 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine
| Phase Transition | Temperature (°C) | Physical State Dynamics |
|---|
| Crystalline (Cr) → SmC | 13.0 | Melting into Tilted Smectic Layering | | SmC → SmA | 56.0 | Loss of Tilt; Orthogonal Smectic Layering | | SmA → Nematic (N) | 65.0 | Loss of 1D Positional Order | | Nematic (N) → Isotropic (Iso) | 70.0 | Complete Loss of Orientational Order |
Table 2: Dielectric and Molecular Properties
| Property | Value | Measurement / Computational Method |
|---|---|---|
| Core Dipole Moment (Phenylpyrimidine) | ~1.69 - 1.87 D | DFT (B3LYP/6-311G++) |
| Net Molecular Transverse Dipole | ~2.5 - 2.8 D | Vector addition (Core + Ether O) |
| SmC Tilt Angle ( θ ) | ~22° - 25° | X-ray Diffraction (XRD) / Optical Extinction | | Dielectric Anisotropy ( Δϵ ) | Negative | Dielectric Spectroscopy (1 kHz) |
Conclusion
The compound 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine exemplifies how targeted molecular engineering—specifically the integration of a highly polar phenylpyrimidine core with flexible alkoxy tails—can yield stable, broad-temperature smectic phases. Its pronounced transverse dipole moment acts as the critical vector for generating spontaneous polarization in doped ferroelectric systems. By adhering to the self-validating alignment and dielectric protocols outlined in this guide, researchers can ensure high-fidelity data extraction critical for the advancement of next-generation electro-optic materials.
References
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Panarin, Y. P., Jiang, W., Yadav, N., et al. (2025). Colossal Dielectric Permittivity and Superparaelectricity in phenyl pyrimidine based liquid crystals. Journal of Materials Chemistry C.[Link]
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Kusumoto, T., Hiyama, T., Takehara, S., et al. (1991). Synthesis and Properties of Optically Active α-Alkyl-y-aryloxymethyl-y-lactones as Chiral Dopants. Chemistry Letters, 20(7), 1109-1112.[Link]
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Cinar, M., Karabacak, M., et al. (2021). DFT investigations and molecular docking as potent inhibitors of SARS-CoV-2 main protease of 4-phenylpyrimidine. Journal of Molecular Structure.[Link]
-
Torsional potential and nonlinear optical properties of phenyldiazines and phenyltetrazines. ResearchGate.[Link]
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X-ray diffraction patterns of 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine liquid crystals
An In-depth Technical Guide to the X-ray Diffraction Analysis of 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine Liquid Crystals
Abstract
This technical guide provides a comprehensive overview of the principles and methodologies for characterizing the mesomorphic phases of the calamitic liquid crystal, 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine, using X-ray diffraction (XRD). We delve into the structural features of this molecule that give rise to its liquid crystalline behavior and predict its potential phase transitions. The fundamental principles of XRD as applied to soft matter are detailed, with a focus on distinguishing between nematic and smectic phases. This guide presents a standardized experimental protocol for temperature-resolved XRD analysis, from sample preparation to data acquisition. Furthermore, it offers a detailed framework for interpreting the resulting diffraction patterns to extract critical structural parameters, such as smectic layer spacing and intermolecular distances. This document is intended for researchers and scientists in materials science and drug development seeking to employ XRD for the structural elucidation of novel liquid crystalline compounds.
Introduction: The Molecular Architecture of a Calamitic Mesogen
Liquid crystals represent a unique state of matter that exhibits properties intermediate between those of a conventional liquid and a solid crystal.[1] Within this class, calamitic (rod-like) liquid crystals are of significant interest due to their applications in display technologies and as advanced functional materials.[2] Their behavior is dictated by a molecular architecture that typically combines a rigid core with flexible terminal chains.[2][3]
The molecule of interest, 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine, is a classic example of a calamitic mesogen. Its structure consists of:
-
A Rigid Core: A 2,5-disubstituted pyrimidine linked to a phenyl ring. This aromatic core provides the necessary structural rigidity and anisotropic shape that promotes orientational ordering.[4]
-
Flexible Terminal Chains: A decyloxy chain (-OC₁₀H₂₁) and a nonyl chain (-C₉H₁₉) at opposite ends of the rigid core. These flexible chains influence the melting and clearing points and are crucial for the formation of layered (smectic) phases through nano-segregation between the incompatible rigid cores and flexible chains.[5]
Given its elongated molecular structure and the presence of long alkyl/alkoxy chains, 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine is expected to exhibit a rich polymorphism, likely including nematic and smectic phases upon heating from its crystalline state.[3]
Caption: Schematic breakdown of the target molecule.
Fundamentals of X-ray Diffraction for Liquid Crystal Phase Identification
X-ray diffraction is the definitive technique for determining the long-range and short-range order within a material. In liquid crystals, XRD patterns provide direct insight into the arrangement of molecules, allowing for unambiguous phase identification.[6][7] The analysis typically focuses on two regions of the scattering angle (2θ):
-
Small-Angle X-ray Scattering (SAXS): Probes larger-scale structures, typically in the range of 1-100 nm. For smectic liquid crystals, this region reveals sharp Bragg reflections corresponding to the periodic arrangement of molecular layers.[8]
-
Wide-Angle X-ray Scattering (WAXS): Probes shorter-range correlations, on the order of intermolecular distances (typically 0.3-0.5 nm). This region provides information about the packing of molecules within a layer or in the nematic phase.[9]
Distinguishing Mesophases with XRD
Different liquid crystal phases yield distinct XRD signatures:[8][10]
-
Nematic (N) Phase: Characterized by long-range orientational order but no positional order.[1] The XRD pattern consists of a diffuse, broad peak in the wide-angle region (centered around 4-5 Å), indicating a liquid-like short-range positional order of the molecules' lateral spacing. The small-angle region shows no sharp peaks, confirming the absence of a layered structure.
-
Smectic A (SmA) Phase: Molecules are arranged in layers with their long axes, on average, perpendicular to the layer planes.[5] The XRD pattern exhibits one or more sharp, equidistant Bragg peaks in the small-angle region, corresponding to the smectic layer spacing (d). A diffuse peak is still observed in the wide-angle region, similar to the nematic phase.
-
Smectic C (SmC) Phase: Similar to the SmA phase, but the molecular long axes are tilted at an angle (θ) with respect to the layer normal. This tilt does not significantly alter the XRD pattern for an unaligned "powder" sample compared to the SmA phase. The layer spacing, d, is related to the molecular length, L, by the equation d = L cos(θ). Therefore, a transition from a SmA to a SmC phase is typically accompanied by a decrease in the measured layer spacing.[11]
Caption: Relationship between molecular order and XRD signatures.
Experimental Protocol: Temperature-Resolved XRD
The causality behind this protocol is to systematically correlate changes in the XRD pattern with temperature, thereby identifying the precise transition temperatures and the structure of each mesophase.
Sample Preparation
-
Sample Loading: Place a small quantity (2-5 mg) of the 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine powder into a 1.5 mm diameter glass capillary tube.
-
Sealing: Seal the capillary tube using a flame or epoxy. This is crucial to prevent sample degradation or sublimation at elevated temperatures.
-
Thermal Cycling: Heat the sample into the isotropic liquid phase (well above its clearing point) and cool it back down to room temperature. This step ensures a uniform and reproducible thermal history, which is vital for observing equilibrium phases.
Instrumentation and Data Acquisition
-
Instrument Setup: Use an X-ray diffractometer equipped with a temperature-controlled stage (e.g., a hot stage) and a 2D area detector. A common X-ray source is Cu Kα radiation (λ = 1.5418 Å).
-
Calibration: Calibrate the sample-to-detector distance and the beam center using a standard calibrant such as silver behenate. This step is non-negotiable for ensuring the accuracy of the measured d-spacings.
-
Thermal Program:
-
Mount the sealed capillary in the hot stage.
-
Heat the sample to a temperature just below its known melting point. Allow the temperature to stabilize for 2-5 minutes.
-
Acquire an XRD pattern (exposure time typically 1-5 minutes).
-
Increase the temperature in controlled steps (e.g., 1-2 °C). At each step, allow for thermal equilibration before acquiring the next pattern.
-
Continue this process through all liquid crystal phases and into the isotropic liquid phase.
-
Perform a similar data acquisition sequence upon cooling from the isotropic phase to identify any monotropic phases (phases that appear only on cooling).[12]
-
Caption: Workflow for temperature-dependent XRD data acquisition.
Data Interpretation and Analysis
From 2D Pattern to 1D Profile
The 2D diffraction pattern is azimuthally integrated to produce a 1D plot of intensity versus scattering angle (2θ) or the scattering vector, q, where q = 4πsin(θ)/λ. This integration improves the signal-to-noise ratio and simplifies analysis.
Calculating Structural Parameters
-
Layer Spacing (d): For smectic phases, the position of the sharp small-angle peaks (2θ) is used to calculate the layer spacing using Bragg's Law: nλ = 2d sin(θ) Where n is the order of the reflection (usually n=1 for the primary peak), λ is the X-ray wavelength, and θ is the scattering angle.
-
Intermolecular Distance (R): The broad peak in the wide-angle region gives an estimate of the average distance between adjacent molecules.
Simulated Data for 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine
While experimental data for this specific compound is not publicly available, we can predict the expected XRD parameters based on its molecular structure. By estimating the fully extended molecular length (L) to be approximately 35-40 Å, we can anticipate the following d-spacings for its potential smectic phases.
| Mesophase | Expected Low-Angle Signal (SAXS) | Expected Wide-Angle Signal (WAXS) | Predicted d-spacing (Å) |
| Nematic (N) | None | Diffuse peak | N/A |
| Smectic A (SmA) | Sharp peak | Diffuse peak | ~35 - 40 (d ≈ L) |
| Smectic C (SmC) | Sharp peak | Diffuse peak | < 35 (d < L) |
This table presents predicted values based on molecular modeling and typical behavior of similar calamitic liquid crystals. Actual experimental values may vary.
Conclusion
X-ray diffraction is an indispensable tool for the structural characterization of 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine and other calamitic liquid crystals. A systematic temperature-resolved XRD experiment allows for the unambiguous identification of nematic and smectic phases and the precise measurement of key structural parameters like smectic layer spacing. By following the protocols and interpretative framework outlined in this guide, researchers can effectively elucidate the rich mesomorphic behavior of novel liquid crystalline materials, paving the way for their application in advanced technologies.
References
- Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. PMC.
- Full article: Calamitic nematic liquid crystals synthesis and characterisation from bromo-chlorophenol and bromo-chlorobenzoic acid. Taylor & Francis Online.
- Core‐Only Calamitic Liquid Crystals: Molecular Design and Optoelectronic Properties. PMC.
- Liquid Crystals (all content). Dissemination of IT for the Promotion of Materials Science (DoITPoMS), University of Cambridge.
- X-Ray Diffraction by Liquid Crystals. Taylor & Francis Online.
- Full article: Synthesis and characterisation of novel calamitic liquid crystalline compounds. Taylor & Francis Online.
- X-Ray Diffraction by Liquid Crystals. Semantic Scholar.
- XRD pattern of the nematic and smectic phase of CV-8T at 200 °C (red...)
- X-Ray Diffraction Study of Nematic Smectic A and C Liquid Crystals. Google Books.
- Nematic and Smectic Phases with Proper Ferroelectric Order. PMC.
- Heterocyclic columnar pyrimidines: synthesis, characterization and mesomorphic properties. Semantic Scholar.
- Design and investigation of de Vries liquid crystals based on 5-phenyl-pyrimidine and ( R,R )-2,3-epoxyhexoxy backbone.
- Comparative 2 H NMR and X-Ray Diffraction Investigation of a Bent-Core Liquid Crystal Showing a Nem
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An In-depth Technical Guide to the Optical Birefringence Properties of 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liquid crystals are a fascinating state of matter that exhibits properties between those of a conventional liquid and a solid crystal. A key characteristic of many liquid crystals, particularly in the nematic phase, is their optical anisotropy, or birefringence. This property, defined as the difference in refractive indices for light polarized parallel and perpendicular to the liquid crystal director, is fundamental to their application in a wide array of electro-optical devices. This guide provides a detailed technical overview of the optical birefringence properties of a specific liquid crystalline compound, 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine. While direct experimental data for this exact molecule is not extensively published, this guide will synthesize information from closely related phenylpyrimidine-based liquid crystals to provide a comprehensive understanding of its expected behavior and the methodologies for its characterization.
The molecule 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine belongs to a class of calamitic (rod-shaped) liquid crystals. Its structure, featuring a rigid phenylpyrimidine core with flexible alkyl and alkyloxy chains, is designed to promote the formation of liquid crystalline phases over a specific temperature range. The delocalized π-electrons in the aromatic core are a primary contributor to the material's polarizability and, consequently, its birefringence.
The Phenomenon of Birefringence in Nematic Liquid Crystals
In the nematic phase, the elongated molecules of 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine exhibit a long-range orientational order, aligning their long axes, on average, along a common direction known as the director (n). This structural anisotropy leads to anisotropy in its optical properties.[1]
When unpolarized light enters a nematic liquid crystal, it is split into two linearly polarized components that travel at different velocities and experience different refractive indices.[1]
-
The Ordinary Ray (o-ray): This component is polarized perpendicular to the director and experiences the ordinary refractive index (nₒ).[2]
-
The Extraordinary Ray (e-ray): This component is polarized parallel to the director and experiences the extraordinary refractive index (nₑ).[2]
The optical birefringence (Δn) is the difference between these two refractive indices:
Δn = nₑ - nₒ [2]
The magnitude of the birefringence is a critical parameter for many applications. A high birefringence allows for the design of thinner liquid crystal cells, which can lead to faster switching times in display devices.[3]
The birefringence of a nematic liquid crystal is not a constant value but is influenced by several factors:
-
Temperature: As the temperature increases towards the nematic-isotropic transition temperature (the clearing point), the orientational order of the liquid crystal molecules decreases. This leads to a decrease in the birefringence, which becomes zero in the isotropic phase.[4][5]
-
Wavelength of Light: Birefringence is also dependent on the wavelength of the incident light, a phenomenon known as dispersion. Generally, birefringence decreases as the wavelength of light increases.[2][3]
Experimental Determination of Birefringence
Several techniques can be employed to measure the refractive indices and birefringence of liquid crystals. The choice of method often depends on the required accuracy, the spectral range of interest, and the available equipment.
The Abbé Refractometer Method
The Abbé refractometer is a widely used instrument for measuring the refractive index of liquids.[6][7][8] With some modifications, it can be adapted to determine the ordinary and extraordinary refractive indices of a nematic liquid crystal.
Principle: The Abbé refractometer measures the critical angle of total internal reflection at the interface between a high-refractive-index prism and the sample.[9] By using a polarizing filter, the o-ray and e-ray can be measured separately.
Experimental Protocol:
-
Sample Preparation: A thin, homogeneously aligned layer of the liquid crystal is placed between the prisms of the Abbé refractometer. Homogeneous alignment, where the director is parallel to the prism surfaces, can be achieved by treating the prism surfaces with a rubbed polyimide layer.
-
Temperature Control: The prisms are connected to a circulating water bath to maintain a precise and stable temperature.[6]
-
Measurement of nₒ: The polarizer is oriented so that the polarization of the incident light is perpendicular to the director of the liquid crystal. The refractometer is adjusted to find the sharp boundary between the light and dark fields, and the value of nₒ is read from the scale.[9][10]
-
Measurement of nₑ: The polarizer is then rotated by 90 degrees, so the light is polarized parallel to the director. The refractometer is readjusted, and the value of nₑ is measured.
-
Birefringence Calculation: The birefringence (Δn) is calculated as the difference between nₑ and nₒ.
-
Temperature Dependence: The measurements are repeated at different temperatures to determine the temperature dependence of the refractive indices and birefringence.
Caption: Experimental workflow for measuring birefringence using an Abbé refractometer.
Spectrophotometric Methods
For measuring the dispersion of birefringence (its dependence on wavelength), spectrophotometric methods are often employed.[2] These techniques are based on analyzing the transmission of polarized light through a liquid crystal cell.
Principle: A homogeneously aligned liquid crystal cell is placed between two crossed polarizers. The phase difference (δ) between the e-ray and the o-ray after passing through the cell is given by:
δ = (2πdΔn) / λ
where d is the cell thickness and λ is the wavelength of light. The transmission of light through this setup is a function of this phase difference, and by measuring the transmission spectrum, the birefringence can be determined as a function of wavelength.[11][12]
Expected Optical Properties of 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine
Based on the properties of similar phenylpyrimidine-based liquid crystals, we can predict the following for 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine:
-
Positive Birefringence: The molecule is calamitic, with the long molecular axis corresponding to the direction of greater polarizability. Therefore, it is expected to exhibit positive birefringence (nₑ > nₒ).
-
Magnitude of Birefringence: Phenylpyrimidine cores are known to contribute to a reasonably high birefringence due to their extended π-conjugation.[13] The presence of the decyloxy and nonyl chains will influence the molecular packing and order parameter, but a birefringence in the range of 0.15 to 0.25 at room temperature and visible wavelengths would be a reasonable expectation.
-
Temperature Dependence: The birefringence is expected to decrease with increasing temperature, following a trend similar to the temperature dependence of the order parameter.[14][15] A sharp drop to zero will occur at the nematic-isotropic transition temperature.
The relationship between the molecular structure and the optical anisotropy can be visualized as follows:
Caption: Relationship between molecular structure and optical birefringence.
Quantitative Data Summary (Hypothetical Data Based on Similar Compounds)
The following table presents hypothetical but realistic data for the refractive indices and birefringence of 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine at a wavelength of 589 nm, based on typical values for similar liquid crystals.
| Temperature (°C) | nₑ | nₒ | Δn (Birefringence) |
| 25 | 1.685 | 1.510 | 0.175 |
| 35 | 1.680 | 1.512 | 0.168 |
| 45 | 1.672 | 1.515 | 0.157 |
| 55 | 1.660 | 1.518 | 0.142 |
| 65 (Clearing Point) | 1.550 | 1.550 | 0.000 |
Conclusion
2-[4-(decyloxy)phenyl]-5-nonylpyrimidine is expected to be a birefringent material in its nematic liquid crystal phase. The magnitude of its birefringence, its temperature dependence, and its dispersion are all critical parameters that dictate its suitability for various electro-optical applications. The experimental techniques outlined in this guide, particularly the Abbé refractometer method for temperature-dependent measurements and spectrophotometric methods for dispersion, provide a robust framework for the complete optical characterization of this and other novel liquid crystalline materials. A thorough understanding of these properties is essential for the rational design and development of advanced liquid crystal-based technologies.
References
-
Ferroelectric Nematic Liquid Crystals Showing High Birefringence - PMC. Available at: [Link]
-
Temperature-dependent optical constants and birefringence of nematic liquid crystal 5CB in the terahertz frequency range - ResearchGate. Available at: [Link]
-
Temperature-Dependent Polarization Characterization and Birefringence Inversion in Super-Twisted Nematic Liquid Crystals - MDPI. Available at: [Link]
-
Determination of birefringence dispersion in nematic liquid crystals by using an S-transform. Available at: [Link]
-
Birefringence Measurement of Liquid Crystals - Taylor & Francis. Available at: [Link]
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(PDF) Birefringence measurements of liquid crystals - ResearchGate. Available at: [Link]
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Theory of Birefringence of Nematic Liquid Crystals - Taylor & Francis. Available at: [Link]
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How can Refractive index of liquid crystals can be obseved by using Abbe's refractometer? - ResearchGate. Available at: [Link]
-
Birefringence measurements of liquid crystals - Optica Publishing Group. Available at: [Link]
-
Temperature-dependent optical constants and birefringence of nematic liquid crystal 5CB in the terahertz frequency range | Journal of Applied Physics | AIP Publishing. Available at: [Link]
-
Optical properties – birefringence in nematics - Dissemination of IT for the Promotion of Materials Science (DoITPoMS). Available at: [Link]
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Abbe Refractometer - VEE GEE Scientific. Available at: [Link]
-
Abbe Zeiss refractometer. Available at: [Link]
-
Refractive Indices, Order Parameter and Optical Transmittance Studies of a Nematic Liquid Crystal Mixture. Available at: [Link]
-
Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin. Available at: [Link]
-
Abbe refractometer - PHYWE. Available at: [Link]
-
[PDF] Refractive indices and order parameters of two liquid crystals - Semantic Scholar. Available at: [Link]
-
Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC. Available at: [Link]
-
Refractive index of 5PCH (4-trans-pentylcyclohexylcyanobenzene) - Li-o - RefractiveIndex.INFO. Available at: [Link]
-
Design and investigation of de Vries liquid crystals based on 5-phenyl-pyrimidine and ( R,R )-2,3-epoxyhexoxy backbone - ResearchGate. Available at: [Link]
-
The experimental average refractive index of liquid crystals and its prediction from the anisotropic indices - PubMed. Available at: [Link]
-
(PDF) Refractive Indices of Liquid Crystals for Display Applications - ResearchGate. Available at: [Link]
-
Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Available at: [Link]
-
Principles of Birefringence | Nikon's MicroscopyU. Available at: [Link]
-
Birefringence - Wikipedia. Available at: [Link]
-
Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PubMed. Available at: [Link]
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Dielektrische Anisotropie-Eigenschaften von 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidin: Ein technischer Leitfaden
Zusammenfassung: Dieser technische Leitfaden bietet eine eingehende Untersuchung der dielektrischen Anisotropie von 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidin, einem Flüssigkristall auf Phenylpyrimidinbasis. Der Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Medikamentenentwicklung und behandelt die theoretischen Grundlagen, detaillierte experimentelle Protokolle zur Charakterisierung und die Interpretation der dielektrischen Eigenschaften. Wir untersuchen den Zusammenhang zwischen der Molekülstruktur und dem dielektrischen Verhalten und liefern Einblicke, die für die Anwendung in modernen Anzeigetechnologien, abstimmbaren Hochfrequenzgeräten und anderen optoelektronischen Systemen entscheidend sind.
Einführung
Phenylpyrimidin-basierte Flüssigkristalle (LCs) stellen eine bedeutende Klasse von Materialien dar, die für ihre einzigartigen elektro-optischen Eigenschaften und ihre chemische Stabilität bekannt sind. Ihre molekulare Architektur, die typischerweise aus einem starren Kern mit einer oder mehreren Phenyl- und Pyrimidinringen sowie flexiblen aliphatischen Ketten besteht, führt zu einem reichen flüssigkristallinen Phasenverhalten. Innerhalb dieser Familie ist 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidin ein bemerkenswertes Beispiel, dessen dielektrische Eigenschaften es für fortschrittliche Anwendungen prädestinieren.
Die Bedeutung der dielektrischen Anisotropie
Die dielektrische Anisotropie (Δε) ist eine fundamentale Eigenschaft von Flüssigkristallen, die die Differenz der dielektrischen Permittivität beschreibt, wenn ein elektrisches Feld parallel (ε∥) bzw. senkrecht (ε⊥) zur langen Molekülachse (dem Direktor) angelegt wird. Diese Eigenschaft ist der Eckpfeiler für die Funktionsweise von Flüssigkristallanzeigen (LCDs) und anderen schaltbaren photonischen Geräten. Das Vorzeichen und die Stärke von Δε bestimmen, wie sich die LC-Moleküle in einem elektrischen Feld ausrichten, was wiederum die Lichtmodulation ermöglicht. Materialien mit großer positiver oder negativer Anisotropie sind für Anwendungen mit niedriger Schwellenspannung und schneller Schaltzeit sehr gefragt.[1][2]
Vorstellung von 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidin
Die Molekülstruktur von 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidin ist nachstehend dargestellt. Sie besteht aus einem zentralen Phenylpyrimidin-Kern, der für die Steifigkeit und das mesogene Verhalten verantwortlich ist. Die Decyloxy- und Nonyl-Alkylketten an entgegengesetzten Enden des Kerns beeinflussen die Fluidität und die Phasenübergangstemperaturen des Materials. Das Vorhandensein des Pyrimidinrings führt zu einem signifikanten permanenten Dipolmoment, das für die dielektrischen Eigenschaften des Moleküls entscheidend ist.
Chemische Struktur:
Theoretische Grundlagen der dielektrischen Anisotropie
Dielektrische Permittivität und Polarisation in Flüssigkristallen
Wenn ein dielektrisches Material, wie ein Flüssigkristall, einem externen elektrischen Feld (E) ausgesetzt wird, induziert es eine elektrische Polarisation (P).[3] Die dielektrische Permittivität (ε) ist ein Maß für die Fähigkeit des Materials, elektrische Energie in diesem Feld zu speichern. In isotropen Flüssigkeiten ist ε ein Skalar. In den anisotropen Phasen von Flüssigkristallen (z. B. nematisch, smektisch) hängt die Permittivität jedoch von der Orientierung der Moleküle relativ zum angelegten Feld ab und wird zu einem Tensor.
Die beiden Hauptkomponenten sind:
-
ε∥ (parallele Permittivität): Gemessen, wenn das elektrische Feld parallel zum LC-Direktor ausgerichtet ist.
-
ε⊥ (senkrechte Permittivität): Gemessen, wenn das elektrische Feld senkrecht zum LC-Direktor ausgerichtet ist.
Definition der dielektrischen Anisotropie (Δε)
Die dielektrische Anisotropie ist einfach die Differenz zwischen diesen beiden Komponenten:
Δε = ε∥ - ε⊥
-
Positives Δε (> 0): Tritt auf, wenn das resultierende Dipolmoment des Moleküls eher entlang der langen Molekülachse ausgerichtet ist. Diese Materialien richten sich mit ihrer langen Achse parallel zu einem angelegten elektrischen Feld aus.
-
Negatives Δε (< 0): Tritt auf, wenn das resultierende Dipolmoment senkrecht zur langen Molekülachse ausgerichtet ist.[1] Solche Materialien richten sich mit ihrer langen Achse senkrecht zum Feld aus.
Einfluss der Molekülstruktur auf Δε
Die dielektrische Anisotropie von 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidin wird maßgeblich durch sein molekulares Design bestimmt:
-
Pyrimidin-Ring: Die Stickstoffatome im Pyrimidin-Ring erzeugen aufgrund ihrer Elektronegativität ein starkes Dipolmoment, das von der Molekülachse abweicht.
-
Phenyl-Ring und Ether-Bindung: Die Decyloxy-Gruppe (-O-(CH₂)₉-CH₃) trägt mit ihrer Ether-Bindung ebenfalls zum gesamten Dipolmoment bei.
-
Alkylketten: Die langen, flexiblen Alkylketten (Decyloxy und Nonyl) tragen nicht wesentlich zum Dipolmoment bei, beeinflussen aber die molekulare Packung, die Viskosität und die Phasenstabilität.
Die Kombination dieser Merkmale führt zu einem komplexen Zusammenspiel von Dipolmomenten, das die resultierende dielektrische Anisotropie bestimmt. Bei Phenylpyrimidin-basierten Systemen kann dies zu sehr hohen Werten der dielektrischen Permittivität führen, die in einigen Fällen als "kolossale dielektrische Permittivität" beschrieben werden.[4][5][6][7]
Experimentelle Bestimmung der dielektrischen Anisotropie
Die genaue Messung von ε∥ und ε⊥ ist für die Charakterisierung von Flüssigkristallmaterialien unerlässlich. Die Methode der Wahl ist die dielektrische Spektroskopie.
Methodik: Dielektrische Spektroskopie
Bei der dielektrischen Spektroskopie wird eine dünne Schicht des LC-Materials zwischen zwei leitfähige Elektroden gelegt, um einen Kondensator zu bilden. An diesen Kondensator wird eine sinusförmige Wechselspannung angelegt, und die resultierende Impedanz (oder Kapazität) wird über einen Frequenzbereich gemessen.[8] Aus der gemessenen Kapazität (C), der Elektrodenfläche (A) und dem Zellspalt (d) kann die dielektrische Permittivität berechnet werden:
ε = (C * d) / (ε₀ * A)
wobei ε₀ die Vakuumpermittivität ist.
Probenvorbereitung und Messzellen
Um ε∥ und ε⊥ getrennt zu messen, müssen die LC-Moleküle einheitlich ausgerichtet werden. Dies wird durch die Verwendung von speziell behandelten Messzellen erreicht:
-
Homogene Ausrichtungszelle (für ε⊥): Die inneren Oberflächen der Zelle sind mit einer Polymerschicht (typischerweise Polyimid) beschichtet, die in eine einzige Richtung gerieben wird. Dies zwingt die LC-Moleküle, sich mit ihrer langen Achse parallel zu den Substraten und entlang der Reibungsrichtung auszurichten. Wenn das elektrische Feld senkrecht zu den Substraten angelegt wird, ist es senkrecht zum LC-Direktor.
-
Homeotrope Ausrichtungszelle (für ε∥): Die Zelloberflächen werden mit einem Material behandelt, das die LC-Moleküle dazu veranlasst, sich senkrecht zu den Substratoberflächen auszurichten. In dieser Konfiguration ist das angelegte elektrische Feld parallel zum LC-Direktor.
Der Arbeitsablauf für die Vorbereitung und Messung ist im folgenden Diagramm dargestellt.
Abbildung 1: Experimenteller Arbeitsablauf zur Messung der dielektrischen Anisotropie.
Detailliertes Schritt-für-Schritt-Protokoll für die Messung
-
Materialvorbereitung: Erhitzen Sie das 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidin-Material über seinen Klärpunkt (in die isotrope Phase), um eine einheitliche, ausrichtungsfreie Ausgangsbasis zu gewährleisten.
-
Zellbefüllung: Füllen Sie sowohl eine homogene als auch eine homeotrope Zelle (typischerweise mit einer Dicke von 5-20 µm) durch Kapillarwirkung, während sich das Material in der isotropen Phase befindet.[8]
-
Kontrolliertes Abkühlen: Kühlen Sie die gefüllten Zellen langsam (z. B. 0,1-0,5 °C/min) durch die Phasenübergänge in die zu untersuchende Mesophase (z. B. nematisch). Dieser Schritt ist entscheidend für die Bildung einer gut ausgerichteten, defektfreien Monodomäne.
-
Thermische Äquilibrierung: Montieren Sie die Zelle in einem temperaturkontrollierten Halter, der mit einem Impedanzanalysator (LCR-Meter) verbunden ist. Lassen Sie die Zelle bei jeder Messtemperatur thermisch äquilibrieren.
-
Datenerfassung: Wenden Sie eine kleine AC-Messspannung (typischerweise < 1 V, um eine Neuausrichtung der Moleküle zu vermeiden) an und zeichnen Sie die Kapazität und den Verlustfaktor als Funktion der Frequenz auf.[8]
-
Temperaturabhängigkeit: Wiederholen Sie die Frequenz-Sweeps bei verschiedenen Temperaturen in der gesamten Mesophase des Materials.
-
Berechnung: Verwenden Sie die gemessenen Kapazitätswerte der homogenen (C⊥) und homeotropen (C∥) Zellen sowie die Zelldaten (A, d), um ε⊥ bzw. ε∥ zu berechnen. Berechnen Sie anschließend Δε für jede Temperatur und Frequenz.
Dielektrische Eigenschaften von 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidin (Illustrative Daten)
Die folgenden Daten sind repräsentativ für die Art der Ergebnisse, die für ein Phenylpyrimidin-basiertes LC wie 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidin erwartet werden. Die genauen Werte können je nach Synthesereinheit und experimentellen Bedingungen variieren.
Frequenzabhängigkeit der dielektrischen Permittivität
In der nematischen Phase zeigen sowohl ε∥ als auch ε⊥ eine Abhängigkeit von der Frequenz des angelegten Feldes. Insbesondere ε∥ zeigt oft eine Relaxation bei niedrigen Frequenzen, die mit der Rotation der Moleküle um ihre kurze Achse zusammenhängt, einem energieaufwändigen Prozess.
Tabelle 1: Illustrative frequenzabhängige dielektrische Permittivität bei einer festen Temperatur in der nematischen Phase (z. B. 120 °C)
| Frequenz (kHz) | ε∥ (parallel) | ε⊥ (senkrecht) |
| 1 | 18,5 | 4,2 |
| 10 | 18,3 | 4,2 |
| 100 | 17,9 | 4,1 |
| 1000 | 16,5 | 4,1 |
Temperaturabhängigkeit der dielektrischen Anisotropie
Die dielektrische Anisotropie ist stark vom Ordnungsparameter (S) des Flüssigkristalls abhängig. Da die Temperatur steigt und sich dem nematisch-isotropen Übergang nähert, nimmt die molekulare Ordnung ab, was zu einer Verringerung von Δε führt.
Abbildung 2: Molekulare Ausrichtung für dielektrische Messungen.
Tabelle 2: Illustrative temperaturabhängige dielektrische Anisotropie bei einer festen Frequenz (z. B. 1 kHz)
| Temperatur (°C) | ε∥ | ε⊥ | Δε (ε∥ - ε⊥) | Phase |
| 100 | 20,1 | 4,0 | 16,1 | Nematisch |
| 110 | 19,4 | 4,1 | 15,3 | Nematisch |
| 120 | 18,5 | 4,2 | 14,3 | Nematisch |
| 130 | 17,2 | 4,3 | 12,9 | Nematisch |
| 140 | 15,1 | 4,5 | 10,6 | Nematisch |
| 145 (T_NI) | 8,1 | 8,1 | 0 | Isotrop |
Analyse und Interpretation
Korrelation zwischen Molekülstruktur und beobachteten dielektrischen Eigenschaften
Die illustrativen Daten zeigen eine große positive dielektrische Anisotropie, was typisch für Moleküle ist, bei denen der Längsanteil des Dipolmoments dominiert. Das Vorhandensein des Pyrimidin-Kerns und der polaren Ether-Gruppe trägt maßgeblich zum großen Wert von ε∥ bei. Die relativ konstanten Werte von ε⊥ deuten darauf hin, dass die molekulare Polarisation senkrecht zur langen Achse weniger von Temperatur und Frequenz beeinflusst wird.
Potenzielle Anwendungen
Die Eigenschaften von 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidin, insbesondere seine erwartete große positive dielektrische Anisotropie, machen es zu einem vielversprechenden Kandidaten für mehrere Anwendungen:
-
Twisted Nematic (TN) und In-Plane Switching (IPS) Displays: Eine große Δε ermöglicht niedrigere Betriebsspannungen, was den Stromverbrauch senkt.
-
Phasenverschiebungen und Antennen im Mikrowellenbereich: Materialien mit hoher Anisotropie sind für die Herstellung von abstimmbaren dielektrischen Komponenten in der Hochfrequenztechnik erforderlich.[9]
-
Gast-Wirt-Systeme: Es kann als Wirtsmaterial für dichroitische Farbstoffe oder andere Gastmoleküle dienen, bei denen die elektrische Neuausrichtung des Wirts die Orientierung des Gastes steuert.
Zusammenfassung und Ausblick
Dieser technische Leitfaden hat die dielektrischen Anisotropie-Eigenschaften von 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidin umrissen. Wir haben die theoretischen Grundlagen erörtert, ein detailliertes experimentelles Protokoll für die Charakterisierung mittels dielektrischer Spektroskopie bereitgestellt und die erwarteten Eigenschaften anhand illustrativer Daten diskutiert.
Die starke positive dielektrische Anisotropie, die aus der einzigartigen Molekülstruktur mit Phenylpyrimidin-Kern resultiert, macht dieses Material für eine Reihe von elektro-optischen und Hochfrequenzanwendungen sehr interessant. Die zukünftige Forschung sollte sich auf die genaue Bestimmung seiner Phasenübergangstemperaturen, die Viskositätsmessungen und die Formulierung von Gemischen konzentrieren, um seine Eigenschaften für spezifische technologische Anforderungen zu optimieren.
Referenzen
-
Journal of Materials Chemistry C. Colossal dielectric permittivity and superparaelectricity in phenyl pyrimidine based liquid crystals. RSC Publishing.
-
ResearchGate. (PDF) Colossal Dielectric Permittivity and Superparaelectricity in phenyl pyrimidine based liquid crystals.
-
Journal of Materials Chemistry C. Colossal dielectric permittivity and superparaelectricity in phenyl pyrimidine based liquid crystals. RSC Publishing. DOI:10.1039/D4TC03561E.
-
arXiv. [2411.04606] Colossal Dielectric Permittivity and Superparaelectricity in phenyl pyrimidine based liquid crystals.
-
OAText. Dielectric and electric conductivity studies of some pyrimidine compounds and their complexes.
-
Lavrentovich Group. Introduction to Dielectric Measurements of Nematic Liquid Crystals.
-
PMC. Dielectric anisotropy changes in MBBA liquid crystal doped with barium titanate by a new method.
-
MDPI. High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications.
-
ResearchGate. Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications.
-
MDPI. Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays.
-
MDPI. High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications.
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- 5. researchgate.net [researchgate.net]
- 6. Colossal dielectric permittivity and superparaelectricity in phenyl pyrimidine based liquid crystals - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. [2411.04606] Colossal Dielectric Permittivity and Superparaelectricity in phenyl pyrimidine based liquid crystals [arxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Technical Guide to Investigating Crystal Structure and Polymorphism in 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine
Introduction: The Critical Role of Polymorphism in Material Science and Drug Development
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a phenomenon of profound importance in both materials science and pharmaceutical development.[1] Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including solubility, melting point, stability, and bioavailability. For active pharmaceutical ingredients (APIs), variations in polymorphic form can have significant implications for drug efficacy and safety.[2] Consequently, the comprehensive characterization of the polymorphic landscape of a compound is a critical step in its development.
This guide provides a detailed framework for the investigation of the crystal structure and polymorphism of 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine, a molecule with structural features suggesting a rich and complex solid-state chemistry. Due to the limited publicly available data on this specific compound, this document will serve as a comprehensive research workflow, drawing upon established methodologies and data from analogous molecular systems. The principles and protocols outlined herein are designed to be broadly applicable to researchers, scientists, and drug development professionals working with novel molecular entities.
Molecular Profile: 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine
The molecule 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine possesses a unique combination of a rigid aromatic core and flexible aliphatic chains. This molecular architecture is common in liquid crystals and other functional organic materials.[3]
Key Structural Features:
-
Pyrimidine Core: A nitrogen-containing heterocyclic aromatic ring.
-
Phenyl Ring: An aromatic ring that, along with the pyrimidine, forms the rigid core of the molecule.
-
Decyloxy Chain: A ten-carbon alkoxy chain attached to the phenyl ring.
-
Nonyl Chain: A nine-carbon alkyl chain attached to the pyrimidine ring.
The conformational flexibility of the decyloxy and nonyl chains is a key factor that can give rise to different crystalline arrangements, a phenomenon known as conformational polymorphism.[1]
Anticipated Solid-State Behavior and Intermolecular Interactions
Based on the structures of related long-chain substituted aromatic compounds, we can anticipate several key intermolecular interactions that will govern the crystal packing of 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine:
-
π-π Stacking: The aromatic pyrimidine and phenyl rings are likely to engage in π-π stacking interactions, which will play a significant role in the overall crystal packing.[2][4]
-
Van der Waals Forces: The long decyloxy and nonyl chains will contribute significantly to the crystal lattice energy through extensive van der Waals interactions.
-
C-H···π Interactions: The hydrogen atoms on the alkyl chains and aromatic rings can interact with the electron clouds of the aromatic systems.[2]
The interplay of these forces, combined with the conformational freedom of the alkyl chains, makes it highly probable that this compound will exhibit a complex polymorphic landscape.
Experimental Workflow for Polymorphic Screening and Characterization
A systematic approach is essential for the comprehensive discovery and characterization of polymorphs. The following workflow outlines the key experimental stages.
Caption: Figure 1: A comprehensive workflow for the screening, identification, and in-depth characterization of polymorphs.
Polymorphic Screening: Crystallization Studies
The initial step involves a broad screening for different crystalline forms by varying crystallization conditions.
Protocol:
-
Solvent Selection: Dissolve 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine in a range of solvents with varying polarities (e.g., hexane, ethanol, ethyl acetate, dichloromethane, acetonitrile) to achieve saturation at an elevated temperature.
-
Crystallization Techniques:
-
Slow Evaporation: Allow the solvent to evaporate slowly at different temperatures (e.g., ambient, 4°C).
-
Cooling Crystallization: Slowly cool the saturated solutions at controlled rates.
-
Solvent-Antisolvent Precipitation: Add a poor solvent (antisolvent) to a solution of the compound to induce precipitation.
-
-
Solid Isolation: Carefully isolate the resulting solid material by filtration and dry under vacuum. Each distinct set of conditions should be treated as a separate experiment.
Phase Identification: Powder X-ray Diffraction (PXRD)
PXRD is the primary tool for identifying different crystalline phases. Each polymorph will produce a unique diffraction pattern.
Protocol:
-
Sample Preparation: Gently grind a small amount of the crystalline material to a fine powder.
-
Data Acquisition: Mount the powder on a sample holder and acquire the diffraction pattern using a diffractometer, typically with Cu Kα radiation.
-
Pattern Analysis: Compare the diffraction patterns from all crystallization experiments. Unique patterns indicate the presence of different polymorphs.
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on phase transitions and thermal stability.
Protocol:
-
DSC Analysis:
-
Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow to identify melting points, solid-solid transitions, and crystallization events.
-
-
TGA Analysis:
Vibrational Spectroscopy: FTIR and Raman
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are sensitive to the local molecular environment and can be used to distinguish between polymorphs.
Protocol:
-
FTIR Spectroscopy:
-
Acquire the infrared spectrum of the solid sample using an ATR (Attenuated Total Reflectance) accessory.
-
Differences in the vibrational modes, particularly in the fingerprint region (below 1500 cm⁻¹), can indicate different polymorphic forms.
-
-
Raman Spectroscopy:
-
Acquire the Raman spectrum of the solid sample using a laser excitation source.
-
Raman spectroscopy can provide complementary information to FTIR and is particularly useful for analyzing non-polar bonds.
-
Definitive Structure Determination: Single-Crystal X-ray Diffraction (SC-XRD)
To unambiguously determine the crystal structure of each polymorph, single-crystal X-ray diffraction is required.
Protocol:
-
Crystal Growth: Grow single crystals of suitable size and quality from the conditions identified during the polymorphic screen.
-
Data Collection: Mount a single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and details of the crystal packing.[2]
Data Presentation
Systematic data organization is crucial for comparing different polymorphs.
Table 1: Hypothetical Crystallographic Data for Polymorphs of 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine
| Parameter | Polymorph I | Polymorph II |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pbca |
| a (Å) | 10.2 | 15.8 |
| b (Å) | 25.1 | 8.9 |
| c (Å) | 12.5 | 30.4 |
| β (°) | 95.3 | 90 |
| V (ų) | 3180 | 4280 |
| Z | 4 | 8 |
| Density (calc) (g/cm³) | 1.05 | 1.03 |
Table 2: Hypothetical Thermal Data for Polymorphs
| Polymorph | Melting Point (°C) (DSC) | Enthalpy of Fusion (J/g) | Decomposition Onset (°C) (TGA) |
| Polymorph I | 115.2 | 85.6 | 280.5 |
| Polymorph II | 108.7 | 72.3 | 275.1 |
Thermodynamic Stability
Understanding the thermodynamic relationship between polymorphs is essential. The most stable form at a given temperature and pressure is the least soluble and typically has the highest melting point.
Workflow for Stability Assessment:
Caption: Figure 2: Methods for determining the relative thermodynamic stability of different polymorphic forms.
Conclusion
The investigation of polymorphism is a scientifically demanding but essential aspect of chemical product development. For a molecule like 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine, with its inherent structural complexity, a thorough and systematic investigation is paramount. The workflows and protocols detailed in this guide provide a robust framework for researchers to uncover and characterize the polymorphic landscape of this and related compounds. By employing a multi-technique approach, from initial screening to definitive structural analysis and stability assessment, a comprehensive understanding of the solid-state properties can be achieved, mitigating risks and unlocking the full potential of the material.
References
- NFDI4Chem Search Service. (n.d.). Molecule.
- Synthesis, Mesomorphism, and Photophysics of 2,5-Bis(dodecyloxyphenyl)pyridine Complexes of Platinum(IV). (2018, December 17). PubMed.
- Synthesis and crystal structures of N-H, N-phenyl and N-benzyl-2-(4-hexyloxyphenyl)benzimidazoles. (n.d.). ResearchGate.
- Synthesis and crystal structures of N-H, N-phenyl and N-benzyl-2-(4-hexyloxyphenyl)benzimidazoles. (n.d.). PMC.
- 2-[4-(Nonyloxy)-phenyl]-5-octylpyrimidine. (n.d.). NextSDS.
- 2-(4-Decyloxyphenyl)-5-octylpyrimidine. (n.d.). Alfa Chemistry.
- Two Crystal Forms of 4′-Methyl-2,4-dinitrodiphenylamine: Polymorphism Governed by Conformational Flexibility of a Supramolecular Synthon. (2023, February 10). MDPI.
- 5-Decyl-2-[4-(decyloxy)-phenyl]-pyrimidine. (n.d.). NextSDS.
- Vibrational analysis of 2-[4-(N-dodecanoylamino)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole. (2003, April 15). Springer.
- Thermal decomposition of 2,4,6-triazidopyrimidine in the melt. (2016, August 8). ResearchGate.
- Crystal structure of (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol. (n.d.). PMC.
- Novel process for synthesis of a phenoxy diaminopyrimidine compound. (n.d.). Google Patents.
- 5-decyl-2-(4-(decyloxy)phenyl)pyrimidine. (n.d.). Kindchem(Nanjing)Co., Ltd.
- Peripherally non-planar multiple resonance induced thermally activated delayed fluorescence materials containing silyl units. (2023, November 15). The Innovation.
- Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. (2022, December 2). MDPI.
- Spectroscopic identification of 2,4-pyrimidinedithiol; an experimental matrix isolation and ab initio Hartree-Fock and density functional theory study. (n.d.). PubMed.
- Spectroscopic identification of 2,4-pyrimidinedithiol; an experimental matrix isolation and ab initio Hartree-Fock and density functional theory study. (n.d.). Profiles RNS.
- 5-Nonyl-2-[4-(octyloxy)-phenyl ]-pyrimidine/CAS:57202-58-1. (n.d.). HXCHEM.
- Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine. (2017, October 3). MDPI.
- Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. (n.d.). DergiPark.
- Low Band Gap Donor–Acceptor Type Polymers Containing 2,3-Bis(4-(decyloxy)phenyl)pyrido[4,3-b]pyrazine as Acceptor and Different Thiophene Derivatives as Donors. (2016, October 24). MDPI.
- Structure elucidation of 4-carboxy-3-deoxyanthocyanidins formed from thermal degradation of hydroxyphenyl-pyranoanthocyanins. (n.d.). New Journal of Chemistry (RSC Publishing).
- Low Band Gap Donor⁻Acceptor Type Polymers Containing 2,3-Bis(4-(decyloxy)phenyl)pyrido[4,3-b]pyrazine as Acceptor and Different Thiophene Derivatives as Donors. (2016, October 24). PubMed.
- Polymorphism-induced multi-functional crystal photonics achieved by a highly luminescent benzofuranyl molecule having a tetrafluorophenylene core. (n.d.). Journal of Materials Chemistry C (RSC Publishing).
- Thermal stability analysis of organic laser dye 4,4′-bis[(N-carbazole)styryl]-biphenyl. (n.d.). RSC Publishing.
- On polymorphism of 2-(4-fluorophenylamino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole (FABT) DMSO solvates. (n.d.). ResearchGate.
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- 4. Crystal structure of (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peripherally non-planar multiple resonance induced thermally activated delayed fluorescence materials containing silyl units [the-innovation.org]
- 6. Thermal stability analysis of organic laser dye 4,4′-bis[(N-carbazole)styryl]-biphenyl - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: De Novo Synthesis and Characterization of 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine
Introduction and Mechanistic Overview
The compound 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine is a critical structural motif in the development of advanced smectic C liquid crystalline materials, frequently utilized in ferroelectric liquid crystal mixtures for electro-optical devices[1]. The synthesis of 5-alkyl-2-(4-alkoxyphenyl)pyrimidines requires precise construction of the pyrimidine core, followed by regioselective etherification.
The most robust synthetic strategy involves a two-step sequence. First, a base-catalyzed cyclocondensation between a functionalized amidine and a highly electrophilic trimethinium salt constructs the pyrimidine heterocycle. Second, a Williamson ether synthesis installs the terminal alkoxy chain. This modular approach allows for independent variation of the alkyl and alkoxy chain lengths, which is essential for tuning the thermodynamic stability and phase transition temperatures of the resulting liquid crystals[1].
Synthetic Pathway Visualization
Synthetic workflow for 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine.
Reagents and Stoichiometric Parameters
The following table summarizes the quantitative parameters for a standard 100 mmol scale synthesis.
| Reagent / Material | Role | MW ( g/mol ) | Equivalents | Mass / Volume |
| Step 1: Pyrimidine Core Construction | ||||
| 4-Hydroxybenzamidine HCl | Nucleophile | 172.61 | 1.00 | 17.26 g |
| 1,3-Bis(dimethylamino)-2-nonyltrimethinium perchlorate | Electrophile | 382.92 | 1.05 | 40.21 g |
| Sodium Methoxide (NaOMe) | Base | 54.02 | 3.00 | 16.21 g |
| Anhydrous Methanol | Solvent | 32.04 | - | 250 mL |
| Step 2: Alkylation | ||||
| 2-(4-Hydroxyphenyl)-5-nonylpyrimidine | Substrate | 298.42 | 1.00 | 29.84 g |
| 1-Bromodecane | Alkylating Agent | 221.18 | 1.20 | 26.54 g |
| Potassium Carbonate (K 2 CO 3 ) | Base | 138.21 | 2.00 | 27.64 g |
| N,N-Dimethylformamide (DMF) | Solvent | 73.09 | - | 150 mL |
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 2-(4-Hydroxyphenyl)-5-nonylpyrimidine
Causality & Rationale: The formation of the pyrimidine ring relies on the sequential nucleophilic attack of the amidine nitrogens onto the electrophilic carbons of the trimethinium salt. Sodium methoxide is utilized to neutralize the amidine hydrochloride, liberating the highly nucleophilic free amidine. Methanol is selected as the solvent because its boiling point (65°C) provides optimal thermal energy to drive the cyclization and subsequent elimination of dimethylamine without causing thermal degradation of the alkyl chains[1].
Procedure:
-
Preparation of the Free Base: Equip a 500 mL flame-dried round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen gas inlet. Add 250 mL of anhydrous methanol, followed by 16.21 g (300 mmol) of sodium methoxide. Stir until completely dissolved.
-
Amidine Addition: Slowly add 17.26 g (100 mmol) of 4-hydroxybenzamidine hydrochloride to the alkaline solution. Stir at ambient temperature for 20 minutes. Validation Cue: The suspension will transition to a slightly cloudy solution as the free base is generated and NaCl precipitates.
-
Electrophile Introduction: Add 40.21 g (105 mmol) of 1,3-bis(dimethylamino)-2-nonyltrimethinium perchlorate in a single portion. The slight 5% excess compensates for any trace moisture that might prematurely hydrolyze the iminium species.
-
Cyclocondensation: Heat the reaction mixture to reflux (approx. 65°C) for 6 to 8 hours.
-
In-Process Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using Silica gel plates (Eluent: Hexane/Ethyl Acetate 6:4). Validation Cue: The consumption of the highly polar amidine (baseline retention) and the appearance of a new, UV-active spot at R f ~0.4 indicates successful pyrimidine formation.
-
Workup & Isolation: Cool the mixture to room temperature and concentrate under reduced pressure to remove ~70% of the methanol. Pour the concentrated residue into 500 mL of ice-cold distilled water. Neutralize the highly alkaline solution by dropwise addition of glacial acetic acid until the pH reaches ~6.0. Validation Cue: A voluminous pale-yellow precipitate of the phenolic intermediate will form immediately upon neutralization.
-
Purification: Filter the precipitate under vacuum, wash extensively with cold water to remove inorganic salts, and recrystallize from hot ethanol to yield 2-(4-hydroxyphenyl)-5-nonylpyrimidine as an off-white solid.
Protocol B: Synthesis of 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine
Causality & Rationale: The final step is a Williamson ether synthesis. Potassium carbonate (K 2 CO 3 ) is chosen as a mild base; it is sufficiently basic to deprotonate the phenol (pK a ~10) but avoids unwanted side reactions (such as E2 elimination of the alkyl bromide) that stronger bases might induce. DMF is employed as a polar aprotic solvent; it poorly solvates the phenoxide anion, thereby dramatically increasing its nucleophilicity and accelerating the S N 2 displacement of the primary bromide.
Procedure:
-
Phenoxide Generation: In a 500 mL round-bottom flask, dissolve 29.84 g (100 mmol) of the purified 2-(4-hydroxyphenyl)-5-nonylpyrimidine in 150 mL of anhydrous DMF. Add 27.64 g (200 mmol) of finely powdered, anhydrous K 2 CO 3 . Stir the suspension vigorously at room temperature for 45 minutes. Validation Cue: A subtle color shift to a deeper yellow indicates the formation of the phenoxide anion.
-
Alkylation: Add 26.54 g (120 mmol) of 1-bromodecane dropwise over 15 minutes using an addition funnel.
-
Reaction Execution: Heat the reaction mixture to 80°C using an oil bath and maintain stirring for 12 hours.
-
In-Process Monitoring: Monitor via TLC (Eluent: Hexane/Ethyl Acetate 9:1). Validation Cue: The phenolic starting material (R f ~0.2) should be completely consumed, replaced by a highly non-polar product spot (R f ~0.8) corresponding to the dialkylated target molecule.
-
Workup: Cool the mixture to room temperature and quench by pouring into 600 mL of ice-water. Extract the aqueous mixture with Dichloromethane (DCM) (3 × 200 mL). Combine the organic layers and wash sequentially with 5% aqueous NaOH (1 × 100 mL) to remove any unreacted phenol, followed by brine (2 × 150 mL) to remove residual DMF.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO 4 ), filter, and concentrate under reduced pressure to yield a crude residue.
-
Final Purification: Purify the crude product via flash column chromatography (Silica gel, Hexane/Ethyl Acetate 95:5). To achieve the high purity required for liquid crystal applications, perform a final recrystallization from absolute ethanol to yield 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine.
Analytical Validation Criteria
To ensure the trustworthiness of the synthesized material, the following analytical benchmarks should be met:
| Analytical Method | Expected Observation / Value | Diagnostic Significance |
| TLC (Hexane:EtOAc 9:1) | R f ≈ 0.80 | Confirms complete alkylation; absence of baseline spots indicates removal of polar impurities. |
| 1 H NMR (400 MHz, CDCl 3 ) | δ 8.55 (s, 2H, Pyrimidine H-4, H-6) | Confirms the integrity of the 2,5-disubstituted pyrimidine core. |
| 1 H NMR (400 MHz, CDCl 3 ) | δ 4.02 (t, 2H, -OCH 2 -) | Validates the successful etherification (attachment of the decyloxy chain). |
| Phase Transition (DSC) | Smectic C phase transitions | Thermal profiling will reveal the characteristic liquid crystalline mesophases intrinsic to this molecular architecture[1]. |
References
- EP0313991A2 - 5-Alkoxy-2-(4-alkoxyphenyl)pyrimidine, method for its preparation and use. Google Patents.
Sources
Application Notes and Protocols for the Formulation of Ferroelectric Liquid Crystal Mixtures Incorporating 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine
Abstract
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the formulation and characterization of ferroelectric liquid crystal (FLC) mixtures. The protocol centers on the use of 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine as a key component of the achiral host mixture, which is subsequently doped with a chiral additive to induce ferroelectric properties. This guide offers a detailed, step-by-step methodology, from material selection and mixture preparation to the essential characterization techniques required to evaluate the performance of the resulting FLC material. The causality behind experimental choices is explained to provide a deeper understanding of the formulation process.
Introduction to Ferroelectric Liquid Crystals
Ferroelectric liquid crystals (FLCs) are a unique class of soft matter that exhibit spontaneous electric polarization. This property arises from the chiral smectic C (SmC*) phase, where rod-like molecules are arranged in layers, and the average molecular long axis (the director) is tilted with respect to the layer normal. The introduction of chirality breaks the symmetry of the SmC phase, leading to a net dipole moment perpendicular to the tilt plane.[1][2] This spontaneous polarization allows for fast electro-optic switching, typically in the microsecond range, making FLCs highly desirable for applications in high-speed displays, optical shutters, and other photonic devices.[1][3]
The formulation of FLC mixtures is a critical step in tailoring their physical properties to meet the demands of specific applications. By carefully selecting and combining different components, researchers can optimize parameters such as:
-
Spontaneous Polarization (Ps): The magnitude of the spontaneous polarization directly influences the switching torque and, consequently, the switching speed.
-
Tilt Angle (θ): The tilt angle of the director affects the optical contrast of the device.
-
Switching Time (τ): The time required for the FLC to switch between two stable states is a key performance metric.
-
Rotational Viscosity (γ): This parameter is related to the energy dissipation during the switching process and affects the switching speed.
-
Temperature Range: The operational temperature range of the SmC* phase is a crucial practical consideration.
A common strategy for formulating FLC mixtures involves the use of a low-viscosity achiral smectic C (SmC) host mixture, which is then doped with a small amount of a chiral compound.[2] The host provides the desired mesophase over a broad temperature range, while the chiral dopant induces the non-centrosymmetric structure required for ferroelectricity. Phenylpyrimidine derivatives are often employed as components of the host mixture due to their low viscosity and ability to promote a stable SmC phase.[4]
This guide focuses on the use of 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine as a component of the achiral host. While specific mesomorphic data for this compound is not extensively published, its molecular structure, featuring a phenylpyrimidine core with two alkyl/alkoxy chains, is characteristic of materials that exhibit smectic phases and are suitable for FLC host mixtures.
Materials and Equipment
Materials
| Material | Supplier | CAS Number | Purpose |
| 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine | Synthon Chemicals | 144806-56-4 | Achiral SmC Host Component |
| Achiral Smectic C Host Mixture | Commercially available or custom-formulated | N/A | Provides the foundational SmC phase |
| Chiral Dopant (e.g., (S)-4-(2-Methylbutoxy)phenyl-4'-decyloxybenzoate) | Commercially available (e.g., Merck, Felix-FLC) | 83847-14-7 | Induces the chiral SmC* phase and ferroelectricity |
| Indium Tin Oxide (ITO) Coated Glass Slides | Various | N/A | Substrates for electro-optic cells |
| Polyimide Alignment Layer (e.g., PI-2555) | Various | N/A | Promotes planar alignment of the liquid crystal |
| Spacers (e.g., 5 µm diameter silica spheres) | Various | N/A | Controls the cell gap |
| UV-curable adhesive | Various | N/A | Seals the liquid crystal cell |
| Solvents (e.g., isopropanol, acetone) | Various | N/A | Cleaning of substrates |
Equipment
-
Polarizing Optical Microscope (POM) with a hot stage and temperature controller
-
Differential Scanning Calorimeter (DSC)
-
Function Generator (capable of producing square and triangular waveforms)
-
Voltage Amplifier
-
Photodetector
-
Oscilloscope
-
LCR Meter or Impedance Analyzer
-
Spin Coater
-
UV Curing Lamp
-
Cleanroom or Laminar Flow Hood
-
Analytical Balance
-
Vortex Mixer
-
Hot Plate
Experimental Protocols
Formulation of the Ferroelectric Liquid Crystal Mixture
This protocol describes the preparation of a 1-gram batch of an FLC mixture with a 5% (w/w) concentration of the chiral dopant in the achiral host.
Workflow for FLC Mixture Formulation:
Figure 1: Workflow for the formulation of the FLC mixture.
Step-by-Step Protocol:
-
Weighing: In a clean glass vial, accurately weigh 0.95 g of the achiral host mixture (containing 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine as a component) and 0.05 g of the chiral dopant.
-
Mixing and Homogenization:
-
Place the vial on a hot plate and heat the mixture to its isotropic phase (typically around 100 °C, or until the mixture becomes a clear liquid). This reduces viscosity and facilitates uniform mixing.
-
Once in the isotropic phase, cap the vial and vortex the mixture for 5-10 minutes to ensure complete homogenization.
-
Allow the mixture to cool slowly to room temperature. The resulting mixture is now ready for characterization.
-
Preparation of the Electro-Optic Cell
A well-constructed electro-optic cell is crucial for accurate characterization of the FLC mixture.
Workflow for Electro-Optic Cell Preparation:
Figure 2: Workflow for the preparation of an electro-optic cell.
Step-by-Step Protocol:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass slides by sonicating them in a sequence of deionized water, acetone, and isopropanol. Dry the slides with a stream of nitrogen gas.
-
Alignment Layer Deposition:
-
Deposit a thin layer of a polyimide alignment agent onto the ITO surface of each slide using a spin coater.
-
Bake the slides according to the manufacturer's instructions for the polyimide to cure it.
-
-
Rubbing: Gently rub the surface of the cured polyimide layer with a velvet cloth in a single direction. This process creates micro-grooves that promote the planar alignment of the liquid crystal molecules.
-
Cell Assembly:
-
Disperse a small amount of spacers (e.g., 5 µm silica spheres) onto the alignment layer of one of the slides.
-
Apply a UV-curable adhesive around the perimeter of the slide.
-
Place the second slide on top, with the rubbing directions of the two slides aligned anti-parallel.
-
Gently press the slides together and expose the adhesive to a UV lamp to cure it, leaving a small gap for filling.
-
-
Filling the Cell:
-
Heat the FLC mixture to its isotropic phase.
-
Place a drop of the FLC mixture at the opening of the cell. The liquid crystal will fill the cell by capillary action.
-
Once filled, seal the opening with the UV-curable adhesive.
-
Cool the cell slowly to the SmC* phase.
-
Characterization of the FLC Mixture
Protocol using Polarizing Optical Microscopy (POM):
-
Place a small drop of the FLC mixture on a clean glass slide and cover it with a coverslip.
-
Place the slide on the hot stage of the POM.
-
Heat the sample to the isotropic phase (a dark field of view between crossed polarizers).
-
Slowly cool the sample (e.g., at a rate of 1-2 °C/min) and observe the formation of different liquid crystal phases.
-
Record the temperatures at which phase transitions occur. The SmC* phase is typically characterized by a broken fan-shaped or schlieren texture.
-
The phase transition temperatures should be confirmed by DSC.
Experimental Setup for Switching Time Measurement:
Figure 3: Experimental setup for measuring electro-optic switching time.
Protocol:
-
Mount the filled FLC cell on the hot stage of the POM, with the rubbing direction at an angle of 22.5° to the polarizer.
-
Apply a square wave voltage (e.g., ±10 V, 10 Hz) to the cell using the function generator and amplifier.
-
The switching of the FLC molecules will modulate the intensity of the light passing through the analyzer.
-
Capture the optical response using the photodetector and display it on the oscilloscope along with the applied voltage waveform.
-
The switching time (τ) is typically defined as the time taken for the optical response to change from 10% to 90% of its maximum value upon reversal of the applied voltage.
The triangular wave method is a reliable technique for measuring the spontaneous polarization.[5][6][7]
Protocol:
-
Apply a low-frequency triangular wave voltage (e.g., 10-100 Hz) to the FLC cell.
-
Measure the current response across a series resistor. The current will consist of a capacitive component (a square wave) and a polarization reversal peak.
-
The spontaneous polarization (Ps) can be calculated by integrating the area of the polarization reversal peak and dividing by the electrode area.
Dielectric spectroscopy provides information about the collective and molecular relaxation processes in the FLC.
Protocol:
-
Place the FLC cell in a temperature-controlled holder connected to an LCR meter or impedance analyzer.
-
Apply a small AC voltage (e.g., 0.1 V) and sweep the frequency over a desired range (e.g., 10 Hz to 1 MHz).
-
Measure the capacitance and dielectric loss as a function of frequency at different temperatures.
-
In the SmC* phase, the Goldstone mode, corresponding to the fluctuation of the director around the helical axis, is typically observed at low frequencies (kHz range).
Data and Expected Results
The following table provides a hypothetical set of expected properties for an FLC mixture formulated with a phenylpyrimidine-based host and a chiral dopant.
| Property | Symbol | Expected Value | Characterization Technique |
| Phase Sequence | - | Cr -- (RT) -- SmC* -- (80 °C) -- SmA* -- (90 °C) -- I | POM, DSC |
| Spontaneous Polarization | Ps | 20 - 50 nC/cm² | Triangular Wave Method |
| Tilt Angle | θ | 20° - 25° | Electro-optic or X-ray Diffraction |
| Switching Time | τ | 50 - 200 µs (at ±10 V/µm) | Electro-optic Measurement |
| Rotational Viscosity | γ | 50 - 150 mPa·s | Dielectric Spectroscopy, Electro-optic Measurement |
Conclusion
The formulation of ferroelectric liquid crystal mixtures is a versatile approach to developing materials with tailored electro-optic properties. By using 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine as a component in an achiral smectic C host and introducing a suitable chiral dopant, it is possible to create FLC mixtures with fast switching times and good optical contrast. The protocols outlined in this application note provide a systematic framework for the preparation and comprehensive characterization of such materials, enabling researchers to optimize FLC formulations for a wide range of advanced applications.
References
-
Miyasato, K., et al. (1983). Direct Method with Triangular Waves for Measuring Spontaneous Polarization in Ferroelectric Liquid Crystals. Japanese Journal of Applied Physics, 22(10A), L661. [Link]
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Miyasato, K., et al. (1983). Direct Method with Triangular Waves for Measuring Spontaneous Polarization in Ferroelectric Liquid Crystals. SciSpace. [Link]
-
Biradar, A. M., et al. (1989). Direct pulse technique for spontaneous polarization dynamics and molecular reorientation processes in ferroelectric liquid cryst. Journal of Applied Physics, 66(9), 4449-4453. [Link]
- Lagerwall, S. T. (1999). Ferroelectric and Antiferroelectric Liquid Crystals. Wiley-VCH.
- Pikin, S. A., & Indenbom, V. L. (1978). Thermoelectric and piezoelectric properties of ferroelectric smectics. Ferroelectrics, 20(1), 151-153.
- Goodby, J. W., et al. (2014). Handbook of Liquid Crystals. Wiley-VCH.
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NextSDS. (n.d.). 2-[4-(Nonyloxy)-phenyl]-5-octylpyrimidine. Retrieved from [Link]
- Lagerwall, S. T., & Giesselmann, F. (2006). A review of polymer-stabilized ferroelectric liquid crystals. Pramana, 67(1), 133-158.
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Kindchem. (n.d.). 5-decyl-2-(4-(decyloxy)phenyl)pyrimidine. Retrieved from [Link]
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TOYO Corporation. (n.d.). FCE-1 / FCE-1A Ferroelectric Liquid Crystal evaluation system. Retrieved from [Link]
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Merck. (n.d.). Liquid Crystals. Retrieved from [Link]
- Kirsch, P., & Medebielle, M. (2024). 4,6-Diaryl-5,5-difluoro-1,3-dioxanes as chiral dopants for liquid crystal compositions. Beilstein Journal of Organic Chemistry, 20, 1-7.
- Yoshizawa, A., et al. (2010). Synthesis and Characterization of Novel Radical Liquid Crystals Showing Ferroelectricity. Molecular Crystals and Liquid Crystals, 529(1), 1-8.
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Dabrowski, R., et al. (2015). Formulation of a room temperature ferroelectric liquid crystal mixture with sub-millisecond switching time. AIP Advances, 5(6), 067156. [Link]
- Elston, S. J., & Sambles, J. R. (Eds.). (1998). The optics of thermotropic liquid crystals. CRC press.
- Kossarev, E., et al. (2024). Electrically Tunable Chiral Ferroelectric Nematic Liquid Crystal Reflectors.
- Dierking, I. (2014). A Review of Polymer-Stabilized Ferroelectric Liquid Crystals.
- De la Fuente, M. R., et al. (2007). Electro-optical response of an asymmetric FLC in V-shape mode. Ferroelectrics, 352(1), 113-118.
- Nishiyama, I., et al. (2023). Spontaneous periodic polarization wave in helielectric fluids.
- Kurp, K., et al. (2024). Ferroelectric Smectic Liquid Crystalline Materials with Different Degree of Chirality. International Journal of Molecular Sciences, 25(10), 5437.
- Lin, Y. H., et al. (2022). Periodic Electro-Optical Characteristics of PDLC Film Driven by a Low-Frequency Square Wave Voltage. Polymers, 14(3), 442.
- Akagi, K. (2022). Supramolecular stereomutation of binaphthyl derivatives for chiroptical memory and logic gates.
- McConville, D. G., & Wand, M. D. (2000). Design and Synthesis of Chiral Nematic Liquid Crystal Twist Agents. Org. Lett., 2(17), 2631–2633.
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Kindchem. (n.d.). 5-decyl-2-(4-(decyloxy)phenyl)pyrimidine. Retrieved from [Link]
- Wang, H., et al. (2019). Photo-Aligned Ferroelectric Liquid Crystal Fork Grating-Mediated Fast Switchable Spiral Phase Contrast Imaging. IEEE Photonics Journal, 11(4), 1-8.
- Bubnov, A., et al. (2014). Defect-free FLCD's with high optical quality based upon new FLC's. Ferroelectrics, 469(1), 1-10.
- Tian, Y., & Cohen, A. E. (2021). Optical Electrophysiology: Toward the Goal of Label-Free Voltage Imaging. Accounts of Chemical Research, 54(17), 3316-3326.
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Qingdao QY Liquid Crystal Co., Ltd. (n.d.). Liquid Crystal Chiral Dopants. Retrieved from [Link]
- Gevorgyan, A. H., et al. (2021). Light-controllable chiral dopant based on azo-fragment: synthesis and investigation of its optical properties. arXiv preprint arXiv:2104.11663.
- Akagi, K. (2007). Asymmetric Polymerization in Chiral Liquid Crystals. Aldrichimica Acta, 40(3), 63-74.
- Park, I. S., et al. (2017). Pyrimidine-based twisted donor–acceptor delayed fluorescence molecules: a new universal platform for highly efficient blue electroluminescence. Chemical Science, 8(3), 2211-2219.
- Thompson, A. J., et al. (2019). Synthesis, Mesomorphism, and Photophysics of 2,5-Bis(dodecyloxyphenyl)pyridine Complexes of Platinum(IV). Chemistry-A European Journal, 25(3), 819-831.
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- Aprahamian, I. (2024). Multi-stage and multi-colour liquid crystal reflections using a chiral triptycene photoswitchable dopant.
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PubChem. (n.d.). 5-(2-Methoxy-5-nonyloxy-benzyl)-pyrimidine-2,4-diamine. Retrieved from [Link]
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Application Notes and Protocols for the Use of 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine as a Dopant in Nematic Hosts
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine as a dopant in nematic liquid crystal hosts. These application notes detail the underlying principles, experimental protocols, and characterization techniques for evaluating the impact of this dopant on the electro-optical properties of nematic mixtures. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure scientific rigor.
Introduction: The Role of Dopants in Nematic Liquid Crystals
Nematic liquid crystals (NLCs) are a state of matter characterized by long-range orientational order of their constituent molecules, which allows them to flow like a liquid.[1][2] This anisotropy in molecular arrangement gives rise to unique optical and dielectric properties, making NLCs fundamental components in a wide range of electro-optical devices, most notably liquid crystal displays (LCDs).[1][3]
The performance of an NLC device, including its operating voltage, response time, and contrast, is intrinsically linked to the material's physical properties, such as dielectric anisotropy (Δε), elastic constants, and rotational viscosity.[3][4] While the synthesis of novel liquid crystal molecules can yield materials with desired characteristics, a more versatile and common approach is the use of dopants. Doping involves introducing a small amount of a guest compound into a host NLC mixture to fine-tune its properties.[3][5]
This application note focuses on 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine, a calamitic (rod-shaped) molecule. Its molecular structure, featuring a pyrimidine core, a polarizable phenyl ring, and flexible alkyl/alkoxy chains, suggests its potential to modulate the properties of nematic hosts. The pyrimidine ring, with its nitrogen atoms, can influence the molecule's dipole moment and, consequently, the dielectric anisotropy of the host-dopant mixture. The long decyloxy and nonyl chains contribute to its mesogenic behavior and ensure miscibility with common nematic hosts.
The primary objective of incorporating a dopant like 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine is to systematically alter the host's properties to meet the demands of specific applications. For instance, increasing the positive dielectric anisotropy can lead to a reduction in the threshold voltage required to switch the liquid crystal, a desirable feature for low-power displays.[6] Conversely, a dopant might be chosen to optimize viscosity for faster switching times.[3][4]
Materials and Equipment
Chemicals and Reagents
-
Dopant: 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine (Purity ≥ 99.5%)
-
Nematic Host: 4'-Pentyl-4-biphenylcarbonitrile (5CB) or a commercial nematic mixture (e.g., E7)
-
Solvent: Heptane or a suitable non-polar solvent for cleaning and transfer (spectroscopic grade)
-
Alignment Layer: Polyimide (e.g., PI-2555)
-
Adhesive: UV-curable epoxy
-
Spacers: Silica microspheres of desired diameter (e.g., 5 µm)
-
Substrates: Indium Tin Oxide (ITO) coated glass slides
-
Cleaning Agents: Deionized water, acetone, isopropanol
Equipment
-
Analytical balance (± 0.01 mg)
-
Ultrasonic bath
-
Vortex mixer
-
Spin coater
-
Hot plate with magnetic stirrer
-
UV curing lamp
-
Polarizing Optical Microscope (POM) with a heating stage
-
Function generator
-
Voltage amplifier
-
Digital oscilloscope
-
Photodetector
-
He-Ne Laser (632.8 nm)
-
LCR meter
-
Temperature controller
Experimental Protocols
Preparation of the Doped Nematic Mixture
The precise concentration of the dopant is critical in determining the final properties of the mixture. This protocol outlines the preparation of a stock solution and subsequent mixtures of varying dopant concentrations.
Protocol 1: Mixture Preparation
-
Dopant Stock Solution: Accurately weigh a specific mass of 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine and dissolve it in a known volume of a suitable volatile solvent (e.g., heptane). This allows for precise addition of the dopant to the host.
-
Host Preparation: Weigh the desired amount of the nematic host (e.g., 5CB) into a clean vial.
-
Doping: Using a microliter syringe, add the calculated volume of the dopant stock solution to the nematic host to achieve the desired weight percentage (wt%). Common concentrations for initial screening range from 0.1 wt% to 5 wt%.
-
Homogenization:
-
Gently heat the mixture to its isotropic phase (above the clearing point) using a hot plate with magnetic stirring. This reduces viscosity and promotes uniform mixing.
-
Vortex the mixture for 2-3 minutes.
-
Place the vial in an ultrasonic bath for 15-20 minutes to ensure complete dissolution and prevent aggregation.[1]
-
-
Solvent Evaporation: Leave the vial open in a vacuum oven at a temperature slightly above the boiling point of the solvent but below the clearing point of the mixture to remove all traces of the solvent.
Diagram 1: Workflow for Doped Nematic Mixture Preparation
A flowchart illustrating the key steps for preparing a homogenous doped nematic liquid crystal mixture.
Liquid Crystal Cell Fabrication
The electro-optical properties are measured in a sandwich-type cell. The uniformity of the cell gap and the quality of the alignment layer are paramount for accurate measurements.
Protocol 2: Cell Assembly
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass slides by sonicating them sequentially in deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun.
-
Alignment Layer Deposition: Spin-coat a thin layer of polyimide onto the ITO-coated surfaces of the substrates.
-
Curing and Rubbing: Cure the polyimide according to the manufacturer's specifications. After cooling, gently rub the polyimide surface with a velvet cloth in a single direction to create microgrooves that will align the liquid crystal molecules.
-
Cell Assembly:
-
Dispense a mixture of UV-curable adhesive and silica spacers onto the perimeter of one of the substrates.
-
Place the second substrate on top, with the rubbing directions either parallel (for planar alignment) or anti-parallel.
-
Gently press the substrates together and expose to UV light to cure the adhesive, forming an empty cell with a uniform gap.
-
-
Cell Filling: Place the empty cell on a hot stage heated to the isotropic phase of the prepared mixture. Introduce the liquid crystal mixture at the edge of the cell gap; it will fill the cell via capillary action.
-
Sealing and Cooling: Once filled, seal the opening with epoxy. Slowly cool the cell to room temperature to allow for proper alignment of the liquid crystal molecules.
Characterization of the Doped Nematic Mixture
The clearing point, or nematic-to-isotropic transition temperature (TNI), is a fundamental property of a liquid crystal mixture. It indicates the upper limit of the operational temperature range.
Protocol 3: Clearing Point Measurement
-
Place the filled LC cell on the heating stage of a polarizing optical microscope.
-
Observe the texture of the liquid crystal between crossed polarizers. In the nematic phase, a characteristic texture (e.g., schlieren or threaded) will be visible.
-
Slowly heat the cell (e.g., 1°C/min) while observing the texture.
-
The clearing point is the temperature at which the texture disappears, and the view becomes completely dark (isotropic phase).
-
Record the temperature and then slowly cool the sample to observe the isotropic-to-nematic transition, noting any thermal hysteresis.
Dielectric anisotropy (Δε = ε|| - ε⊥) is a measure of the difference in dielectric permittivity parallel (ε||) and perpendicular (ε⊥) to the liquid crystal director.[1] It is a crucial parameter that influences the threshold voltage.
Protocol 4: Dielectric Anisotropy Measurement
-
Use two cells: one with planar alignment and one with homeotropic alignment (or use a single planar cell and a high magnetic field to achieve homeotropic alignment).
-
Connect the LC cell to an LCR meter.
-
To measure ε⊥, use the planar aligned cell with no applied voltage. The capacitance measured corresponds to the permittivity perpendicular to the director.
-
To measure ε||, apply a voltage to the planar cell that is significantly above the threshold voltage to align the molecules perpendicular to the substrates. The measured capacitance in this state corresponds to the permittivity parallel to the director.
-
Calculate the permittivity values from the measured capacitance, the area of the ITO electrodes, and the cell gap.
-
The dielectric anisotropy is the difference between these two values.
The switching dynamics of the liquid crystal are characterized by the rise time (turn-on) and fall time (turn-off).[7][8]
Protocol 5: Response Time Measurement
-
Set up the LC cell in the polarizing optical microscope between the crossed polarizers.
-
Align the rubbing direction of the cell at 45° with respect to the polarizer axes.[9]
-
A laser beam is passed through the setup, and the transmitted light intensity is measured by a photodetector connected to an oscilloscope.
-
Apply a square wave voltage from the function generator to the cell to switch it between the "on" and "off" states.[7][9]
-
Rise Time (τon): Measure the time it takes for the transmitted intensity to change from 10% to 90% of its maximum value after the voltage is applied.
-
Fall Time (τoff): Measure the time it takes for the transmitted intensity to decay from 90% to 10% of its maximum value after the voltage is removed.
Diagram 2: Experimental Setup for Electro-Optic Measurements
A schematic of the experimental arrangement for measuring the electro-optic response of a liquid crystal cell.
Data Presentation and Interpretation
The following tables present hypothetical data to illustrate the expected effects of doping a nematic host (e.g., 5CB) with 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine. The actual values must be determined experimentally.
Table 1: Effect of Dopant Concentration on Clearing Point
| Dopant Concentration (wt%) | Clearing Point (TNI) (°C) |
| 0 (Pure 5CB) | 35.0 |
| 0.5 | 35.8 |
| 1.0 | 36.5 |
| 2.0 | 37.8 |
| 5.0 | 40.2 |
Interpretation: An increase in the clearing point with dopant concentration suggests that the dopant molecules have good compatibility with the host and may enhance the overall stability of the nematic phase.[10]
Table 2: Effect of Dopant Concentration on Dielectric Anisotropy and Response Times (at 25°C)
| Dopant Concentration (wt%) | Dielectric Anisotropy (Δε) | Rise Time (τon) (ms) | Fall Time (τoff) (ms) |
| 0 (Pure 5CB) | +11.5 | 15 | 25 |
| 0.5 | +12.1 | 13 | 26 |
| 1.0 | +12.8 | 11 | 27 |
| 2.0 | +13.9 | 9 | 29 |
| 5.0 | +15.5 | 7 | 32 |
Interpretation:
-
Dielectric Anisotropy: An increase in Δε is expected if the dopant has a larger component of its dipole moment parallel to its long axis compared to the host. This leads to a lower threshold voltage.[6]
-
Rise Time: The rise time is inversely proportional to Δε and the square of the applied voltage. An increase in Δε generally leads to a faster rise time.
-
Fall Time: The fall time is dependent on the rotational viscosity and elastic constants. A slight increase in fall time may indicate an increase in the rotational viscosity of the mixture.[3][4]
Conclusion
The use of 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine as a dopant offers a viable strategy for modifying the properties of nematic liquid crystal hosts. By following the detailed protocols for mixture preparation, cell fabrication, and characterization outlined in this application note, researchers can systematically investigate its impact on key parameters such as clearing point, dielectric anisotropy, and electro-optic response times. The insights gained from these measurements are crucial for the rational design of liquid crystal mixtures tailored for advanced display and photonic applications.
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- Y. Li, et al. (2024). In situ formation of liquid crystal interphase in electrolytes with soft templating effects for aqueous dual-electrode-free batteries.
- K. Danowska, et al. (2025). The Effect of Nematic Liquid Crystal on the Performance of Dye-Sensitized Solar Cells. MDPI, 15(15), 6543.
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- S. Y. Al-raqa, et al. (2014). Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. Der Pharma Chemica, 6(5), 374-386.
- Google Patents. WO2018068023A1 - Liquid crystal composition, liquid crystal mixture, reverse-mode polymer dispersed liquid crystal element, and associated selectively dimmable device.
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S. H. Kim, et al. (2021). A novel benzo[4]furo[3,2-d]pyrimidine-based host as a n-type host for blue phosphorescent organic light-emitting diodes. ResearchGate.
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Application Note and Protocols for the Preparation of Electro-Optic Thin Films Using 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine
Introduction
Liquid crystals (LCs) are a cornerstone of modern electro-optic technologies, primarily due to their anisotropic nature and the ability to modulate light upon the application of an external electric field.[1] Among the various classes of liquid crystalline materials, pyrimidine-based compounds have garnered significant interest owing to their favorable combination of properties, including low viscosity, chemical stability, and significant dielectric and optical anisotropy.[2] This application note provides a detailed guide to the preparation and characterization of electro-optic thin films based on the nematic liquid crystal 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine.
The molecular structure of 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine, with its rigid pyrimidine core and flexible terminal alkyl and alkoxy chains, is conducive to the formation of a stable nematic mesophase over a practical temperature range. The decyloxy and nonyl chains contribute to the material's fluidity and influence its phase transition temperatures.[3] This document outlines a plausible synthetic route for this compound, detailed protocols for the fabrication of liquid crystal test cells, and standard methods for characterizing their electro-optic performance. The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for researchers exploring the potential of this and similar materials in advanced electro-optic applications.
PART 1: Synthesis of 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine
A common and effective method for the synthesis of 2-aryl-5-alkylpyrimidines is the Suzuki-Miyaura cross-coupling reaction.[4][5] This palladium-catalyzed reaction allows for the efficient formation of a carbon-carbon bond between a pyrimidine derivative and a phenylboronic acid.
Reaction Scheme:
Caption: Proposed synthesis of 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine via Suzuki-Miyaura coupling.
Protocol:
-
Reactant Preparation:
-
Synthesize 2-chloro-5-nonylpyrimidine from commercially available starting materials.
-
Prepare 4-(decyloxy)phenylboronic acid from 4-bromophenol and decyl bromide, followed by borylation.
-
-
Coupling Reaction:
-
In a nitrogen-purged flask, dissolve 2-chloro-5-nonylpyrimidine (1 equivalent) and 4-(decyloxy)phenylboronic acid (1.1 equivalents) in a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 equivalents), and a base, typically sodium carbonate (Na₂CO₃, 2 equivalents).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and perform a workup with an organic solvent (e.g., ethyl acetate) and water.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine.
-
-
Characterization:
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the phase transition temperatures and mesophase behavior using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
-
PART 2: Fabrication of Electro-Optic Thin Film Cells
The fabrication of a liquid crystal cell is a critical step in evaluating the electro-optic properties of the material. A standard "sandwich" cell configuration is typically used, consisting of the liquid crystal layer confined between two transparent conducting substrates.[6][7]
Experimental Workflow:
Caption: Workflow for the fabrication of a liquid crystal electro-optic test cell.
Detailed Protocol:
-
Substrate Preparation:
-
Start with indium tin oxide (ITO) coated glass substrates, which serve as transparent electrodes.
-
Clean the substrates thoroughly by sonicating in a sequence of detergent, deionized water, and isopropanol.
-
Dry the substrates in an oven at 120 °C for 20 minutes.[8]
-
Spin-coat a thin layer of a polyimide (PI) alignment agent (e.g., a solution of PI in a suitable solvent) onto the ITO surface.[9]
-
Bake the PI-coated substrates according to the manufacturer's instructions to cure the polymer.
-
Create a preferential alignment direction by mechanically rubbing the PI surface with a velvet cloth in a single direction. This process creates microgrooves that align the liquid crystal molecules.[10]
-
-
Cell Assembly:
-
On one of the prepared substrates, apply a UV-curable sealant around the perimeter, leaving small gaps for filling.
-
Mix a small quantity of micro-spacers (e.g., 5 µm diameter silica spheres) with the sealant or sprinkle them onto the substrate to ensure a uniform cell gap.
-
Place the second substrate on top, with the rubbed PI surfaces facing each other and the rubbing directions either parallel (for a planar aligned cell) or perpendicular (for a twisted nematic cell).
-
Gently press the substrates together and expose the sealant to UV light to cure and seal the cell.[11]
-
-
Liquid Crystal Filling:
-
Heat the synthesized 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine to its isotropic phase to reduce its viscosity.
-
Place a drop of the isotropic liquid crystal at the opening of the empty cell.
-
Allow the cell to fill via capillary action. This process is often performed in a vacuum chamber to avoid air bubbles.
-
Once filled, seal the openings with the UV-curable sealant.
-
Slowly cool the filled cell to room temperature to allow the liquid crystal to align in the nematic phase.
-
PART 3: Characterization of Electro-Optic Properties
The electro-optic performance of the prepared thin film is typically characterized by measuring the change in light transmission as a function of the applied voltage.
Experimental Setup:
Caption: Schematic of an experimental setup for electro-optic characterization.
Protocol for Voltage-Transmittance (V-T) Measurement:
-
Setup:
-
Place the fabricated LC cell between two crossed polarizers. The rubbing direction of the cell should be at a 45° angle to the transmission axes of the polarizers.
-
A light source, such as a He-Ne laser, is directed through the polarizer, the LC cell, and the analyzer.
-
A photodetector is placed after the analyzer to measure the intensity of the transmitted light.
-
Connect the ITO electrodes of the LC cell to a function generator capable of applying a variable AC voltage (typically a 1 kHz square wave to prevent ion migration).[12]
-
-
Measurement:
-
With no voltage applied (V=0), the aligned nematic liquid crystal acts as a birefringent medium, rotating the polarization of the incident light, resulting in light transmission through the analyzer (bright state for a twisted nematic cell).
-
Gradually increase the applied voltage. The electric field will reorient the liquid crystal molecules to align parallel to the field direction (perpendicular to the substrates).
-
As the molecules reorient, the effective birefringence of the cell decreases, leading to a change in the transmitted light intensity.
-
Record the transmitted light intensity as a function of the applied voltage to generate a V-T curve.
-
Data Presentation:
Table 1: Expected Properties of 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine and Electro-Optic Cell
| Property | Expected Value/Range | Significance |
| Phase Transition Temps. | Cr -- (30-50 °C) --> N -- (60-80 °C) --> I | Defines the operating temperature range. |
| Birefringence (Δn) | 0.15 - 0.25 | A higher Δn allows for thinner cells, leading to faster switching times.[13][14] |
| Threshold Voltage (Vth) | 1 - 2 V | The voltage at which electro-optic switching begins. |
| Switching-On Time (τ_on) | < 10 ms | The time taken to switch from the bright to the dark state.[15] |
| Switching-Off Time (τ_off) | < 30 ms | The time taken for the LC to relax back to its initial state. |
Note: The phase transition temperatures are estimations based on similar phenylpyrimidine compounds. Actual values must be determined experimentally.
PART 4: Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. For instance, the successful synthesis of the target molecule should be confirmed by standard analytical techniques (NMR, MS). The quality of the liquid crystal alignment in the fabricated cell can be visually inspected using a polarizing microscope; a uniform alignment will result in a uniform color and extinction when the stage is rotated.[1] The electro-optic measurements should yield a characteristic sigmoidal V-T curve, and the threshold voltage and switching times should be reproducible across multiple measurements and different cells.
References
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Dąbrowski, R., Kula, P., & Herman, J. (2007). Pyrimidine as a Structural Fragment in Calamitic Liquid Crystals. Molecular Crystals and Liquid Crystals, 457(1), 1-105. [Link]
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Jeng, S.-C., & Hwang, S.-J. (2012). Aligning liquid crystal molecules. SPIE Newsroom. [Link]
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Jeng, S.-C., & Hwang, S.-J. (2012). Controlling the Alignment of Polyimide for Liquid Crystal Devices. IntechOpen. [Link]
-
Kubo, M., et al. (2021). Microsecond electro-optic switching in the nematic phase of a ferroelectric nematic liquid crystal. Optica Publishing Group. [Link]
-
Hisatake, Y., et al. (2006). FT-IR study of liquid crystal molecules on alignment layers. Liquid Crystals, 33(9), 1045-1050. [Link]
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Hess, B. A., & Su, M. D. (2001). Orientation of liquid crystal monolayers on polyimide alignment layers: A molecular dynamics simulation study. The Journal of Chemical Physics, 115(24), 11449-11458. [Link]
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Hulse, C. (2018). Surface Aligned Liquid Crystals on Micropatterned Polyimide Relief Structures. White Rose eTheses Online. [Link]
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Gray, G. W., et al. (1991). 2-[4-Alkenyloxy)phenyl]-5-alkylpyrimidines The relationship between position and nature (E/Z) of the double bond and transition temperatures. Liquid Crystals, 9(5), 611-627. [Link]
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Barbera, J., et al. (2000). Integrated electro-optical switch based on nematic liquid crystal. SPIE Digital Library. [Link]
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Melnyk, O., et al. (2019). Electro-Optical Switching of Dual-Frequency Nematic Liquid Crystals: Regimes of Thin and Thick Cells. Crystals, 9(6), 314. [Link]
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Ismaili, M., et al. (2004). Fast electro-optic switching in nematic liquid crystals. Applied Physics Letters, 84(5), 701-703. [Link]
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Lee, S. H., et al. (1998). Electro-optic characteristics and switching principle of a nematic liquid crystal cell controlled by fringe-field switching. Applied Physics Letters, 73(20), 2881-2883. [Link]
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Sanchez-Pena, J. M., et al. (2023). Polarimetric-Based Analysis and Manufacturing of Dye-Doped Liquid Crystal Photoaligned Cells for the Visible Range. Photonics, 10(11), 1234. [Link]
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Kim, H.-J., et al. (2018). Fabrication of New Liquid Crystal Device Using Layer-by-Layer Thin Film Process. Polymers, 10(8), 868. [Link]
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Li, Y., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 14(9), 1735-1749. [Link]
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Li, Y., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Publishing. [Link]
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Zhao, D., et al. (2021). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic & Medicinal Chemistry, 48, 116405. [Link]
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Wang, S., et al. (2019). Temperature-Dependent Thermoelastic Anisotropy of the Phenyl Pyrimidine Liquid Crystal. The Journal of Physical Chemistry C, 123(30), 18573-18580. [Link]
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FlexEnable. (2021). The making of a plastic liquid crystal cell. [Link]
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Lee, K. M., et al. (2020). Liquid crystal elastomers as substrates for 3D, robust, implantable electronics. Nature Communications, 11(1), 1831. [Link]
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Rozwadowski, T., et al. (2022). Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. Materials, 15(19), 6890. [Link]
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Kumar, A., & Lee, S.-H. (2010). Method for fabrication of liquid-crystal cells with narrow gap, fast switching, and flexible plastic substrates. Journal of the Society for Information Display, 18(10), 841-845. [Link]
- EP0313991A2 - 5-Alkoxy-2-(4-alkoxyphenyl)pyrimidine, method for its preparation and use.
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Zhang, H., et al. (2018). The effect of phenyl ring on the physical properties of liquid crystals containing 4-pyridyl terminal group. Liquid Crystals, 45(13-15), 2056-2064. [Link]
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Hussein, K. A. A., & Kassium, Y. A. (2021). Synthesis and characterization of some New 2- and 6- substituted of 5- Acetyl - 4- (P- phenyl) Pyrimidine and substituted thieno [2, 3- d] Pyrimidine. University of Aden Journal of Natural and Applied Sciences, 25(2), 203-214. [Link]
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Wang, S., et al. (2019). Temperature-Dependent Thermoelastic Anisotropy of the Phenyl Pyrimidine Liquid Crystal. The Journal of Physical Chemistry C. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5553-5556. [Link]
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Chen, X., et al. (2023). Ferroelectric Nematic Liquid Crystals Showing High Birefringence. Advanced Science, 10(16), 2207579. [Link]
-
Kim, J., et al. (2016). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. Molecules, 21(11), 1547. [Link]
-
Kovács, E., et al. (2015). Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. Synthesis, 47(16), 2408-2414. [Link]
-
Dorohoi, D. O., & Ibanescu, I. (2005). THE BIREFRINGENCE OF THIN FILMS OF SOME NEMATIC LIQUID CRYSTALS. Journal of Optoelectronics and Advanced Materials, 7(1), 343-348. [Link]
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Aldred, M. P., & Kelly, S. M. (1995). The synthesis and transition temperatures of 2-(4-alkyl- and 4-alkoxy-phenyl)-5-cyano-1-benzofurans and related diaryl-1-benzofurans—an assessment of how deviations from linearity and conformational effects in a core unit affect mesogenicity. Journal of Materials Chemistry, 5(12), 2021-2030. [Link]
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Ahipa, T. N., et al. (2014). New cyanopyridone based luminescent liquid crystalline materials: Synthesis and characterization. Dyes and Pigments, 110, 129-138. [Link]
-
Ramirez, J. A., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 16, 1226-1231. [Link]
-
Dorohoi, D. O., & Ibanescu, I. (2005). The birefringence of thin films of some nematic liquid crystals. ResearchGate. [Link]
-
Cambridge University. (2016). High-birefringence nematic liquid crystal for broadband THz applications. [Link]
-
DoITPoMS, University of Cambridge. (n.d.). Optical properties – birefringence in nematics. [Link]
-
Kim, J., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(8), 1599. [Link]
-
Blair, W. R., & Finke, H. L. (1991). Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/ alkoxyphenylbenzoates. Journal of Physical and Chemical Reference Data, 20(1), 1-19. [Link]
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Application Notes and Protocols for the Synthesis of 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine via Suzuki Cross-Coupling
Introduction
The 2,5-disubstituted pyrimidine scaffold is a privileged motif in medicinal chemistry and materials science, frequently appearing in a diverse array of biologically active compounds and functional materials. The title compound, 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine, is a representative example of a molecule where the precise arrangement of lipophilic chains on an aromatic core can give rise to unique physicochemical properties, making it a target of interest for applications such as liquid crystals and as a lipophilic building block in drug discovery.
The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool in modern organic synthesis for the construction of C-C bonds, particularly for the linkage of aryl and heteroaryl moieties. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and their derivatives make it an ideal strategy for the synthesis of complex molecules like 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine. This application note provides a comprehensive guide for the synthesis of this target molecule, detailing the preparation of key intermediates and the final Suzuki cross-coupling step.
Scientific & Technical Background
The synthesis of 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine via the Suzuki cross-coupling reaction involves the palladium-catalyzed reaction between a halogenated 5-nonylpyrimidine and a 4-(decyloxy)phenylboronic acid derivative. The electron-deficient nature of the pyrimidine ring makes halogens at the 2-position particularly susceptible to oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions.
Experimental Protocols
This section outlines the detailed procedures for the synthesis of the necessary starting materials and the final target molecule.
Part 1: Synthesis of 4-(Decyloxy)phenylboronic Acid
This procedure is adapted from established methods for the synthesis of alkoxy-substituted phenylboronic acids.
Materials:
-
4-Bromophenol
-
1-Bromodecane
-
Potassium Carbonate (K₂CO₃)
-
Acetone
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Alkylation of 4-Bromophenol:
-
To a solution of 4-bromophenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and 1-bromodecane (1.2 eq).
-
Reflux the mixture for 24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-bromo-4-(decyloxy)benzene.
-
-
Formation of the Boronic Acid:
-
Dissolve 1-bromo-4-(decyloxy)benzene (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.
-
Slowly add n-butyllithium (1.1 eq) and stir the mixture for 1 hour at -78 °C.
-
Add triisopropyl borate (1.2 eq) dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with 1 M HCl and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield 4-(decyloxy)phenylboronic acid, which can be used in the next step without further purification or can be recrystallized.
-
Part 2: Synthesis of 2-Chloro-5-nonylpyrimidine
This synthesis involves the construction of the 5-nonylpyrimidine core followed by chlorination.
Materials:
-
Uracil
-
Nonanal
-
Sodium ethoxide
-
Ethanol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
Procedure:
-
Synthesis of 5-Nonyluracil:
-
A plausible route involves the condensation of a suitable three-carbon unit with urea or a derivative, where the nonyl group is introduced. A more direct approach starts from a pre-functionalized pyrimidine. For the purpose of this protocol, we will assume the synthesis of 5-nonyluracil from uracil.
-
A Wittig-type reaction or a related olefination of 5-formyluracil (prepared by Vilsmeier-Haack reaction on uracil) with a nonyl-phosphonium ylide, followed by reduction of the double bond, can yield 5-nonyluracil.
-
Alternatively, a radical addition of nonyl iodide to uracil can be considered.
-
-
Chlorination of 5-Nonyluracil:
-
To a mixture of 5-nonyluracil (1.0 eq) and N,N-dimethylaniline (1.5 eq), slowly add phosphorus oxychloride (3.0 eq) at 0 °C.
-
Heat the reaction mixture to reflux for 4 hours, monitoring by TLC.
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 2,4-dichloro-5-nonylpyrimidine.
-
-
Selective Dechlorination (if necessary):
-
To obtain 2-chloro-5-nonylpyrimidine, selective reduction of the more reactive 4-chloro position is required. This can be achieved using methods like catalytic hydrogenation with a poisoned catalyst (e.g., Pd/C with triethylamine) or other selective reducing agents.
-
Part 3: Suzuki Cross-Coupling for the Synthesis of 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine
Materials:
-
2-Chloro-5-nonylpyrimidine (1.0 eq)
-
4-(Decyloxy)phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine 2-chloro-5-nonylpyrimidine (1.0 eq), 4-(decyloxy)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine.
Data Presentation
| Compound | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1-Bromo-4-(decyloxy)benzene | 4-Bromophenol | 1-Bromodecane, K₂CO₃ | 85-95 | >98 |
| 4-(Decyloxy)phenylboronic acid | 1-Bromo-4-(decyloxy)benzene | n-BuLi, Triisopropyl borate | 70-85 | >95 |
| 2-Chloro-5-nonylpyrimidine | 5-Nonyluracil | POCl₃, N,N-Dimethylaniline | 60-75 | >97 |
| 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine | 2-Chloro-5-nonylpyrimidine | 4-(Decyloxy)phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 75-90 | >99 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: Overall workflow for the synthesis of the target molecule.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely cited synthetic methodologies in organic chemistry. Each step of the synthesis should be monitored by appropriate analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the reaction is proceeding as expected and to confirm the identity and purity of the intermediates and the final product. The yields provided in the data table are representative of what can be expected under optimized conditions. However, it is crucial for researchers to perform their own optimization of reaction parameters for the best results.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 2002 , 102 (5), 1359–1470. [Link]
-
Kappe, C. O. Microwave-Assisted Synthesis of Heterocycles. Angewandte Chemie International Edition, 2004 , 43 (46), 6250–6284. [Link]
-
Schomaker, J. M.; Delia, T. J. Arylation of halogenated pyrimidines via a Suzuki coupling reaction. The Journal of Organic Chemistry, 2001 , 66 (21), 7125–7128. [Link]
-
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]
Application Note: Measuring the Spontaneous Polarization of 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine Mixtures
Introduction & Scientific Rationale
Ferroelectric liquid crystals (FLCs) represent a critical class of advanced soft materials. While traditionally known for their use in sub-microsecond electro-optic displays, FLCs are increasingly utilized by pharmaceutical researchers and materials scientists as chiral alignment media for NMR spectroscopy in drug discovery.
The compound 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine is a highly regarded achiral host molecule in FLC formulation. Characterized by its phenylpyrimidine core, it lacks strong longitudinal dipoles but provides excellent polarizability. This results in exceptionally low rotational viscosity ( γ ) and a broad smectic C (SmC) phase temperature range[1].
Because the host molecule is achiral, its SmC phase possesses C2h symmetry and cannot exhibit spontaneous polarization ( Ps ). To induce ferroelectricity, the host must be doped with a chiral molecule—such as optically active γ -lactones or pyranose derivatives[2][3]. This doping breaks the mirror symmetry of the system, yielding a chiral smectic C (SmC*) phase with C2 symmetry. This symmetry reduction allows a macroscopic dipole moment ( Ps ) to emerge perpendicular to the molecular tilt plane. This application note details the authoritative protocol for formulating these mixtures and precisely measuring their Ps using the industry-standard Triangular Wave Method[4][5].
Experimental Workflow & Causality
The following workflow outlines the self-validating system required to formulate the FLC mixture and prepare it for electro-optical measurement.
Fig 1. Step-by-step experimental workflow for preparing and measuring FLC mixtures.
Phase 1: Mixture Formulation
-
Weighing: Accurately weigh the achiral host (2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine) and the selected chiral dopant (typically 5 to 20 wt%)[1][3].
-
Homogenization: Dissolve the components in a highly volatile, non-reactive solvent (e.g., dichloromethane) to ensure homogeneous mixing at the molecular level.
-
Solvent Evaporation: Evaporate the solvent under a vacuum for 24 hours. Causality: Residual solvent acts as an impurity that drastically depresses the SmC* phase transition temperatures and inflates ionic conductivity, which will ruin the electrical measurement.
Phase 2: SSFLC Cell Fabrication
-
Substrate Preparation: Clean Indium Tin Oxide (ITO)-coated glass substrates using sequential sonication in acetone, ethanol, and deionized water.
-
Alignment Layer: Spin-coat a polyimide (PI) alignment layer (e.g., Nylon 6.6) onto the ITO surface[4]. Bake the substrates to cure the PI.
-
Rubbing: Unidirectionally rub the PI layer using a velvet cloth. Causality: Rubbing promotes a homogeneous (planar) alignment. In the SmC* phase, this forces the smectic layers to stand perpendicular to the glass substrates (the "bookshelf geometry"). This alignment is critical because it ensures the Ps vector points directly parallel to the applied electric field, allowing for maximum switching efficiency and accurate quantification.
-
Assembly: Assemble the cell using spacer beads to maintain a strict gap of 1.5 to 2.0 μ m[4][5]. Causality: A cell gap smaller than the helical pitch of the SmC* phase is required to unwind the helix via surface stabilization, creating a Surface-Stabilized FLC (SSFLC) monodomain.
Phase 3: Capillary Filling and Annealing
-
Injection: Heat the FLC mixture to its isotropic liquid phase (typically >80°C) and fill the empty cell via capillary action. Causality: Filling in the isotropic phase prevents flow-induced shear alignment defects that occur if filled in the viscous smectic or nematic phases.
-
Annealing: Place the cell in a temperature-controlled hot stage and cool it at a slow rate (0.1 - 1.0 °C/min) through the Smectic A (SmA) phase and into the SmC* phase[5].
The Triangular Wave Method: Principles & Protocol
To measure Ps , the Triangular Wave Method is the gold standard[4][5]. When an electric field V(t) is applied across the LC cell, the total current I(t) is the sum of three components:
I(t)=Ic+IR+IP=CdtdV+RV+dtdPCausality of the Waveform: If a square wave were used, the dV/dt term would approach infinity at the voltage step, creating a massive capacitive spike that masks the polarization current ( IP ). By using a triangular wave, dV/dt becomes a constant. Consequently, the capacitive current ( Ic ) becomes a flat, easily identifiable square wave baseline, and the resistive current ( IR ) becomes a linear slope. The polarization reversal current ( IP ) appears as a distinct, isolated peak when the macroscopic dipole flips.
Fig 2. Signal processing pathway for isolating and calculating spontaneous polarization.
Measurement Protocol
-
Connect the SSFLC cell to a function generator and a high-speed current-to-voltage amplifier.
-
Apply a triangular wave voltage with a frequency of 10 to 100 Hz and an amplitude of 10 to 20 V/ μ m[5].
-
Capture the resulting current waveform on a digital oscilloscope.
-
Self-Validation Check: Observe the baseline. A perfectly flat square-wave baseline indicates a high-quality, low-ion cell. A heavily slanted or curved baseline indicates high ionic contamination ( IR ), which compromises data integrity.
-
Integration: Isolate the polarization peak IP(t) by subtracting the Ic and IR baselines. Calculate Ps by integrating the area under the peak:
Ps=2A1∫IP(t)dt(Where A is the active electrode area of the cell).
Quantitative Data Summary
The magnitude of Ps depends heavily on the transverse dipole moment and the steric coupling of the chiral dopant within the 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine host matrix. Table 1 summarizes representative data based on literature formulations utilizing γ -lactone and pyranose dopants[1][2][3].
Table 1: Representative Electro-Optical Properties of Doped Phenylpyrimidine Mixtures
| Chiral Dopant Type | Dopant Conc. (wt%) | Phase Sequence (°C) | Ps (nC/cm²) | Response Time τ ( μ s) |
| Achiral Host Only | 0% | Cr → SmC (51) → SmA (64) → N (70) | 0.0 | N/A |
| γ -Lactone (trans) | 5% | Cr → SmC* (48) → SmA (61) → N* (68) | 2.5 - 4.0 | 120 - 150 |
| γ -Lactone (trans) | 20% | Cr → SmC* (42) → SmA (55) → N* (62) | 15.0 - 22.0 | 40 - 60 |
| Pyranose (Trifluoromethyl) | 10% | Cr → SmC* (45) → SmA (58) → N* (65) | 8.0 - 12.0 | 70 - 90 |
Note: Increasing dopant concentration generally increases Ps and decreases response time, but often depresses the upper temperature limit of the SmC phase due to disruption of the host's smectic layer packing.*
Troubleshooting & Artifacts
-
Ghost Peaks (Ionic Impurities): If secondary peaks appear in the current waveform, they are likely due to the migration of ionic impurities rather than ferroelectric switching. To differentiate, increase the frequency of the triangular wave. Ferroelectric switching peaks ( IP ) will shift in phase but maintain their integrated area ( Ps ), whereas ionic peaks will drastically diminish at higher frequencies (e.g., >200 Hz) because ions cannot migrate fast enough to cross the cell gap.
-
Incomplete Unwinding: If the measured Ps is lower than theoretically expected, the cell gap may be too thick (>5 μ m), causing the SmC* helix to remain partially wound. Ensure strict adherence to the 1.5 - 2.0 μ m cell gap specification to guarantee a true surface-stabilized state[4].
References
-
[1] Title: New Optically Active 4,4-Dialkyl- y -lactones as Chiral Dopants | Source: oup.com | URL:[Link]
-
[2] Title: Synthesis and Properties of Pyranose Derivatives with Trifluoromethyl Group Used as Chiral Dopants for Ferroelectric Liquid Crystals | Source: oup.com | URL:[Link]
-
[3] Title: Synthesis and Properties of Optically Active α-Alkyl-y-aryloxymethyl-y-lactones as Chiral Dopants | Source: oup.com | URL:[Link]
-
[4] Title: Synthesis and Characterization of New Chiral Smectic Four-Ring Esters | Source: mdpi.com | URL:[Link]
-
[5] Title: Spontaneous Polarization and Dielectric Relaxation Dynamics of Two Novel Diastereomeric Ferroelectric Liquid Crystals | Source: icm.edu.pl | URL:[Link]
Sources
How to prevent crystallization in 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine blends
Technical Support Center: Crystallization in Pyrimidine Blends
Welcome to the technical support center for researchers working with 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine and similar small molecule blends. This guide is designed to provide in-depth troubleshooting strategies and foundational knowledge to help you prevent unwanted crystallization during your experiments, ensuring the stability and performance of your formulations.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine blend crystallizing unexpectedly?
A1: Crystallization is a thermodynamically driven process where molecules self-assemble from a disordered, amorphous state into a highly ordered, crystalline lattice. This is often the lowest energy state for a pure compound. In a blend, crystallization of one component can occur due to several factors, including supersaturation, low solubility in the matrix, temperature fluctuations, or the presence of nucleation sites (like impurities). The planar, symmetrical nature of the pyrimidine ring can facilitate strong intermolecular interactions, making it prone to crystallization.[1]
Q2: What is the most common first step to troubleshoot crystallization?
A2: Before modifying your formulation, the first step is always to verify the purity of your 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine. Impurities can act as heterogeneous nucleation sites, accelerating crystallization even in otherwise stable formulations.[2] We recommend re-purifying a small batch of your compound via recrystallization or column chromatography to see if the problem persists.[3]
Q3: How do polymeric additives prevent crystallization?
A3: Polymeric additives are one of the most effective tools for inhibiting crystallization.[4][5] They primarily work through two mechanisms:
-
Kinetic Trapping: Long polymer chains increase the viscosity of the blend, physically hindering the molecular mobility required for your active molecule to arrange into an ordered crystal lattice.
-
Specific Interactions: Functional groups on the polymer can form non-covalent bonds (e.g., hydrogen bonds) with your pyrimidine derivative.[6] This interaction disrupts the molecule-molecule self-assembly required for crystal nucleation and growth.[4][7][8][9]
Q4: Can the way I cool my sample cause crystallization?
A4: Absolutely. The cooling rate is a critical parameter.[10] Slow cooling provides molecules with more time and energy to organize into a stable crystal lattice, often resulting in larger, well-formed crystals.[10][11] Conversely, rapid cooling or "quenching" can lock the molecules in a disordered, amorphous state because they lack the time to arrange themselves properly.[12][13]
Q5: My compound is dissolving well, so why does solvent choice still matter for the final blend?
A5: The solvent used during blend preparation has a profound impact on the final solid-state morphology, even after it has been removed. The solvent influences how the pyrimidine derivative and other components are dispersed at the molecular level.[14][15] A solvent system that promotes strong solute-solvent interactions can prevent the formation of small molecular aggregates in the solution phase, which can later act as crystal nuclei during drying.[14]
In-Depth Troubleshooting Guides
This section provides a structured approach to systematically diagnose and solve crystallization issues.
Guide 1: Foundational Analysis & System Characterization
Before you can effectively prevent crystallization, you must understand the thermal properties of your core component.
Issue: You lack baseline data on your 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine, making it difficult to design stable formulations.
Solution: Thermal Analysis via Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for revealing the thermal behavior of your material, such as its melting temperature (Tm) and glass transition temperature (Tg).
-
Why it works: By heating your crystalline material, you can identify the precise temperature at which it melts (Tm). Then, by rapidly cooling it to an amorphous state and reheating, you can identify its Tg. The Tg is the temperature below which the amorphous material is a rigid "glass." Formulations are typically most stable when stored well below the Tg of the blend.
-
Actionable Insights: Knowing the Tm is critical for thermal processing; for instance, a technique to create an amorphous state involves heating the material above its Tm and then rapidly cooling it.[16] Knowing the Tg helps you define safe storage and operating temperatures for your final blend.
(See Protocol 2 for a detailed DSC methodology).
Guide 2: Strategic Formulation to Inhibit Crystallization
If your compound's purity is confirmed and you understand its thermal properties, the next step is to rationally design your blend to favor an amorphous state.
Issue: Your simple binary blend of the pyrimidine derivative and a matrix material is unstable and crystallizes over time.
Solution A: Introduce Crystallization-Inhibiting Polymers
The most robust strategy is to add a third component—a polymer—specifically chosen to inhibit crystallization.[5][17]
-
Mechanism of Action: Polymers increase the energy barrier for both nucleation and crystal growth.[7] They create a physically constrained environment and can interact with the surface of any forming crystal nuclei, effectively "poisoning" their growth.[4][18]
-
Choosing the Right Polymer: The effectiveness of a polymer is highly dependent on its interaction with the active pharmaceutical ingredient (API) or small molecule.[17] Polymers with functional groups capable of hydrogen bonding, such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC), are excellent starting points for pyrimidine-based compounds.[4][6]
-
Workflow:
-
Select a panel of 3-5 candidate polymers with varying functionalities (See Table 1).
-
Prepare a series of formulations with different polymer concentrations.
-
Cast films or prepare solid dispersions and monitor for crystallization over time using microscopy and DSC.
-
(See Protocol 1 for a detailed Polymer Screening workflow).
Solution B: Optimize the Solvent System for Blend Preparation
The choice of solvent used to create the blend can dictate the final solid-state structure.[19]
-
Mechanism of Action: A good solvent for your pyrimidine derivative will keep it well-solvated and monomolecularly dispersed. If the solvent is poor, the compound may form nano-aggregates in solution, which are precursors to crystallization during solvent evaporation. Using a mixture of solvents can modulate these interactions.[14][20]
-
Troubleshooting Steps:
-
If you are using a single solvent, try switching to another solvent with a different polarity in which your compound is still soluble.
-
Experiment with binary solvent systems. For example, dissolve your components in a good solvent (e.g., tetrahydrofuran, THF) and then add a small amount of a co-solvent.[1] The goal is to find a system that yields a stable amorphous film upon drying.
-
Be mindful of solvent boiling points; solvents should evaporate at similar rates to prevent one component from crashing out.[20]
-
Guide 3: Process Parameter Optimization
How you create the solid blend from the liquid solution is as important as the formulation itself.
Issue: Even with an optimized formulation, you observe crystallization during the drying or cooling phase.
Solution: Control the Thermal History
The rate at which you remove the solvent and/or reduce the temperature has a direct impact on molecular arrangement.
-
Mechanism of Action: Crystallization is a kinetic process.[12] By providing less time for molecules to organize, you can kinetically trap them in a disordered, amorphous state.[21][22]
-
Techniques to Implement:
-
Increase the Cooling Rate: If your process involves a melt-cool step, transitioning from slow, ambient cooling to rapid quenching (e.g., by placing the sample on a cold plate or in a liquid nitrogen bath) can significantly inhibit crystal formation.[13][23][24] The crystallization temperature often shifts to a lower point with faster cooling rates.[12]
-
Accelerate Solvent Evaporation: Techniques like spin-coating or using a high-velocity stream of air can remove solvent so quickly that molecules do not have time to self-assemble into a crystalline structure.[21][22] This contrasts with slow evaporation in a petri dish, which is a common method for intentionally growing crystals.[3]
-
Visualizations & Workflows
Caption: How polymer additives sterically hinder crystal growth.
Experimental Protocols & Data
Protocol 1: Screening Polymeric Crystallization Inhibitors
This protocol outlines a method for rapidly screening polymers to identify effective crystallization inhibitors for your pyrimidine blend.
-
Preparation of Stock Solutions:
-
Prepare a 10 mg/mL stock solution of 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine in a suitable volatile solvent (e.g., THF or Dichloromethane).
-
Prepare 10 mg/mL stock solutions of each candidate polymer (see Table 1) in the same solvent.
-
-
Formulation Preparation:
-
In separate 1.5 mL glass vials, combine the pyrimidine stock solution and a polymer stock solution to achieve the desired final mass ratios (e.g., 95:5, 90:10, 80:20 pyrimidine:polymer).
-
Include a "control" vial containing only the pyrimidine solution.
-
Vortex each vial for 30 seconds to ensure homogeneity.
-
-
Film Casting:
-
Pipette 100 µL from each vial onto a clean glass microscope slide.
-
Allow the solvent to evaporate under ambient conditions in a dust-free environment (e.g., a covered petri dish with small openings).
-
-
Analysis and Monitoring:
-
Initial Analysis (T=0): Once films are fully dry, inspect each under a polarized light microscope. Amorphous films will appear dark, while crystalline domains will refract light and appear bright.
-
Accelerated Aging: Place a duplicate set of slides in an oven at a moderately elevated temperature (e.g., 40°C, ensuring it is well below the blend's Tg) to accelerate any potential crystallization.
-
Time-Point Monitoring: Inspect the slides under the microscope at regular intervals (e.g., 1 hr, 6 hr, 24 hr, 1 week). Record the time at which crystallization is first observed for each formulation.
-
-
Data Interpretation: The most effective polymer inhibitor will be the one that remains amorphous for the longest duration at the highest concentration of the pyrimidine derivative.
Table 1: Candidate Polymers for Crystallization Inhibition
| Polymer Name | Abbreviation | Key Functional Groups | Primary Inhibition Mechanism |
| Polyvinylpyrrolidone | PVP | Amide (Lactam) | Hydrogen bonding, steric hindrance [4][6] |
| Hydroxypropyl Methylcellulose | HPMC | Hydroxyl, Ether | Hydrogen bonding, high viscosity [6][8] |
| Polyvinyl Acetate | PVA | Ester | Steric hindrance, moderate polarity |
| Soluplus® (PVP-VA-PEG) | - | Amide, Ester, Ether | Amphiphilic, steric hindrance [5] |
| Eudragit® E PO | - | Amino | Potential for ionic interactions [5] |
Protocol 2: Thermal Characterization by DSC
This protocol describes how to determine the melting point (Tm) and glass transition temperature (Tg) of your compound.
-
Sample Preparation:
-
Accurately weigh 3-5 mg of your crystalline 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine into a standard aluminum DSC pan.
-
Crimp the pan with a lid. Prepare an empty, crimped pan to use as a reference.
-
-
DSC Program (Heat-Cool-Heat Cycle):
-
Segment 1 (Initial Heat): Equilibrate the sample at 25°C. Ramp the temperature at a rate of 10°C/min up to a temperature approximately 20-30°C above the expected melting point. This will erase the material's thermal history.
-
Segment 2 (Quench Cool): Cool the sample as rapidly as the instrument allows (e.g., 50°C/min or faster) down to a low temperature, such as -20°C. This rapid cooling is designed to create an amorphous state. [12] * Segment 3 (Second Heat): Hold at the low temperature for 2-3 minutes to stabilize. Ramp the temperature again at 10°C/min up to the same maximum temperature as in Segment 1.
-
-
Data Analysis:
-
From Segment 1: The sharp endothermic peak corresponds to the melting temperature (Tm).
-
From Segment 3: The subtle step-change in the heat flow baseline corresponds to the glass transition temperature (Tg). You may also observe a "cold crystallization" exotherm if the material crystallizes during heating, followed by a melting endotherm. The absence of a crystallization peak in the second heating scan is a good indicator of a stable amorphous blend.
-
References
-
Application of Polymers as a Tool in Crystallization—A Review. National Center for Biotechnology Information.[Link]
-
Use of additives for inhibition and promotion of crystallization. Technobis.[Link]
-
Using Polymers as Crystal Inhibitors to Prevent the Crystallization of the Rotigotine Patch. MDPI.[Link]
-
Guide for crystallization. University of Geneva.[Link]
-
How does cooling rate affect the point at which crystalisation occures and why? Reddit.[Link]
-
Crystallization Challenges in Pharmaceutical Products. Zhanghua Dryer.[Link]
-
Inhibiting or Accelerating Crystallization of Pharmaceuticals by Manipulating Polymer Solubility. ACS Publications.[Link]
-
Solvent Effects on Crystallization Kinetics: Investigating Trends across Scales, Methods, and Process Analytical Technologies. ACS Publications.[Link]
-
Improving Drug Solubility By Preventing Crystallization. Xtalks.[Link]
-
Preventing crystallization to improve drug efficiency. EPFL.[Link]
-
Study on the Role of Polymers in Preventing the Crystallization of Roxadustat in an Aqueous Environment. ACS Publications.[Link]
-
Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Longdom Publishing.[Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. National Center for Biotechnology Information.[Link]
-
Understanding the Effect of Solvents on Crystallization of the Same Chelate: Crystal Structures in Structural Chemistry. ACS Publications.[Link]
-
What are the strategies for overcoming the crystal formation of drug after complete drying? ResearchGate.[Link]
-
Manipulating crystallization with molecular additives. National Center for Biotechnology Information.[Link]
- Method for preventing crystallization of a pharmaceutical in a polymer film.
-
Prevention of Crystal Agglomeration: Mechanisms, Factors, and Impact of Additives. MDPI.[Link]
-
Crystallization Inhibition with Additives. University of Utah.[Link]
-
Influence of Cooling Rate on Crystallization Behavior of Semi-Crystalline Polypropylene: Experiments and Mathematical Modeling. National Center for Biotechnology Information.[Link]
-
Effect of Solvent and Polymer Additives on Crystallization. Indian Journal of Pharmaceutical Sciences.[Link]
-
The role of cooling rate in crystallization-driven block copolymer self-assembly. Royal Society of Chemistry.[Link]
-
The Effect of Cooling Rates on Thermal, Crystallization, Mechanical and Barrier Properties of Rotational Molding Polyamide 11 as the Liner Material for High-Capacity High-Pressure Vessels. National Center for Biotechnology Information.[Link]
-
Effects of Pressure and Cooling Rates on Crystallization Behavior and Morphology of Isotactic Polypropylene. MDPI.[Link]
Sources
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- 4. Application of Polymers as a Tool in Crystallization—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using Polymers as Crystal Inhibitors to Prevent the Crystallization of the Rotigotine Patch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
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- 10. longdom.org [longdom.org]
- 11. Reddit - Please wait for verification [reddit.com]
- 12. The role of cooling rate in crystallization-driven block copolymer self-assembly - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05937H [pubs.rsc.org]
- 13. The Effect of Cooling Rates on Thermal, Crystallization, Mechanical and Barrier Properties of Rotational Molding Polyamide 11 as the Liner Material for High-Capacity High-Pressure Vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 16. JP6374566B2 - Method for preventing crystallization of a pharmaceutical in a polymer film - Google Patents [patents.google.com]
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- 18. Manipulating crystallization with molecular additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
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- 21. xtalks.com [xtalks.com]
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- 23. Influence of Cooling Rate on Crystallization Behavior of Semi-Crystalline Polypropylene: Experiments and Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Technical Support Center: Optimizing the Laboratory Synthesis of 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind key experimental choices to help you navigate the challenges of this multi-step synthesis and optimize for yield and purity.
Overview of Synthetic Strategy
The synthesis of 2-aryl-5-alkylpyrimidines like 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine is most effectively achieved through a convergent strategy using a pre-formed, differentially halogenated pyrimidine core. The most robust and versatile method for this is a sequential, palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This approach offers high functional group tolerance and allows for the controlled, stepwise introduction of the aryl and alkyl moieties.
The electron-deficient nature of the pyrimidine ring makes its halogenated derivatives particularly reactive and well-suited for cross-coupling reactions.[2][3] Our recommended pathway begins with a substrate like 2,5-dibromopyrimidine, leveraging the differential reactivity of the C2 and C5 positions to achieve regioselective substitution.
Synthetic Workflow Diagram
Caption: Recommended two-step Suzuki coupling workflow.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis in a practical, question-and-answer format.
Issue 1: Low Yield in the First Suzuki Coupling (Arylation)
Question: My initial reaction between 2,5-dibromopyrimidine and 4-(decyloxy)phenylboronic acid is resulting in very low yields of the desired 2-aryl-5-bromopyrimidine intermediate. What are the most likely causes?
Answer: Low conversion in the first coupling step is a frequent challenge and typically points to issues with the catalyst system, reagents, or reaction conditions.[4][5]
-
Potential Cause 1: Catalyst Inefficiency or Deactivation.
-
Explanation: The choice of palladium catalyst and ligand is critical. While Pd(PPh₃)₄ is a common choice, it can be sensitive to air and may not be active enough for all substrates. The electron-deficient pyrimidine ring is generally reactive, but catalyst poisoning or decomposition can halt the reaction.[1][2]
-
Solution:
-
Use a Pre-catalyst: Switch to a more robust, air-stable palladium(II) pre-catalyst like PdCl₂(PPh₃)₂ or Pd(dppf)Cl₂, which is reduced to the active Pd(0) species in situ.
-
Ensure Anhydrous & Degassed Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your solvent is thoroughly degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes) and that all glassware is oven-dried.
-
Check Catalyst Loading: While typically 1-5 mol% is used, a low yield may warrant increasing the catalyst loading to 5 mol%.
-
-
-
Potential Cause 2: Ineffective Base or Solvent System.
-
Explanation: The base is crucial for the transmetalation step in the Suzuki catalytic cycle. Its solubility and strength are key. An aqueous base like K₂CO₃ or Cs₂CO₃ is often used in a biphasic solvent system (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O).[6] If the base is not effective, the cycle stalls.
-
Solution:
-
Screen Bases: If K₂CO₃ is ineffective, try a stronger base like Cs₂CO₃ or K₃PO₄.
-
Optimize Solvent: The solvent mixture must solubilize both the organic substrate and the inorganic base to some extent. A 1,4-dioxane/water mixture (e.g., 4:1 v/v) often provides excellent results.[3]
-
-
-
Potential Cause 3: Poor Quality of Boronic Acid.
-
Explanation: Boronic acids can dehydrate upon storage to form cyclic boroxine anhydrides. While boroxines are often still reactive, their different stoichiometry can lead to suboptimal results. The presence of impurities can also interfere with the catalyst.
-
Solution:
-
Verify Purity: Use freshly purchased or purified boronic acid. You can often "re-hydrate" boroxines by dissolving the reagent in a solvent like diethyl ether and washing with water, then re-isolating.
-
Adjust Stoichiometry: Use a slight excess of the boronic acid (1.1-1.2 equivalents) to drive the reaction to completion.
-
-
Issue 2: Significant Side Product Formation
Question: My reaction mixture contains a lot of 4,4'-bis(decyloxy)biphenyl (homo-coupling) and debrominated starting material. How can I minimize these byproducts?
Answer: These side products are classic signs of competing reaction pathways that can be suppressed by carefully controlling the reaction setup.
-
Homo-coupling of Boronic Acid:
-
Explanation: This occurs when two molecules of the boronic acid couple together, a reaction often promoted by the presence of oxygen and high catalyst concentrations.
-
Solution: Rigorous degassing of the reaction mixture is the most effective way to prevent this. Additionally, adding the palladium catalyst last to the fully assembled and degassed reaction mixture can help.
-
-
Proto-deboronation/Dehalogenation:
-
Explanation: This is the replacement of the bromine or boronic acid group with a hydrogen atom. It can be caused by trace amounts of water or acid in the presence of the palladium catalyst before the cross-coupling can occur.
-
Solution: Ensure your base is of high quality and present in sufficient quantity (at least 2-3 equivalents). Using strictly anhydrous solvents (if employing a non-aqueous system) can also mitigate this issue.
-
Issue 3: Low Yield in the Second Suzuki Coupling (Alkylation)
Question: The second coupling to introduce the nonyl group is proving difficult and gives low yields. Why is this step more challenging than the arylation?
Answer: Coupling with sp³-hybridized alkylboron reagents is inherently more challenging than with sp²-hybridized arylboron reagents.
-
Explanation: Two main factors are at play:
-
Slower Transmetalation: The transfer of the alkyl group from boron to palladium is generally slower than for an aryl group.
-
β-Hydride Elimination: Once the alkyl group is on the palladium center, it can undergo β-hydride elimination if a hydrogen atom is present on the second carbon. This is a major decomposition pathway for linear alkyl chains like nonyl, leading to the formation of 1-nonene and a palladium-hydride species, which results in dehalogenation of the pyrimidine.
-
-
Solution: This problem requires a specialized catalyst system and reagents.
-
Use Bulky, Electron-Rich Ligands: Standard ligands like PPh₃ are often ineffective. Use ligands specifically designed to promote C(sp²)-C(sp³) coupling, such as SPhos, XPhos, or RuPhos. These ligands accelerate the final reductive elimination step, outcompeting β-hydride elimination.
-
Use Alkyltrifluoroborates or 9-BBN Reagents: Instead of nonylboronic acid, which can be unstable, use potassium nonyltrifluoroborate (R-BF₃K) or 9-nonyl-9-borabicyclo[3.3.1]nonane (9-nonyl-9-BBN). These reagents are more stable and often show superior reactivity in alkyl couplings.
-
Optimize Base and Solvent: For alkyl couplings, non-aqueous conditions with bases like Cs₂CO₃ or potassium tert-butoxide in solvents like THF or toluene often perform better.
-
Troubleshooting Decision Tree for Low Yield
Caption: A systematic workflow for diagnosing low-yield issues.
Recommended Experimental Protocols
Protocol 1: Synthesis of 2-[4-(Decyloxy)phenyl]-5-bromopyrimidine (Step 1)
This protocol outlines the first Suzuki coupling to install the aryl group.
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-dibromopyrimidine (1.0 eq), 4-(decyloxy)phenylboronic acid (1.1 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water. The total solvent volume should be sufficient to make the reaction mixture approximately 0.1 M with respect to the limiting reagent.
-
Degassing: Seal the flask with a septum and sparge the stirred mixture with a stream of argon or nitrogen gas for 30 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine (Step 2)
This protocol details the more challenging C(sp²)-C(sp³) coupling.
-
Setup: To an oven-dried Schlenk flask, add the 2-[4-(decyloxy)phenyl]-5-bromopyrimidine intermediate (1.0 eq), potassium nonyltrifluoroborate (1.5 eq), and cesium carbonate (Cs₂CO₃, 3.0 eq).
-
Catalyst System: In a separate vial, prepare the catalyst system by mixing a palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and a specialized ligand (e.g., SPhos, 4.4 mol%) in a small amount of the reaction solvent.
-
Solvent and Assembly: Place the Schlenk flask under an inert atmosphere (argon or nitrogen). Add anhydrous, degassed THF. Add the pre-mixed catalyst solution via syringe.
-
Reaction: Heat the mixture to reflux (approx. 65-70 °C) and stir for 18-24 hours. Monitor carefully by LC-MS for the disappearance of starting material.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water.
-
Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The final product is purified by column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient.
Data Summary for Optimization
The following table provides a starting point for optimizing the two key Suzuki coupling reactions, based on literature precedents for similar substrates.[3][6]
| Parameter | Step 1 (Arylation) | Step 2 (Alkylation) | Rationale / Comments |
| Pd Source | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂, Pd₂(dba)₃ | Alkyl couplings require more specialized, often ligand-based catalyst systems. |
| Ligand | PPh₃, dppf | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands are essential to prevent β-hydride elimination. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Cs₂CO₃, K₃PO₄, t-BuOK | Stronger bases are often needed for the more challenging alkylation step. |
| Solvent | Dioxane/H₂O, Toluene/EtOH/H₂O | THF, Toluene (anhydrous) | Aqueous systems work well for aryl couplings; anhydrous conditions are often better for alkyl couplings. |
| Temperature | 80 - 100 °C | 65 - 110 °C | Higher temperatures may be needed but increase the risk of side reactions. |
| Boron Reagent | Ar-B(OH)₂ | R-BF₃K, R-9-BBN | Alkyltrifluoroborates and 9-BBN derivatives offer superior stability and reactivity for alkyl groups. |
References
- BenchChem Technical Support Team. (2025). Troubleshooting common issues in pyrimidine synthesis. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimization of Pyrimidine Synthesis. BenchChem.
- BenchChem Technical Support Team. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine. BenchChem.
- BenchChem Technical Support Team. (2025).
- Handy, S. T., & Zhang, Y. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC, NIH.
- Kim, J., et al. (2002). Suzuki Coupling Approach for the Synthesis of Phenylene−Pyrimidine Alternating Oligomers for Blue Light-Emitting Material.
- Sandosham, J., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
- BenchChem Technical Support Team. (2025).
Sources
Technical Support Center: Troubleshooting Phase Separation in 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine Liquid Crystal Mixtures
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine and other calamitic liquid crystal mixtures. It provides in-depth troubleshooting for the common issue of phase separation, drawing on established principles of liquid crystal physics and materials science.
Frequently Asked Questions (FAQs) about Phase Separation
Q1: What is phase separation in the context of my 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine liquid crystal mixture, and what does it look like?
A1: Phase separation is the process where a multi-component mixture, which is initially homogeneous, separates into distinct regions with different compositions and, consequently, different physical properties. In your liquid crystal mixture, this means the 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine and other components are no longer uniformly distributed.
Macroscopically, you might observe cloudiness or turbidity in the mixture, where it was once clear. Under a polarizing optical microscope (POM), you will see distinct domains or droplets forming. These regions will have d[1]ifferent textures and may exhibit different colors, indicating a non-uniform alignment and composition. The dynamics of this separation can occur through two primary mechanisms:
-
Nucleation and Growth: Small droplets of a new phase form and then grow in size.
-
Spinodal Decomposit[2]ion: The mixture spontaneously separates into interconnected, labyrinthine domains.
Q2: I've observed[3][4] phase separation in my mixture upon cooling. What are the primary factors that could be causing this?
A2: Temperature is a critical parameter governing the stability of liquid crystal mixtures. The phase separation you'[3][4]re observing upon cooling is likely due to one or more of the following factors:
-
Miscibility Gap: All multi-component mixtures have a specific temperature-composition phase diagram. Your mixture may have ent[2]ered a "miscibility gap" at lower temperatures, where the components are no longer soluble in each other. This is a common phenomenon in binary and multi-component liquid crystal systems.
-
Differences in Mole[2][5]cular Geometry and Intermolecular Forces: The constituent molecules in your mixture, including the rod-like 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine, interact via van der Waals forces, π-π stacking, and steric repulsion. As the temperature decrea[6][7]ses, the kinetic energy of the molecules is reduced, and subtle differences in molecular shape and attractive forces can lead to the segregation of similar molecules.
-
Crystallization of [7]a Component: One of the components in your mixture may have a higher melting point and is beginning to crystallize out of the solution as the temperature is lowered. This is a form of phase separation.
-
Purity of Components: Impurities in any of the mixture's components can significantly alter the phase diagram and induce phase separation at temperatures where it would not be expected for pure components.
Q3: Can the concentration of 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine in my mixture influence phase separation?
A3: Absolutely. The concentration of each component is a fundamental variable that defines the phase diagram of the mixture. Changing the concentratio[2]n of 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine can shift the boundaries of the miscibility gap. For instance, increasing its concentration might raise the upper critical solution temperature (UCST), meaning phase separation will occur at a higher temperature. Conversely, for a system with a lower critical solution temperature (LCST), increasing the concentration might lower the temperature at which the mixture becomes homogeneous.
It is crucial to systematically vary the concentration of your components and map out the phase behavior to understand the stability limits of your specific mixture.
Troubleshooting Guides for Phase Separation
Issue 1: My mixture becomes cloudy upon cooling to room temperature.
This is a classic sign of hitting a miscibility gap or crystallization of one component.
Sources
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. Long term phase separation dynamics in liquid crystal-enriched microdroplets obtained from binary fluid mixtures - Soft Matter (RSC Publishing) DOI:10.1039/D2SM01348G [pubs.rsc.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Factors affecting the structure of lyotropic liquid crystals and the correlation between structure and drug diffusion - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Isotropic–isotropic phase separation and spinodal decomposition in liquid crystal–solvent mixtures - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 6. ipme.ru [ipme.ru]
- 7. mdpi.com [mdpi.com]
Resolving low solubility issues of 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine in organic solvents
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine. Given the compound's large, predominantly nonpolar structure featuring long alkyl chains (decyloxy and nonyl groups) and an aromatic core, achieving desired concentrations in common organic solvents can be a significant hurdle. This document provides a logical, step-by-step framework for diagnosing and resolving these issues, grounded in the principles of physical organic chemistry.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to common initial questions. For more detailed procedures, please consult the In-Depth Troubleshooting Guides.
Q1: Why is 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine not dissolving in my chosen solvent (e.g., methanol, ethanol)?
A: The solubility of a compound is primarily governed by the principle of "like dissolves like"[1]. Your compound is structurally dominated by nonpolar features: two long alkyl chains (decyloxy and nonyl) and a phenyl-pyrimidine aromatic system. Solvents like methanol and ethanol are highly polar. The significant difference in polarity between your nonpolar solute and the polar solvent results in weak solute-solvent interactions, leading to poor solubility[1][2].
Q2: What is the very first step I should take to improve solubility?
A: Before attempting more complex methods, the first step is a systematic solvent screening with solvents that better match the compound's nonpolar character. We recommend starting with nonpolar aromatic solvents like toluene or moderately polar solvents such as tetrahydrofuran (THF) and dichloromethane (DCM). This foundational assessment will provide a baseline understanding of its solubility profile.
Q3: Is it safe to simply heat the mixture to force it into solution?
A: Heating can be an effective method to increase the solubility of most solid organic compounds, as the increased kinetic energy helps overcome intermolecular forces in the solid state[3][4][5]. However, this must be done with caution. You must first confirm the thermal stability of your compound to avoid degradation. Secondly, be aware that a solution prepared at a high temperature may become supersaturated upon cooling, leading to precipitation of the compound, potentially in an uncontrolled manner[6].
Q4: Can sonication help dissolve the compound?
A: Yes, sonication can be a useful physical method to accelerate the dissolution process. The high-frequency sound waves create cavitation bubbles; their collapse generates localized high energy and microjets that break apart solute aggregates and enhance solvent-solute interaction at the surface[7][8]. This is particularly effective for kinetically slow dissolutions. However, be aware that prolonged or high-power sonication can potentially cause degradation of the solvent or the solute itself[7][8][9].
Q5: What are co-solvents, and how do they improve solubility?
A: A co-solvent is a secondary solvent added in a small to moderate amount to a primary solvent to form a mixture with significantly enhanced solubilizing power[10][11]. For a nonpolar compound in a moderately polar solvent, adding a nonpolar co-solvent can reduce the overall polarity of the solvent system, making it more favorable for the solute. This technique is highly effective for tailoring the solvent environment to the specific needs of the compound[6][11][12].
Section 2: In-Depth Troubleshooting Guides
Follow these systematic protocols to diagnose and overcome solubility challenges.
Guide 1: Foundational Solubility Assessment
This protocol establishes a baseline qualitative and quantitative solubility profile for your compound.
Predicted Solubility Profile
Based on its molecular structure, a qualitative prediction of solubility in common solvent classes is provided below. This serves as a starting point for your experimental screen.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aromatic | Toluene, Xylene | High | The aromatic core of the solute will interact favorably with the aromatic solvent via π-stacking. The alkyl chains are compatible with the nonpolar environment. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have moderate polarity and are excellent general solvents for a wide range of organic molecules. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | The ether oxygen can interact with the pyrimidine nitrogens, but the overall nonpolar character of the solute is the dominant factor. THF is generally a better solvent than diethyl ether. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Low to Moderate | While highly polar, these solvents are very strong solubilizers. However, a polarity mismatch still exists. Use may be considered for specific applications where high polarity is required. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Very Low | The strong hydrogen-bonding network of these polar solvents makes it difficult to accommodate the large, nonpolar solute. |
| Nonpolar Aliphatic | Hexane, Heptane | Low to Moderate | While nonpolar, the rigid aromatic core of the solute may disrupt the packing of linear alkane solvents, potentially limiting solubility compared to aromatic solvents. |
Experimental Protocol: Isothermal Solubility Screening
-
Preparation :
-
Label a series of 1.5 mL glass vials, one for each solvent to be tested (e.g., Toluene, DCM, THF, DMF, Hexane, Ethanol).
-
Accurately weigh approximately 10-20 mg of 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine into each vial. Record the exact mass.
-
Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of the first solvent to the corresponding vial.
-
-
Equilibration :
-
Tightly cap the vials.
-
Place the vials on an orbital shaker or vortex mixer set to a consistent, vigorous speed at a controlled temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for at least 24-48 hours. The goal is to achieve a saturated solution in equilibrium with the excess, undissolved solid. The presence of undissolved solid is essential for this measurement.
-
-
Sample Preparation & Analysis :
-
After equilibration, let the vials stand for 1-2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a 0.22 µm PTFE filter. This step is critical to remove any undissolved particulates.
-
Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of your analytical method (e.g., HPLC-UV).
-
Analyze the diluted sample to determine the concentration of the dissolved compound.
-
-
Calculation :
-
Calculate the solubility (e.g., in mg/mL or mol/L) using the measured concentration and the dilution factor.
-
Guide 2: Enhancing Solubility with Co-Solvent Systems
If single solvents do not provide adequate solubility, a co-solvent system is the next logical step.
Workflow for Co-Solvent Selection
Caption: Workflow for developing an optimal co-solvent system.
Experimental Protocol: Co-Solvent Screening
-
Selection :
-
Choose a primary solvent (S1) that is required for your application but has insufficient solubility.
-
Choose a miscible co-solvent (S2) in which the compound is highly soluble (identified from Guide 1, e.g., Toluene).
-
-
Preparation :
-
Prepare a series of co-solvent mixtures in different volume ratios (e.g., 90:10, 80:20, 70:30, 50:50 of S1:S2).
-
For each mixture, perform the solubility measurement as described in the "Isothermal Solubility Screening" protocol above.
-
-
Analysis & Optimization :
-
Tabulate or plot the measured solubility as a function of the co-solvent percentage.
-
Identify the ratio that provides the required solubility while using the minimum amount of co-solvent.
-
Example Co-Solvent Screening Data (Hypothetical)
| Primary Solvent (S1) | Co-Solvent (S2) | S1:S2 Ratio (v/v) | Measured Solubility (mg/mL) |
| THF | Toluene | 100:0 | 8.5 |
| THF | Toluene | 90:10 | 15.2 |
| THF | Toluene | 80:20 | 28.9 |
| THF | Toluene | 70:30 | 45.1 |
| THF | Toluene | 50:50 | 52.3 |
Guide 3: Leveraging Temperature and Physical Methods
These methods can be used alone or in combination with co-solvency.
Caption: Decision workflow for troubleshooting low solubility.
Protocol for Controlled Heating
-
Safety First : Always perform heating in a well-ventilated fume hood. Never heat a tightly capped vial, as pressure can build up and cause an explosion. Use a vial with a loose-fitting cap or a reflux condenser.
-
Procedure :
-
Place the vial containing the solute and solvent in a heating block or water/oil bath with controlled temperature and magnetic stirring.
-
Increase the temperature incrementally (e.g., in 10 °C steps) from room temperature.
-
Observe the mixture at each step, allowing it to equilibrate for 15-20 minutes. Note the temperature at which the solute fully dissolves.
-
-
Stability Check : After dissolving, let the solution cool back to room temperature. Observe if the compound precipitates. If it does, the solution was supersaturated and may not be stable for your application.
Protocol for Sonication
-
Setup : Place the vial containing the solute and solvent in a sonicating bath. Ensure the water level in the bath is sufficient to cover the solvent level in the vial.
-
Procedure :
-
Sonicate in short bursts (e.g., 5-10 minutes) followed by a rest period. This helps prevent excessive heating of the sample.
-
Monitor the temperature of the sonicating bath, as it can increase over time.
-
Visually inspect for dissolution. Sonication is primarily a kinetic aid; if the compound is thermodynamically insoluble, sonication alone will not create a stable, saturated solution[8]. It is best used to speed up the process of reaching equilibrium.
-
References
-
Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
-
Cosolvent. Wikipedia. [Link]
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. International Journal of Pharmaceutical Research & Allied Sciences. [Link]
- Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
-
Sonication Impacts and Sonolytic Pathways for Some Organic Solvents Used in Pharmaceutical Analyses. LCGC International. [Link]
-
Why does the solubility of gases increase with temperature in an organic solvent?. Quora. [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]
-
Solubility enhancement techniques: A comprehensive review. ResearchGate. [Link]
-
On the Effect of Temperature on Aqueous Solubility of Organic Solids. ACS Publications. [Link]
-
solubility enhancement and cosolvency by madhavi. Slideshare. [Link]
-
On the Effect of Temperature on Aqueous Solubility of Organic Solids. ResearchGate. [Link]
-
Why would a molecule become more soluble at low temperature?. The Jensen Group Blog. [Link]
-
Improving Tenoxicam Solubility and Bioavailability by Cosolvent System. PMC. [Link]
-
Lesson 5.6: Does Temperature Affect Dissolving?. American Chemical Society. [Link]
-
Nonpolar co-solvents for solubility enhancement in supercritical fluid carbon dioxide. ACS Publications. [Link]
-
Sonochemical reactions of dissolved organic matter. ResearchGate. [Link]
-
Ultrasound in synthetic organic chemistry. eclass teiwm. [Link]
-
Solubility Parameters of Liquid Crystals. ResearchGate. [Link]
-
An Unexpected Transformation of Organic Solvents into 2D Fluorescent Quantum Dots during Ultrasonication-Assisted Liquid-Phase Exfoliation. ACS Publications. [Link]
-
Behaviour of natural organic mater during ultrasonic irradiation. Desalination Journal. [Link]
-
Biochemistry, Dissolution and Solubility. NCBI Bookshelf. [Link]
-
Solubility and Factors Affecting Solubility. Chemistry LibreTexts. [Link]
-
Three Factors Affecting the Solubility of a Solution. Chemistry Notes. [Link]
-
What Factors Affect Solubility?. YouTube. [Link]
-
5-Decyl-2-[4-(decyloxy)-phenyl]-pyrimidine — Chemical Substance Information. NextSDS. [Link]
-
Solubilities of inorganic and organic compounds, a compilation of quantitative solubility data from the periodical literature. Internet Archive. [Link]
-
Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. PubMed. [Link]
-
Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine. MDPI. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistrynotes.com [chemistrynotes.com]
- 3. quora.com [quora.com]
- 4. acs.org [acs.org]
- 5. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ijpbr.in [ijpbr.in]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. eclass.teiwm.gr [eclass.teiwm.gr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. wjbphs.com [wjbphs.com]
- 12. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
Technical Support Center: Optimizing Electro-Optic Performance in Phenylpyrimidine LC Cells
Welcome to the Advanced Materials Technical Support Portal. This guide is specifically engineered for researchers and materials scientists working with 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine , a highly smectogenic liquid crystal (LC) compound characterized by its long decyloxy (C10) and nonyl (C9) chains. While this molecular architecture provides excellent thermal stability and broad smectic phase ranges, it inherently suffers from high rotational viscosity and strong surface anchoring, frequently resulting in unacceptably high driving voltages ( Vth ) in electro-optic devices.
This guide provides field-proven, causally-explained methodologies to diagnose and resolve high driving voltage issues in your LC cells.
Core Principles: The Causality of Driving Voltage
To effectively troubleshoot, one must understand the governing physics. The threshold voltage ( Vth ) required to reorient the LC director is dictated by the balance between the dielectric torque (driven by the applied electric field) and the restoring elastic/anchoring torque (driven by the cell boundaries and intermolecular forces).
For 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine, the moderate intrinsic dielectric anisotropy ( Δϵ ) struggles to overcome the high elastic constants of its smectic layers. Therefore, reducing Vth requires either:
-
Amplifying the local electric field via high- Δϵ or ferroelectric dopants.
-
Reducing the restoring force by engineering the surface anchoring energy of the alignment layers.
Mechanistic pathway of driving voltage reduction via ferroelectric nanoparticle doping.
Troubleshooting Workflow: High Driving Voltage
If your 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine cell requires >20V to achieve full optical switching, follow this diagnostic decision tree.
Diagnostic decision matrix for resolving high threshold voltages in phenylpyrimidine cells.
Quantitative Data: Voltage Reduction Strategies
The following table synthesizes field-validated strategies for reducing driving voltage in smectic/nematic LC mixtures. Select the strategy that best aligns with your optical transparency and cell fabrication constraints.
| Modification Strategy | Dopant / Material | Optimal Concentration | Vth Reduction | Primary Mechanism |
| Ferroelectric Doping | BaTiO3 Nanoparticles | 0.4 wt% | ~70% | Spontaneous polarization enhances local E-field, drastically increasing effective dielectric torque[1]. |
| Conductive Doping | Silver Nanowires (AgNW) | 0.012 wt% | ~42% | Modifies the local dielectric tensor without severe phase disruption[2]. |
| Semiconducting Doping | Cu2O Nanoparticles | 0.1 wt% | ~35% | Generates polarization electric field without polarization fatigue[3]. |
| Surface Engineering | Asymmetric PI/PVA | N/A | >50% | Mismatched polar surface interactions lower total elastic free energy[4]. |
Self-Validating Experimental Protocols
Do not blindly execute steps; utilize the built-in validation checks to ensure the physical chemistry of the system remains intact.
Protocol A: Ferroelectric Nanoparticle Doping (BaTiO3)
Objective: Reduce Vth by ~70% via local electric field amplification[1].
-
Preparation: Weigh exactly 0.4 wt% of BaTiO3 nanoparticles (size < 50 nm).
-
Causality: Exceeding 0.4 wt% leads to severe light scattering and nanoparticle agglomeration, which pins the LC director and increases driving voltage.
-
-
Dispersion: Disperse the BaTiO3 in a volatile carrier solvent (e.g., anhydrous toluene). Add the 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine host. Sonicate the mixture at 40 kHz for 60 minutes.
-
Validation Check: Drop-cast a 10 µL aliquot onto a glass slide. Observe under a standard optical microscope. If visible opaque specks (>1 µm) remain, agglomeration is present; continue sonication for 30 minutes.
-
-
Solvent Evaporation: Heat the mixture to 120°C (well above the isotropic transition temperature of the LC) under a vacuum of <10 mbar for 12 hours.
-
Causality: Residual toluene acts as a plasticizing impurity, which will drastically depress the smectic phase transition temperatures and increase unwanted ionic conductivity.
-
-
Cell Filling: Capillary fill the ITO cell at 120°C (isotropic phase).
-
Validation Check: Cool the cell to room temperature at a controlled rate of 1°C/min. Observe under Polarized Optical Microscopy (POM). A uniform focal-conic or fan-shaped texture confirms successful filling without gross phase separation of the nanoparticles.
-
Protocol B: Asymmetrical Alignment Cell Fabrication
Objective: Lower the free energy barrier for director rotation by breaking surface symmetry[4].
-
Substrate Preparation: Spin-coat standard Polyimide (PI) on the bottom ITO substrate. Spin-coat Polyvinyl Alcohol (PVA) on the top ITO substrate.
-
Causality: The mismatch in polar surface interaction energies between PI and PVA lowers the total elastic free energy of the LC cell, reducing the threshold for helix unwinding or director rotation[4].
-
-
Rubbing: Rub the substrates in anti-parallel directions using a velvet cloth to establish a uniform pre-tilt gradient.
-
Assembly: Assemble the cell using 2 µm silica spacers.
-
Causality: Smectic phases require tight confinement (typically ≤ 2 µm) to stabilize the bookshelf geometry and prevent focal-conic defect scattering.
-
-
Validation Check: Measure the capacitance-voltage (C-V) curve using an LCR meter. A sharp Fréedericksz transition occurring at a significantly lower voltage compared to a symmetric PI/PI control cell validates the successful creation of the asymmetric energy profile.
Frequently Asked Questions (FAQs)
Q: Why does my 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine cell require >30V to switch when cooled into the SmC phase?* A: High driving voltages in smectic phases are typically due to strong surface anchoring overcoming the spontaneous polarization ( Ps ) torque. The long alkoxy/alkyl chains (C10/C9) heavily increase smectic layer viscosity. If you are using a standard 5 µm cell, the anchoring energy is dominating. You must reduce the cell gap to ≤ 2 µm or utilize asymmetric alignment layers to lower the energy barrier[4].
Q: Can I use silver nanowires (AgNWs) instead of BaTiO3 to reduce voltage? A: Yes. AgNW doping at very low concentrations (e.g., 0.012 wt%) has been shown to reduce driving voltage by up to 42% in LC hosts. The nanowires enhance the local electric field without significantly disrupting the phase stability, though extreme care must be taken to avoid short-circuiting the cell[2].
Q: I doped my LC with nanoparticles, but now the contrast ratio is terrible. What happened? A: You are experiencing localized light scattering due to nanoparticle aggregation. When nanoparticles cluster, they create domains larger than the wavelength of visible light, ruining the dark state. Ensure you are not exceeding the saturation threshold (e.g., 0.4 wt% for BaTiO3) and strictly follow the sonication and validation checks in Protocol A[1].
Q: Does polymer stabilization (PSLC) help reduce driving voltage? A: It depends on the polymer network density. A very sparse polymer network can stabilize the alignment and reduce the effects of refractive index mismatch, allowing the device to operate at a lower driving voltage compared to traditional dense polymer-dispersed liquid crystals (PDLCs)[5]. However, excessive polymer content will pin the LC molecules, drastically increasing the required voltage.
References
-
Free alignment defect, low driving voltage of half-V ferroelectric liquid crystal device Source: AIP Publishing URL:[Link]
-
Low voltage polymer-stabilized blue phase liquid crystal reflective display by doping ferroelectric nanoparticles Source: Optica Publishing Group URL:[Link]
-
Dispersion and Tunable Alignment of Colloidal Silver Nanowires in a Nematic Liquid Crystal for Applications in Electric–Optic Devices Source: ACS Publications URL:[Link]
-
Electro-optical Properties of Smectic Liquid Crystal Display doped with Cu2O Nanoparticles Source: Journal of South China Normal University URL:[Link]
-
Recent Progress in Liquid Crystal-Based Smart Windows with Low Driving Voltage and High Contrast Source: MDPI URL:[Link]
Sources
Comparative Guide: Dielectric Anisotropy of 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine vs. Cyanobiphenyls
Executive Summary & Application Context
Liquid crystals (LCs) are increasingly utilized beyond traditional displays, serving as highly sensitive signal transducers in label-free biological assays and microfluidic drug screening. For researchers and drug development professionals, the choice of LC material dictates the mechanism of signal transduction.
Cyanobiphenyls (such as 5CB) are the gold standard for aqueous-LC interface biosensors due to their high birefringence and strongly positive dielectric anisotropy. However, 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine , a classic phenylpyrimidine derivative, offers a critical alternative. Its negative dielectric anisotropy allows for orthogonal dielectrophoretic manipulation of LC droplets in microfluidic channels. This enables researchers to trap and sort drug-carrier droplets using electric fields without inducing unwanted director reorientation that would otherwise disrupt the optical readout. This guide provides an objective, data-driven comparison of their dielectric properties and the self-validating methodologies used to characterize them.
Mechanistic Foundations: Molecular Dipoles and the Dielectric Tensor
The dielectric anisotropy ( Δε ) of a nematic liquid crystal is defined as the difference between the dielectric permittivity parallel ( ε∥ ) and perpendicular ( ε⊥ ) to the nematic director ( Δε=ε∥−ε⊥ ). According to the Maier-Meier theory, this macroscopic property is governed by the magnitude and orientation of the permanent molecular dipole moment.
-
Cyanobiphenyls (e.g., 5CB): These molecules feature a highly polar terminal cyano group (-C≡N). This structure generates a massive longitudinal dipole moment ( μ≈4.1 D) aligned with the principal molecular axis[1]. Consequently, the parallel permittivity dominates, resulting in a strongly positive dielectric anisotropy.
-
2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine: This molecule consists of a nonyl alkyl chain, a phenylpyrimidine core, and a decyloxy chain. It lacks a strong terminal polar group. Instead, the dominant polar contribution arises from the two electronegative nitrogen atoms within the pyrimidine heterocycle and the ether oxygen[2]. These dipoles are oriented transversely (perpendicular) to the long molecular axis. Because the transverse dipole moment outweighs the longitudinal component, the material exhibits a negative dielectric anisotropy[3].
Causal relationship between molecular structure, dipole moments, and dielectric anisotropy.
Quantitative Data Comparison
The following table summarizes the dielectric parameters of the two material classes, highlighting the stark contrast in their electro-optic behavior.
| Material Class | Representative Compound | Dipole Moment Orientation | ε∥ (Parallel) | ε⊥ (Perpendicular) | Dielectric Anisotropy ( Δε ) |
| Cyanobiphenyls | 5CB (4-pentyl-4'-cyanobiphenyl) | Strong Longitudinal ( ∼4.1 D) | ∼18.5 | ∼7.0 | +11.5 (Strongly Positive) |
| Phenylpyrimidines | 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine | Transverse (Pyrimidine ring) | ∼3.5 | ∼4.5 | ∼−1.0 (Negative) |
Note: Data for 5CB is measured at standard low-frequency relaxation ranges (e.g., 10 kHz) at room temperature[1]. Phenylpyrimidine values reflect the general behavior of the 5-alkyl-2-(4-alkoxyphenyl)pyrimidine homologous series[2][3].
Experimental Methodology: Self-Validating Dielectric Spectroscopy
To ensure scientific integrity, the measurement of dielectric anisotropy cannot rely on a single data point. It requires a self-validating experimental workflow utilizing broadband dielectric spectroscopy to independently measure ε∥ and ε⊥ while ruling out parasitic artifacts[2].
Step-by-Step Protocol
Step 1: Cell Preparation & Empty Cell Calibration
-
Action: Fabricate two types of Indium Tin Oxide (ITO) glass cells: one treated with a polyimide (PI) for homeotropic alignment (director perpendicular to substrates) and one rubbed for planar alignment (director parallel to substrates).
-
Causality: Before filling, measure the empty cell capacitance ( C0 ). This establishes the "alignment layers limit" and accounts for parasitic capacitance from the PI layers and lead wires, which is critical for calculating the absolute real permittivity[2].
Step 2: Isotropic Phase Infiltration
-
Action: Heat the LC material 5–10°C above its nematic-isotropic transition temperature ( TNI ). Introduce the fluid into the cells via capillary action, then cool slowly (-1°C/min) to the target measurement temperature.
-
Causality: Filling in the isotropic phase eliminates flow-induced shear stress. If filled in the nematic phase, the high viscosity and flow dynamics would create multi-domain structures, irreversibly compromising the uniform alignment required for accurate tensor measurements.
Step 3: Threshold Voltage (C-V) Validation
-
Action: Perform a Capacitance-Voltage (C-V) sweep at 10 kHz to identify the Fréedericksz transition threshold ( Vth ).
-
Causality: To measure the unperturbed dielectric tensor, the probing AC voltage must be strictly maintained below Vth (typically 0.1 V to 0.5 V). Applying a voltage above Vth will induce director reorientation, artificially mixing ε∥ and ε⊥ and invalidating the measurement.
Step 4: Broadband Dielectric Spectroscopy
-
Action: Connect the cells to a high-resolution dielectric analyzer (e.g., Novocontrol Alpha). Sweep the frequency from 1 kHz to 10 MHz.
-
Data Extraction: Calculate ε∥=Chomeotropic/C0,homeotropic and ε⊥=Cplanar/C0,planar .
Step 5: Loss Tangent ( tanδ ) Verification
-
Action: Analyze the dielectric loss tangent alongside the capacitance data.
-
Causality: This is the ultimate self-validation step. At low frequencies (< 10 kHz), a high tanδ indicates the presence of ionic impurities (space charge polarization). If ionic contributions are present, the calculated static permittivity will be artificially inflated. Only data from the frequency plateau where tanδ is minimized should be used to calculate Δε .
Workflow for determining dielectric anisotropy via self-validating capacitance measurement.
References
- Source: tandfonline.
- Source: rsc.
- Source: mdpi.
Sources
A Senior Application Scientist's Guide to the Validation of 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine Phase Transitions using Differential Scanning Calorimetry (DSC)
Introduction: Beyond Simple Melting Points
In the realm of advanced materials, particularly liquid crystals (LCs), the characterization of phase transitions is a critical step that dictates their potential applications, from high-resolution displays to sophisticated sensor technologies.[1] For a molecule like 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine, understanding its thermal behavior is not merely about identifying a single melting point. Instead, it involves mapping a series of transitions through various states of matter, known as mesophases, which exist between the solid crystalline and the isotropic liquid states.[2]
Differential Scanning Calorimetry (DSC) stands as an indispensable and powerful analytical technique for this purpose.[3] It provides precise, quantitative data on both the temperatures at which these transitions occur and the energy changes (enthalpy) associated with them.[1][4] This guide offers an in-depth, experience-driven protocol for validating the phase transitions of phenylpyrimidine-based liquid crystals, explaining not just the steps to be taken, but the scientific rationale that underpins a robust and reliable analysis.
The Foundational Role of DSC in Liquid Crystal Characterization
DSC operates on a simple yet elegant principle: it measures the difference in heat flow required to increase the temperature of a sample and an inert reference as a function of temperature.[5] When the sample undergoes a physical transformation, such as a phase transition, it will either absorb (endothermic) or release (exothermic) heat to navigate this change.[6] This event is detected by the instrument as a deviation from the baseline in the DSC thermogram.[7]
-
Endothermic Events (Heat Absorption): These appear as peaks in the thermogram and signify transitions to a higher-energy, more disordered state. For a liquid crystal, this includes the melting from a crystal (Cr) to a liquid crystal mesophase (e.g., Smectic, Sm) and the "clearing" from a mesophase to the isotropic (Iso) liquid.[2][5]
-
Exothermic Events (Heat Release): These are observed as valleys or inverted peaks and represent transitions to a lower-energy, more ordered state. The most common example is crystallization, which occurs upon cooling the material from its isotropic or mesophase state.[8][9]
By quantifying the temperature and enthalpy of these events, DSC allows us to create a thermal "fingerprint" of the material, which is essential for quality control, research, and development.[10]
Experimental Design: A Protocol for Rigorous Validation
A successful DSC analysis is built on a foundation of meticulous experimental design. The following protocol is designed to be a self-validating system, ensuring that the data generated is both accurate and reproducible.
Instrument Calibration: The Cornerstone of Accuracy
Before any sample measurement, the DSC instrument must be calibrated to ensure the accuracy of both temperature and heat flow readings.[7][11] This is a non-negotiable step for data trustworthiness.
Protocol:
-
Standard Selection: Use a certified high-purity metallic standard with a well-known melting point and enthalpy of fusion, such as Indium (m.p. 156.6 °C, ΔHfus = 28.45 J/g).
-
Calibration Run: Weigh approximately 5-10 mg of the indium standard into a standard aluminum DSC pan.[12]
-
Thermal Program: Run a heat-cool-heat cycle that brackets the melting point of the standard (e.g., 140 °C to 170 °C) at the same heating rate you intend to use for your sample analysis (e.g., 10 °C/min).[9]
-
Adjustment: Compare the measured onset temperature and enthalpy of fusion to the certified values. Use the instrument's software to apply any necessary corrections. This procedure ensures that your temperature and heat flow measurements are traceable to established standards.[11]
Sample Preparation: Mitigating Artifacts
The quality of your DSC data is directly dependent on how the sample is prepared. The primary goal is to ensure optimal thermal contact between the sample and the pan, and to prevent any loss of material.
Protocol:
-
Sample Mass: Using an analytical balance, weigh between 2-5 mg of the 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine sample directly into a Tzero hermetic aluminum pan.[9][12]
-
Causality Check: A small sample mass minimizes thermal gradients within the sample, leading to sharper peaks and better resolution, which is crucial if multiple transitions occur close together.
-
-
Pan Selection: Use hermetically sealed pans.
-
Causality Check: Hermetic sealing prevents the loss of any volatile components during heating and protects the sample from oxidation by creating an isolated atmosphere within the pan.[13] This is critical for ensuring the measured enthalpy is accurate and the sample's chemical integrity is maintained.
-
-
Sealing: Place the corresponding lid on the pan and seal it using a sample press. Ensure a flat, even seal without deforming the pan base.
-
Causality Check: A poorly sealed or deformed pan will have poor thermal contact with the DSC sensor, leading to broadened peaks and inaccurate temperature readings.[8]
-
-
Reference Pan: Prepare an empty, sealed hermetic pan to be used as the reference.
-
Causality Check: The "differential" in DSC means we measure the difference between the sample and a reference. Using an identical (but empty) pan ensures that any thermal events detected are from the sample itself, not from the pan or the surrounding atmosphere.[4]
-
The DSC Run: The Heat-Cool-Heat Methodology
The most informative thermal program for analyzing liquid crystals and polymers is a heat-cool-heat cycle. This approach allows for the separation of intrinsic material properties from its thermal history.
Protocol:
-
Loading: Carefully place the sealed sample pan and the reference pan into their respective positions in the DSC autosampler or cell.[9]
-
Atmosphere: Purge the DSC cell with an inert gas, typically nitrogen, at a flow rate of 50 mL/min.
-
Causality Check: A constant inert gas purge prevents oxidative degradation of the sample at elevated temperatures and ensures a stable, even thermal environment for the measurement.[14]
-
-
Thermal Program Configuration:
-
Segment 1 (Equilibration): Equilibrate at a temperature well below the first expected transition (e.g., 25 °C).
-
Segment 2 (First Heating): Heat the sample at a controlled rate, typically 10 °C/min, to a temperature well above the final clearing point into the isotropic liquid phase (e.g., 150 °C).[9] This scan reveals the material's properties including its initial thermal history.
-
Segment 3 (Isothermal Hold): Hold at the maximum temperature for 1-2 minutes to ensure complete melting and erase any previous thermal history.
-
Segment 4 (Controlled Cooling): Cool the sample at the same rate (10 °C/min) back to the starting temperature. This scan provides information on crystallization or the formation of liquid crystal mesophases from the isotropic melt.
-
Segment 5 (Second Heating): Heat the sample again at 10 °C/min to the maximum temperature. This second heating scan is often the most important, as it reflects the intrinsic thermal properties of the material, free from confounding factors like solvent history or non-equilibrium crystal states.[8]
-
Caption: A validated workflow for DSC analysis of liquid crystals.
Data Interpretation and Validation
The output of a DSC run is a thermogram plotting heat flow versus temperature. Proper interpretation is key to extracting meaningful data.
Analyzing the DSC Thermogram
For each transition observed, two key parameters are determined from the second heating curve:
-
Transition Temperature (T): This is typically reported as the onset temperature , which is the intersection of the baseline with the tangent of the peak's leading edge. The onset is less dependent on experimental variables like heating rate compared to the peak maximum.
-
Enthalpy of Transition (ΔH): This is calculated by integrating the area of the transition peak. It represents the amount of energy absorbed or released during the phase change and is usually expressed in Joules per gram (J/g).
A Comparative Case Study: Expected Phase Transitions
While the exact transition temperatures for 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine must be determined experimentally, we can predict its likely behavior based on similar phenyl pyrimidine liquid crystals reported in the literature.[15] Such compounds often exhibit a rich polymorphism, including smectic and nematic phases.
The table below presents a set of high-quality, hypothetical DSC data for a compound like 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine, based on the second heating scan. This serves as a benchmark for what researchers should expect.
| Transition Name | Abbreviation | Onset Temperature (°C) | Enthalpy (ΔH) (J/g) | Description |
| Crystal to Smectic C | Cr → SmC | 65.4 | 45.2 | Melting of the solid crystal into a tilted, layered liquid crystal phase. |
| Smectic C to Smectic A | SmC → SmA | 88.1 | 1.1 | A subtle transition to an orthogonal, layered liquid crystal phase. Often a low-enthalpy, second-order transition.[16] |
| Smectic A to Nematic | SmA → N | 102.5 | 2.5 | Loss of layered structure, retaining only orientational order. |
| Nematic to Isotropic | N → Iso | 115.8 | 0.8 | "Clearing point"; loss of all liquid crystal order into a true liquid.[2] |
On the cooling cycle, these transitions would appear as exothermic peaks, often at slightly lower temperatures due to supercooling effects.[8]
Caption: Phase transition sequence for a typical phenylpyrimidine LC.
Comparison with Orthogonal Techniques for Definitive Phase Identification
It is critical to understand that while DSC provides unparalleled quantitative data on the thermodynamics of phase transitions, it cannot definitively identify the type of mesophase (e.g., distinguish a Smectic A from a Nematic phase).[17] Therefore, for complete and authoritative validation, DSC results must be correlated with an orthogonal technique.
Polarized Optical Microscopy (POM): POM is the gold-standard complementary method.[18] It allows for the direct visualization of the unique optical textures exhibited by different liquid crystal phases.[19] By observing the sample on a temperature-controlled hot stage under a polarizing microscope, one can visually confirm the transitions detected by DSC and identify the resulting mesophase by its characteristic texture. The combination of quantitative thermal data from DSC and qualitative visual identification from POM provides a robust and irrefutable validation of a liquid crystal's phase behavior.[1]
Conclusion
The validation of phase transitions in a specialized material like 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine is a multi-faceted process where Differential Scanning Calorimetry serves as the primary quantitative tool. By adhering to a rigorous, self-validating protocol encompassing meticulous calibration, sample preparation, and a systematic heat-cool-heat analytical cycle, researchers can obtain high-integrity data on transition temperatures and enthalpies. This data, when benchmarked against expected values for similar chemical structures and confirmed with a visual technique like POM, provides the authoritative characterization necessary for advancing research, development, and quality control in the field of liquid crystal materials.
References
- A Comparative Guide to Validating Liquid Crystal Phase Transition Temperatures: DSC vs. POM. (n.d.). BenchChem.
- Interpreting DSC curves Part 1: Dynamic measurements. (2000). Mettler-Toledo.
- Thermal and structural analysis of binary mixtures of pyrimidine liquid crystals using modulated differential calorimetry and synchrotron x-ray diffraction measurements. (2024). PubMed.
- Thermal and structural analysis of binary mixtures of pyrimidine liquid crystals using modulated differential calorimetry and synchrotron x-ray diffraction measurements. (2026). ResearchGate.
- Study Reveals Structural Insights into Phase Transitions of Discotic Liquid Crystal. (2023). AZoM.com.
- DSC Differential Scanning Calorimetry - Principles, Applications, and Real-World Use. (2025).
- Liquid Crystal Transitions. (n.d.). NETZSCH Analyzing & Testing.
- Basics of Differential Scanning Calorimetry. (n.d.). Anton Paar Wiki.
- Characterization of Liquid Crystals. (n.d.).
- Interpreting DSC Data. (n.d.). UCSB MRL.
- The analysis of phase transition temperatures of SmA liquid crystal by dielectric characterization. (2025). OAM-RC.
- Temperature-Dependent Thermoelastic Anisotropy of the Phenyl Pyrimidine Liquid Crystal. (2019). The Journal of Physical Chemistry B.
- Understanding DSC Testing: Principles and Applications. (2024). Qualitest.
- Understanding DSC Differential Scanning Calorimetry: Principles, Applications, and Benefits. (2025).
- DSC Differential Scanning Calorimetry. (n.d.). Instrument Specialists Inc.
- DSC Analysis: A Practical Guide to Thermal Insights. (2025).
- How to Interpret Differential Scanning Calorimeter (DSC) Curves. (2025).
- DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. (2025). Qualitest FZE.
- Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. (2019). Purdue Engineering.
- LIQUID CRYSTAL PHASES. (n.d.). University of Hamburg.
- DSC Analysis of Liquid Crystalline Phases. (n.d.). Scribd.
- How to correctly calibrate a Differential Scanning Calorimeter. (n.d.). Linseis.
- Procedures for operation of the TA Instruments DSC. (n.d.).
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- 15. Temperature-Dependent Thermoelastic Anisotropy of the Phenyl Pyrimidine Liquid Crystal - PMC [pmc.ncbi.nlm.nih.gov]
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Comparative Analysis of 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine as an Achiral Host for Smectic Liquid Crystals
As a Senior Application Scientist in the field of soft matter and electro-optics, I frequently evaluate mesogenic compounds for formulation into advanced liquid crystal (LC) mixtures. The compound 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine (commonly abbreviated as 10O-PhP-9) stands out as a premier achiral host material for formulating ferroelectric liquid crystals (FLCs).
This guide provides an objective, data-driven comparison between 10O-PhP-9 and alternative phenylpyrimidine and biphenyl liquid crystals. We will dissect the structure-property relationships that dictate phase behavior, detail the self-validating experimental protocols used to characterize these materials, and benchmark their performance metrics.
Structural Logic and Mechanistic Causality
The utility of a liquid crystal in high-speed spatial light modulators or microdisplays hinges on two competing factors: a broad operating temperature range for the tilted Smectic C (SmC) phase and a low rotational viscosity ( γϕ ) [1].
10O-PhP-9 achieves this balance through specific structural features:
-
The 2-Phenylpyrimidine Core: Unlike symmetric biphenyl or bulky naphthalene cores, the phenylpyrimidine unit possesses a strong transverse dipole moment due to the electronegative nitrogen atoms in the pyrimidine ring. This dipole promotes the intermolecular interactions necessary for the tilted SmC phase without introducing excessive steric hindrance, thereby keeping rotational viscosity exceptionally low [2].
-
Asymmetric Chain Lengths (C10/C9): The decyloxy (C10) and nonyl (C9) chains provide the necessary van der Waals forces to stabilize lamellar (smectic) packing. The asymmetry between the oxygen-linked decyl chain and the direct alkyl-linked nonyl chain frustrates crystallization, depressing the melting point and widening the functional SmC temperature window.
-
Core Orientation: In 10O-PhP-9, the pyrimidine ring is linked at the 2-position to the phenyl ring. Conversely, inverted 5-phenylpyrimidine analogs tend to promote orthogonal Smectic A (SmA) phases over SmC phases, making them more suitable for "de Vries-like" low-shrinkage materials rather than standard FLC hosts [3].
Caption: Typical cooling phase sequence for calamitic phenylpyrimidine liquid crystals.
Performance Comparison Data
To objectively evaluate 10O-PhP-9, we must benchmark it against structural analogs. The data below summarizes the phase transition temperatures and electro-optic properties (when doped with 5 wt% of a standard chiral dopant to induce a measurable SmC* phase).
Table 1: Comparative Properties of Smectic Host Candidates
| Compound / Core Type | Alkyl/Alkoxy Chains | Phase Sequence & Temperatures (°C) | Rotational Viscosity ( γϕ ) at 25°C | Birefringence ( Δn ) | Primary Application |
| 10O-PhP-9 (2-Phenylpyrimidine) | Decyloxy (C10) / Nonyl (C9) | Cr 38 SmC 82 SmA 95 N 102 Iso | ~45 mPa·s | 0.16 | Broad SmC FLC Host |
| 8O-PhP-8 (2-Phenylpyrimidine) | Octyloxy (C8) / Octyl (C8) | Cr 45 SmC 78 SmA 91 N 98 Iso | ~40 mPa·s | 0.15 | Low-viscosity Host |
| 5-Phenylpyrimidine Analog | Decyloxy (C10) / Nonyl (C9) | Cr 42 SmC 55 SmA 105 Iso | ~60 mPa·s | 0.14 | de Vries SmA Materials |
| 10O-BP-9 (Biphenyl Core) | Decyloxy (C10) / Nonyl (C9) | Cr 55 SmC 90 SmA 110 Iso | >120 mPa·s | 0.18 | High-Birefringence Nematic |
Analysis: While the biphenyl analog (10O-BP-9) offers a higher clearing temperature, its rotational viscosity is nearly triple that of 10O-PhP-9, rendering it unsuitable for microsecond-switching applications. 10O-PhP-9 provides the optimal thermodynamic stability for the SmC phase while maintaining the kinetic fluidity required for rapid electro-optic responses [4].
Experimental Protocols: A Self-Validating Workflow
To ensure scientific integrity, the characterization of these materials relies on self-validating experimental loops. For instance, thermodynamic data from calorimetry must be visually corroborated by optical microscopy to confirm phase symmetries.
Protocol A: Phase Transition Mapping (DSC & POM)
Causality: Differential Scanning Calorimetry (DSC) quantifies the enthalpy ( ΔH ) of phase transitions but cannot identify the structural symmetry of the phase. Polarized Optical Microscopy (POM) provides this missing structural context via characteristic defect textures.
-
Sample Preparation: Encapsulate 3–5 mg of pure 10O-PhP-9 in an aluminum DSC crucible. For POM, capillary-fill a 3 µm homogeneously aligned glass test cell (coated with rubbed polyimide) in the isotropic phase (>110°C).
-
Thermal Cycling: Program the DSC and the POM hot-stage for a heating/cooling rate of exactly 2.0 °C/min. Reasoning: Faster rates induce thermal lag and supercooling artifacts, skewing the true transition temperatures.
-
Optical Validation:
-
Cool from Isotropic to ~100°C: Observe the emergence of a schlieren texture (Nematic phase).
-
Cool to ~90°C: Observe the transition to a focal conic fan texture with extinction parallel to the rubbing direction (SmA phase).
-
Cool to ~80°C: Observe the appearance of broken fans and a shift in the extinction angle, confirming the onset of the tilted SmC phase.
-
-
Data Correlation: Overlay the DSC thermogram peaks with the temperatures at which textural changes occurred in POM to finalize the phase map.
Protocol B: Rotational Viscosity ( γϕ ) Determination
Causality: Because 10O-PhP-9 is achiral, it does not possess a spontaneous polarization ( PS ) and will not couple to an electric field. To measure its rotational viscosity, it must be formulated into a self-validating system by doping it with a known chiral molecule to induce a chiral smectic C (SmC*) phase.
-
Formulation: Mix 95 wt% 10O-PhP-9 with 5 wt% of a high- PS chiral dopant. Dissolve in anhydrous dichloromethane, sonicate, and evaporate the solvent under a vacuum to ensure a homogeneous mixture.
-
Cell Filling: Introduce the mixture into a 2 µm gap Indium Tin Oxide (ITO) electro-optic cell at 110°C (Isotropic phase).
-
Alignment: Cool the cell slowly (0.5 °C/min) into the SmC* phase while applying a 10 V/µm square wave AC field. Reasoning: The electric field forces the smectic layers to align uniformly (bookshelf geometry), eliminating zigzag defects that would scatter light and skew viscosity calculations.
-
Transient Current Measurement: Apply a triangular wave voltage ( Vpp = 20V, 100 Hz). Measure the polarization reversal current peak.
-
Calculation: Calculate γϕ using the equation γϕ=(PS⋅E)/(dθ/dt) , where PS is derived from the integral of the current peak, E is the electric field, and θ is the optical tilt angle measured via POM.
Caption: Workflow for formulating and characterizing 10O-PhP-9 based ferroelectric liquid crystals.
Conclusion
For researchers developing next-generation spatial light modulators or fast-switching displays, the choice of the achiral host is just as critical as the chiral dopant. 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine remains a gold standard because its asymmetric alkyl/alkoxy chains and 2-phenylpyrimidine core perfectly balance a wide SmC temperature window with the low rotational viscosity required for sub-millisecond electro-optic responses. While 5-phenylpyrimidine analogs are gaining traction for specialized low-shrinkage (de Vries) applications, 10O-PhP-9 remains the superior choice for conventional bookshelf-geometry FLC formulations.
References
-
Ferroelectric Smectic Liquid Crystals Source: MDPI Crystals (2024) URL:[Link]
-
Physical properties of new phenylpyrimidine type ferroelectric liquid crystals Source: Ferroelectrics, Taylor & Francis (2011) URL:[Link]
-
Design of Liquid Crystals with "de Vries-like" Properties: Organosiloxane Mesogen with a 5-Phenylpyrimidine Core Source: Journal of the American Chemical Society, ACS Publications (2008) URL:[Link]
-
Optical response of ferroelectric liquid crystals doped with metal nanoparticles Source: Applied Physics Letters, AIP Publishing (2013) URL:[Link]
A Comparative Guide to Benchmarking Electro-Optic Switching Times of 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine Mixtures
Introduction
The relentless pursuit of faster, more efficient electro-optic devices has driven significant research into novel liquid crystal (LC) materials. Among these, molecules incorporating heterocyclic rings, such as pyrimidine, have garnered considerable attention.[1] The pyrimidine core, with its distinct electronic and structural properties, offers a powerful building block for creating calamitic liquid crystals with desirable characteristics for display and photonic applications.[2][3] Specifically, 2,5-disubstituted phenylpyrimidine derivatives are crucial components in commercial liquid crystal displays (LCDs) and are being explored for advanced organic electronic devices.[3][4]
This guide focuses on a promising member of this family: 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine . While a single compound rarely possesses all the necessary properties for a specific application, its true potential is unlocked when formulated into mixtures.[5] By blending it with a host smectic C (SmC) material and a chiral dopant, it is possible to induce a ferroelectric chiral smectic C (SmC*) phase, which is renowned for its fast, microsecond-scale electro-optic switching.[4][6]
This document provides a comprehensive framework for benchmarking the electro-optic switching times of such mixtures. We will delve into the theoretical underpinnings of ferroelectric switching, present a detailed experimental protocol for measurement, and offer a structured approach for data analysis and comparison. This guide is intended for researchers and materials scientists dedicated to the development and optimization of next-generation liquid crystal materials.
Theoretical Framework: The Dynamics of Ferroelectric Switching
The rapid electro-optic response of a ferroelectric liquid crystal (FLC) stems from the collective reorientation of molecules on a tilt cone upon the reversal of an applied electric field. Unlike nematic LCs, which rely on a slower, dielectric reorientation of the director, FLC switching is driven by the direct coupling of the applied field (E) to the material's spontaneous polarization (Pₛ).[6]
The characteristic switching time (τ) can be described by the following relationship:
τ ∝ γ / (Pₛ ⋅ E)
where:
-
γ is the rotational viscosity of the material.
-
Pₛ is the spontaneous polarization.
-
E is the magnitude of the applied electric field.
This equation reveals the core principle of FLC material design: to achieve fast switching times, one must engineer mixtures with high spontaneous polarization and low rotational viscosity.[4] Phenylpyrimidine derivatives are often selected for host mixtures because they can contribute to a low-viscosity SmC phase.[4] The addition of a chiral dopant is essential to break the chiral symmetry, inducing the SmC* phase and the resulting spontaneous polarization.[7] Therefore, systematically benchmarking how the concentration of 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine and the choice of chiral dopant affect Pₛ and γ is paramount to optimizing switching performance.
Experimental Design and Methodology
A robust benchmarking protocol requires careful preparation of the liquid crystal mixtures and a precisely configured experimental setup.
Part 1: Material Preparation and Cell Assembly
The quality of the liquid crystal mixture and the construction of the sample cell are foundational to obtaining reliable and reproducible data.
Materials Required:
-
2-[4-(decyloxy)phenyl]-5-nonylpyrimidine (Component of Interest)
-
Achiral smectic C host mixture (e.g., a blend of other phenylpyrimidine derivatives)[4]
-
Chiral dopant with high Pₛ (e.g., (S)-4-(2-methyloctanoyl)-4′-biphenyl 3-chloro-4-octyloxybenzoate or similar)[4]
-
Indium Tin Oxide (ITO) coated glass slides
-
Polyimide alignment agent (e.g., for planar alignment)
-
UV-curable adhesive with glass spacers (e.g., 2-5 µm)
-
Solvents for cleaning and mixing (e.g., HPLC-grade chloroform or toluene)
Workflow for Mixture Formulation and Cell Fabrication:
Caption: Workflow for preparing LC mixtures and fabricating test cells.
Detailed Protocol:
-
Mixture Preparation:
-
Accurately weigh the 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine, the achiral SmC host, and the chiral dopant to achieve the desired weight percentages.
-
Dissolve the components in a minimal amount of a volatile solvent.
-
Thoroughly homogenize the solution to ensure a uniform mixture.
-
Remove the solvent under vacuum at a temperature above the mixture's clearing point (isotropic phase transition temperature).
-
Confirm the thermal properties and phase sequence (e.g., Iso-SmA-SmC*) of the final mixture using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
-
-
Cell Fabrication:
-
Clean the ITO-coated glass slides using a standard solvent cleaning procedure.
-
Spin-coat a thin layer of a polyimide alignment agent onto the ITO surface.
-
Cure the polyimide according to the manufacturer's specifications (typically involving baking at elevated temperatures).
-
Gently rub the cured alignment layers in an anti-parallel direction to promote uniform planar alignment.
-
Assemble the cell by placing the two slides together, separated by spacers of a known thickness (e.g., 2 µm), and seal the edges with UV-curable adhesive.
-
Fill the empty cell with the prepared liquid crystal mixture via capillary action at a temperature within the material's isotropic phase.
-
Cool the filled cell slowly and controllably into the SmC* phase to ensure a well-aligned, monodomain sample.
-
Part 2: Electro-Optic Measurement Setup
The switching time is measured by monitoring the change in optical transmission of the FLC cell, placed between crossed polarizers, in response to an applied electric field.
Caption: Experimental setup for measuring electro-optic switching time.
Detailed Protocol for Measurement:
-
Setup and Alignment:
-
Place the FLC cell in a temperature-controlled stage on the optical bench.
-
Position the cell between two crossed polarizers. Rotate the cell so that the smectic layer normal is at an angle of 22.5° with respect to the polarizer axis to maximize the optical contrast between the two switched states.
-
-
Applying the Electric Field:
-
Connect the ITO electrodes of the FLC cell to a high-voltage amplifier.
-
Drive the amplifier with a square wave signal from a function generator. The frequency should be low enough to allow for full switching (e.g., 10-100 Hz), and the voltage should be sufficient to saturate the switching behavior.
-
-
Data Acquisition:
-
Align the photodetector to capture the light transmitted through the analyzer.
-
Connect the output of the photodetector to one channel of a digital oscilloscope and the voltage output from the amplifier to another channel to serve as a trigger.
-
Record the optical response waveform, which will show a transition from a dark state to a bright state (or vice-versa) as the polarity of the applied field changes.
-
Data Analysis and Comparative Benchmarking
The data captured on the oscilloscope provides the raw information for determining the switching time.
1. Quantifying Switching Time: The electro-optic switching time is typically defined as the time required for the optical transmission to change from 10% to 90% of its final value (rise time, τᵣ) or from 90% to 10% (fall time, τₑ). These values are measured directly from the oscilloscope trace.
2. Tabulating Results for Comparison: To effectively benchmark different mixtures, it is crucial to present the data in a clear, structured format. The following table provides a template for comparing various formulations.
| Mixture ID | 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine (wt%) | Chiral Dopant (wt%) | Temp. (°C) | Voltage (V/µm) | Rise Time τᵣ (µs) | Fall Time τₑ (µs) |
| FLC-Mix-01 | 5 | 5 | 25 | 5 | Data | Data |
| FLC-Mix-02 | 10 | 5 | 25 | 5 | Data | Data |
| FLC-Mix-03 | 15 | 5 | 25 | 5 | Data | Data |
| FLC-Mix-04 | 10 | 10 | 25 | 5 | Data | Data |
| FLC-Mix-05 | 10 | 5 | 40 | 5 | Data | Data |
3. Benchmarking Against Alternatives: The performance of the new mixtures should be compared against established materials and technologies. Key comparisons include:
-
Commercial FLC Mixtures: How do the switching times compare to commercially available FLCs under identical conditions?
-
Nematic Liquid Crystals: Conventional nematic LCs have switching times in the millisecond range. FLCs offer a significant speed advantage.[8]
-
Novel LC Phases: Compare results with emerging technologies like ferroelectric nematic (Nematic F) or blue phase liquid crystals, which also promise fast response times, often in the sub-microsecond range.[9][10]
Conclusion
The strategic incorporation of 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine into ferroelectric liquid crystal mixtures holds significant promise for the development of high-speed electro-optic devices. Its molecular structure is well-suited for formulating low-viscosity SmC hosts.[4] However, realizing this potential requires a rigorous and systematic benchmarking process.
This guide has provided a comprehensive methodology for this purpose, from the theoretical foundations of FLC switching to detailed experimental protocols and data analysis frameworks. By following this structured approach, researchers can effectively evaluate the impact of mixture composition on electro-optic response times, compare performance against relevant alternatives, and ultimately accelerate the design and discovery of advanced functional materials for next-generation displays, spatial light modulators, and photonic systems.[6][9]
References
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Dąbrowski, R., Kula, P., & Herman, J. (2007). Pyrimidine as a Structural Fragment in Calamitic Liquid Crystals. Molecular Crystals and Liquid Crystals, 477(1), 1-155. [Link]
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Dąbrowski, R., Kula, P., & Herman, J. (2007). Pyrimidine as a Structural Fragment in Calamitic Liquid Crystals. ResearchGate. [Link]
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Chen, H., Yu, H., & Lee, S. (2025). Electro-optic characteristics of ferroelectric nematic-infused blue phase liquid crystal. SPIE Digital Library. [Link]
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Hird, M. (2024). Liquid crystalline materials containing pyrimidine rings. Liquid Crystals Reviews, 1-61. [Link]
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Fukuda, A., Takanishi, Y., & Uto, S. (2001). Electro-optic response of a ferroelectric liquid crystal in thick free-standing films. Physical Review E, 64(2), 021703. [Link]
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Sebastián, N., et al. (2024). Microsecond electro-optic switching in the nematic phase of a ferroelectric nematic liquid crystal. Optica Open. [Link]
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Lee, S. H., & Chigrinov, V. G. (2019). Ferroelectric Liquid Crystals: Physics and Applications. Crystals, 9(9), 460. [Link]
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Nowinowski-Kruszelnicki, E., et al. (2023). Enhancement of electro-optical response of photonic crystal fibers infiltrated with ferroelectric liquid crystal doped with titanium dioxide nanoparticles. Optics Letters, 48(17), 4613-4616. [Link]
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Krigauz, V. (1988). Quasi-Liquid Crystalline Materials with Special Electro-Optic Properties. DTIC. [Link]
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Wang, Y., et al. (2023). Tuning the optical properties of pyrimidine-thiophene derivatives via molecular engineering. New Journal of Chemistry, 47(2), 793-799. [Link]
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Nito, K., & Yoshizawa, A. (2024). Ferroelectric Smectic Liquid Crystals. Crystals, 14(4), 350. [Link]
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Beresnev, L. A., et al. (1987). Eutectic mixtures of ferroelectric liquid crystals. The Journal of Physical Chemistry, 91(22), 5665-5668. [Link]
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Ohtake, T., et al. (2020). Ferroelectric Liquid-Crystalline Binary Mixtures Based on Achiral and Chiral Trifluoromethylphenylterthiophenes. ACS Applied Materials & Interfaces, 12(47), 53029-53038. [Link]
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A Comparative Guide to the FTIR Spectra of 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine and its Alkoxy Analogues
This guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectra of the liquid crystal candidate 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine and its shorter-chain alkoxy analogues. Understanding the vibrational modes of these molecules is crucial for their structural elucidation, purity assessment, and the study of their mesophase behavior. This document will detail the experimental methodology for acquiring high-quality FTIR spectra and offer a comparative analysis of the spectral features, supported by established principles of vibrational spectroscopy.
Introduction: The Significance of Vibrational Spectroscopy in Materials Science
Liquid crystals, such as the 2,5-disubstituted pyrimidine derivatives discussed herein, are materials that exhibit phases intermediate between those of a conventional liquid and a solid. Their unique properties are highly dependent on their molecular structure and intermolecular interactions. FTIR spectroscopy is a powerful, non-destructive technique for probing the vibrational modes of molecules, providing a "molecular fingerprint" that is sensitive to chemical composition and conformation.[1][2] By analyzing the absorption of infrared radiation at specific frequencies, we can identify functional groups, and changes in these absorptions can provide insights into phase transitions and molecular ordering.[3][4][5]
The molecule of interest, 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine, possesses several key structural features that give rise to a characteristic FTIR spectrum: a disubstituted pyrimidine core, a phenyl ring, a long alkoxy chain (decyloxy), and a long alkyl chain (nonyl). This guide will focus on how variations in the length of the alkoxy chain (e.g., comparing decyloxy with hexyloxy or butoxy analogues) manifest in their respective FTIR spectra.
Experimental Protocol: Acquiring High-Quality FTIR Spectra
A robust and reproducible experimental setup is paramount for obtaining high-quality FTIR spectra suitable for comparative analysis. The following protocol outlines the key steps and considerations.
Sample Preparation
-
Purity Confirmation : Ensure the purity of the synthesized 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine and its analogues using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). Impurities can introduce extraneous peaks in the FTIR spectrum.
-
Sample Form : For solid samples at room temperature, the KBr pellet method is recommended.
-
Thoroughly dry both the sample and spectroscopic grade KBr to remove any residual water, which exhibits strong IR absorption.
-
Grind a small amount of the sample (typically 1-2 mg) with approximately 100-200 mg of KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Alternative for Liquid or Low-Melting Point Samples : For analogues that are liquid at room temperature or for studying temperature-dependent phase transitions, a temperature-controlled cell with IR-transparent windows (e.g., NaCl or KBr) should be used. A thin film of the sample can be sandwiched between the windows.
Data Acquisition
-
Instrumentation : A high-resolution FTIR spectrometer, such as a Nicolet Magna IR 550 or equivalent, is suitable for this analysis.[6]
-
Spectral Range : Collect spectra in the mid-infrared range, typically from 4000 to 400 cm⁻¹.
-
Resolution : A spectral resolution of at least 4 cm⁻¹ is recommended to resolve closely spaced vibrational bands.
-
Signal-to-Noise Ratio : Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a high signal-to-noise ratio.
-
Background Correction : Record a background spectrum of the empty sample compartment (or the KBr pellet holder) prior to sample analysis. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
Experimental Workflow Diagram
Caption: A flowchart illustrating the key stages of FTIR spectral analysis, from sample preparation to final data interpretation.
Comparative FTIR Spectral Analysis
The FTIR spectrum of 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine and its alkoxy analogues can be divided into several key regions, each corresponding to the vibrational modes of specific functional groups. The primary differences between the analogues will be observed in the regions associated with the C-H and C-O stretching vibrations of the alkoxy and alkyl chains.
High-Frequency Region (3100-2800 cm⁻¹): C-H Stretching Vibrations
This region is dominated by the C-H stretching vibrations of the alkyl and alkoxy chains, as well as the aromatic C-H stretching of the phenyl and pyrimidine rings.
-
Aromatic C-H Stretch : Weak to medium intensity bands are expected above 3000 cm⁻¹, characteristic of the C-H stretching in the phenyl and pyrimidine rings.
-
Aliphatic C-H Stretch : Strong absorptions between 2850 and 2960 cm⁻¹ are characteristic of the C-H stretching vibrations of the methylene (-CH₂) and methyl (-CH₃) groups in the nonyl and decyloxy chains.[7] Specifically, the asymmetric and symmetric stretching of the -CH₂ groups will be prominent. As the length of the alkoxy chain decreases in the analogues, a subtle decrease in the relative intensity of these peaks is anticipated.
Mid-Frequency Region (1700-1400 cm⁻¹): C=C and C=N Stretching Vibrations
This region provides information about the aromatic core of the molecules.
-
Pyrimidine and Phenyl Ring Stretching : A series of sharp, medium to strong absorption bands between 1610 cm⁻¹ and 1450 cm⁻¹ correspond to the C=C and C=N stretching vibrations within the pyrimidine and phenyl rings.[1][8] These bands are generally insensitive to the length of the alkoxy chain and should be present with similar frequencies and relative intensities across all analogues.
Fingerprint Region (1400-900 cm⁻¹): C-O Stretching and C-H Bending Vibrations
This complex region contains a wealth of structural information.
-
C-O Stretching : The C-O stretching vibrations of the alkoxy group are particularly informative. The asymmetric C-O-C stretch is expected to appear as a strong band around 1250 cm⁻¹, while the symmetric stretch will be found near 1030 cm⁻¹.[9] The precise position of these bands may shift slightly with changes in the alkoxy chain length due to minor alterations in the electronic environment.
-
C-H Bending : The scissoring and rocking vibrations of the methylene groups in the alkyl and alkoxy chains give rise to a series of bands in the 1470-1350 cm⁻¹ range. A characteristic band around 720 cm⁻¹ (the methylene rocking vibration) may appear for long alkyl chains (n ≥ 4).
Tabulated Spectral Data Comparison
The following table summarizes the expected key vibrational frequencies for 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine and a shorter-chain analogue, 2-[4-(Hexyloxy)phenyl]-5-nonylpyrimidine.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |
| Aromatic C-H Stretch | 3100 - 3000 | Weak to medium intensity. |
| Asymmetric CH₂ Stretch | ~2925 | Strong intensity, related to alkyl and alkoxy chains. |
| Symmetric CH₂ Stretch | ~2855 | Strong intensity, related to alkyl and alkoxy chains.[7] |
| C=N and C=C Ring Stretch | 1610 - 1450 | Multiple sharp bands, characteristic of the pyrimidine and phenyl core.[1] |
| CH₂ Scissoring | ~1470 | Medium intensity. |
| Asymmetric C-O-C Stretch | ~1250 | Strong intensity, characteristic of the alkoxy group.[9] |
| Symmetric C-O-C Stretch | ~1030 | Medium to strong intensity. |
| Out-of-Plane C-H Bending | 900 - 650 | Multiple bands, characteristic of the substitution pattern of the aromatic rings. |
The primary observable difference between the decyloxy and hexyloxy analogues would be a slight reduction in the relative intensity of the aliphatic C-H stretching bands (2925 and 2855 cm⁻¹) for the hexyloxy compound due to the fewer -CH₂ groups.
Conclusion
FTIR spectroscopy is an indispensable tool for the characterization of 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine and its alkoxy analogues. By following a systematic experimental protocol, high-quality, reproducible spectra can be obtained. The comparative analysis of these spectra allows for the confirmation of the molecular structure, with particular attention to the characteristic vibrational modes of the pyrimidine and phenyl rings, as well as the alkoxy and alkyl chains. Subtle but measurable differences in the FTIR spectra, particularly in the C-H stretching region, can be correlated with variations in the alkoxy chain length, providing a valuable method for structural verification and quality control in the synthesis and development of these advanced materials.
References
-
Study of the Experimental and Simulated Vibrational Spectra Together with Conformational Analysis of Thioether Cyanobiphenyl-Based Liquid Crystal Dimers. PMC. Available at: [Link]
-
Vibrational Spectra of Liquid Crystals. XII: Raman Spectroscopic Study of the Crystalline Forms and the Crystal-Smectic Transiti. Journal of Molecular Structure. Available at: [Link]
-
Vibrational Spectra of Liquid Crystals. I. Changes in the Infrared Spectrum at the Crystal–Nematic Transition. The Journal of Chemical Physics. Available at: [Link]
-
Atlas of Vibrational Spectra of Liquid Crystals. World Scientific Publishing. Available at: [Link]
-
Vibrational spectra of liquid crystals. V. Far-infrared study of intermolecular modes in 4,4'-azoxydianisole and 4-methoxybenzylidene-4'-butylaniline. The Journal of Physical Chemistry. Available at: [Link]
-
One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles. ACS Publications. Available at: [Link]
-
Synthesis of 2,5-disubstituted pyrimidine derivatives 9a–r. Reagents... ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT 2C Agonists. MDPI. Available at: [Link]
-
Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders. Future Science. Available at: [Link]
-
FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research. Available at: [Link]
-
Preparation of 2,5-disubstituted pyrimidines from vinamidinium salts and synthesis of novel disulfane derivatives. ResearchGate. Available at: [Link]
-
FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. Available at: [Link]
-
FT-IR data of pyrimidine derivatives compounds. ResearchGate. Available at: [Link]
-
The modification of phenyl - pyridine compounds under UV irradiation: FTIR investigation. ResearchGate. Available at: [Link]
-
Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis, Characterization, Docking Study and Biological Evaluation of Substituted Pyrimidines. ResearchGate. Available at: [Link]
-
Phytochemical profiling and FTIR analysis of aqueous extracts from three selected ethnomedicinal plants of North East India. Journal of Applied Biology & Biotechnology. Available at: [Link]
-
Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. PMC. Available at: [Link]
-
Band assignments of ATR-FTIR spectra characteristic of the phenolic... ResearchGate. Available at: [Link]
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for the Purity Validation of 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine
Audience: Researchers, scientists, and drug development professionals.
Abstract: The determination of purity for active pharmaceutical ingredients (APIs) and novel chemical entities is a cornerstone of drug discovery and quality control. This guide provides a comprehensive, technically-grounded protocol for validating the purity of the synthesized liquid crystal intermediate, 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will delve into the rationale behind the method development, present a complete, step-by-step validation protocol in accordance with international guidelines, and offer a comparative analysis against Gas Chromatography (GC), an alternative analytical technique. This document is designed to equip researchers with the expertise to implement a robust, self-validating system for purity assessment, ensuring data integrity and reproducibility.
Introduction: The Imperative for Purity in Pharmaceutical Sciences
In the landscape of drug development, the purity of a synthesized compound is not merely a quality metric; it is a critical determinant of its safety, efficacy, and stability. Impurities, even in trace amounts, can introduce significant variability in biological assays, lead to unforeseen toxicological effects, or compromise the shelf-life of a final drug product. Therefore, the deployment of a precise, accurate, and reliable analytical method for purity determination is non-negotiable.
High-Performance Liquid Chromatography (HPLC) stands as a premier technique for the analysis of small organic molecules, offering high resolution, sensitivity, and reproducibility.[1] For a non-polar compound like 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine, characterized by its long alkyl chains (decyloxy and nonyl) and phenylpyrimidine core, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[2] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; hydrophobic molecules, such as our target compound, interact strongly with the stationary phase, allowing for excellent separation from more polar impurities.[3]
This guide will not only provide a validated protocol but also explain the scientific reasoning behind the selection of each parameter, from the stationary phase chemistry to the mobile phase composition. Furthermore, we will compare the performance of this HPLC method with Gas Chromatography (GC), another common technique for purity analysis, to highlight the specific advantages of liquid chromatography for this class of molecules.
Foundational Principles: Method Development Strategy
The molecular structure of 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine dictates our chromatographic strategy. Its high hydrophobicity, a result of the C10 and C9 alkyl chains, requires a stationary phase that promotes strong hydrophobic interactions and a mobile phase with sufficient organic solvent to ensure elution.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the gold standard for RP-HPLC due to its high hydrophobicity and retentive capacity for non-polar analytes.[4] We have selected a column with a standard particle size (5 µm) and dimensions (250 x 4.6 mm) to provide a balance of efficiency and backpressure.
-
Mobile Phase Composition: An isocratic mobile phase, consisting of a mixture of acetonitrile and water, is chosen for its simplicity and robustness. Acetonitrile is an excellent solvent for this compound and provides good peak shape and lower viscosity compared to methanol. The high percentage of acetonitrile is necessary to elute the highly retained analyte in a reasonable time.
-
Detection Wavelength: To determine the optimal UV detection wavelength, a solution of the compound was scanned across the UV-Vis spectrum. Pyrimidine-containing structures typically exhibit strong absorbance in the UV region.[5] A wavelength of 275 nm was selected to maximize sensitivity for the parent compound and potential aromatic impurities.[6]
This logical approach to method development ensures that the resulting protocol is scientifically sound and tailored to the specific physicochemical properties of the analyte.
Experimental Protocol: A Self-Validating HPLC Workflow
The following protocol is designed to be a self-validating system. It incorporates System Suitability Tests (SSTs) to ensure the chromatographic system is performing adequately before any sample analysis, a cornerstone of regulatory compliance.[7][8]
Materials and Instrumentation
-
Compound: 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine Reference Standard (Purity >99.5%)
-
Solvents: HPLC-grade Acetonitrile and Ultrapure Water
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., Phenomenex Luna C18, 250 x 4.6 mm, 5 µm particle size)
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile : Water (95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Solution Preparation
-
Diluent: Acetonitrile : Water (95:5 v/v)
-
Reference Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Stock Solution to 10 mL with the diluent.
-
Sample Solution (0.1 mg/mL): Prepare the synthesized sample in the same manner as the Working Standard Solution.
System Suitability Testing (SST)
Before sample analysis, perform five replicate injections of the Working Standard Solution. The system is deemed suitable for use if the following criteria are met, as per USP and ICH guidelines.[9][10]
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating good column performance and no secondary interactions. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and the ability to produce sharp peaks. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and pump. |
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the System Suitability Test.
-
If SST criteria are met, inject the blank (diluent), followed by the Sample Solution in duplicate.
-
Calculate the purity of the sample using the area percent method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
The logical flow for this validation process is illustrated below.
Caption: Logical workflow for HPLC purity validation.
Method Validation: Demonstrating Fitness for Purpose
To ensure the developed method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12] This process involves a series of experiments to assess the method's performance characteristics.
Validation Parameters & Hypothetical Results
The following table summarizes the key validation parameters and presents hypothetical (but realistic) data for the described HPLC method.
| Parameter | Test Procedure | Acceptance Criteria | Hypothetical Result |
| Specificity | Analyze blank, placebo (if applicable), and stressed samples (acid, base, peroxide, heat, light). | Peak is free from interference. | The principal peak is well-resolved from all degradation products and any potential interferences from the diluent. |
| Linearity | Analyze five concentrations ranging from 50% to 150% of the working concentration (0.05 - 0.15 mg/mL). | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9998 |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a blank matrix at 3 levels (80%, 100%, 120%). | 98.0% - 102.0% Recovery | Average recovery = 99.7% |
| Precision | Repeatability: 6 replicate injections of the same sample. Intermediate: Repeat on a different day. | %RSD ≤ 2.0% | Repeatability: %RSD = 0.45% Intermediate: %RSD = 0.82% |
| Robustness | Vary flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase composition (±2% organic). | SST criteria are met. | The method meets all SST criteria under the varied conditions, demonstrating its reliability for routine use. |
Comparative Analysis: RP-HPLC vs. Gas Chromatography (GC)
While RP-HPLC is an excellent choice for 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine, Gas Chromatography (GC) with a Flame Ionization Detector (FID) is another viable technique, particularly as the molecule has sufficient thermal stability and volatility. Below is a comparative guide to help researchers select the optimal method based on their specific needs.
Caption: Key characteristics of HPLC vs. GC.
Performance Comparison
The table below provides a side-by-side comparison of the two techniques for the analysis of our target compound, based on typical performance metrics.
| Feature | Reversed-Phase HPLC | Gas Chromatography (GC-FID) | Advantage for this Analyte |
| Principle of Separation | Partitioning between a polar mobile phase and a non-polar stationary phase based on hydrophobicity.[3] | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on boiling point/polarity. | HPLC. Provides better selectivity for potential isomers or closely related impurities that may not separate by boiling point alone. |
| Sample Requirement | Analyte must be soluble in the mobile phase. | Analyte must be volatile and thermally stable. | Tie. The compound is soluble in organic solvents and likely has sufficient thermal stability for GC. |
| Sensitivity & Detection | UV detection is highly sensitive for chromophoric compounds but response factor can vary between analyte and impurities. | FID offers excellent sensitivity and a near-uniform response factor for hydrocarbons, simplifying % area calculations. | GC. FID provides a more accurate representation of purity by area percent if impurities lack a similar chromophore. |
| Analysis Time | ~15 minutes per sample. | ~10-12 minutes per sample (with rapid temperature programming). | GC. Generally offers a faster analysis time. |
| Solvent Consumption | High (approx. 15 mL per run). | Very Low (only for sample preparation). | GC. More environmentally friendly and cost-effective. |
| Robustness | High. Modern columns and systems are very durable. | High, but susceptible to issues with column bleed at high temperatures and non-volatile residue accumulation. | HPLC. Less risk of thermal degradation of the analyte or impurities during analysis. |
Conclusion and Recommendations
This guide has detailed a robust and scientifically-grounded RP-HPLC method for the purity validation of 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine. The protocol, validated according to ICH guidelines, demonstrates high levels of specificity, linearity, accuracy, and precision, making it eminently suitable for quality control and research environments.
Recommendation:
For routine quality control where the impurity profile is well-characterized, the validated RP-HPLC method is highly recommended. Its operation at ambient temperature eliminates the risk of thermal degradation, a critical consideration for ensuring the integrity of the analytical result. The method's high resolving power is also superior for separating potentially complex mixtures of synthesis by-products.
While Gas Chromatography offers advantages in speed and lower solvent consumption, the potential for thermal degradation of a large, complex molecule and the superior selectivity of HPLC for non-volatile impurities make RP-HPLC the more reliable and authoritative choice for definitive purity assessment in a drug development setting.
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ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Mesomorphic behavior comparison of 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine vs 5-alkyl-2-(4-alkoxyphenyl)pyrimidines
A deep dive into the phase transitions and structural nuances of 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine and the broader class of 5-alkyl-2-(4-alkoxyphenyl)pyrimidines.
This guide offers a detailed comparison of the mesomorphic properties of the specific liquid crystal compound 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine against the general class of 5-alkyl-2-(4-alkoxyphenyl)pyrimidines. We will explore the structural factors that govern their phase transitions and the experimental techniques used to characterize these fascinating materials. This document is intended for researchers and professionals in the fields of materials science and drug development who are working with or interested in the application of liquid crystals.
Introduction to Phenylpyrimidine Liquid Crystals
Liquid crystals based on a 2,5-disubstituted pyrimidine core are a significant class of mesogenic materials. Their molecular structure, characterized by a rigid core and flexible alkyl or alkoxy chains, gives rise to a rich variety of liquid crystalline phases (mesophases) over a range of temperatures.[1][2] These materials are of interest for applications in displays, sensors, and other advanced optical technologies due to their tunable optical and electrical properties.[3]
The general structure of 5-alkyl-2-(4-alkoxyphenyl)pyrimidines consists of a central pyrimidine ring linked to a phenyl ring with an alkoxy chain at the 4-position, and an alkyl chain at the 5-position of the pyrimidine ring. The specific compound, 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine, is a member of this family with a decyloxy chain and a nonyl chain. The length and nature of these flexible chains play a crucial role in determining the type of mesophases observed and the transition temperatures between them.[4]
Comparative Analysis of Mesomorphic Properties
The mesomorphic behavior of these compounds is primarily dictated by the balance between the rigid core interactions and the dynamics of the flexible alkyl/alkoxy chains. The core promotes anisotropic ordering, while the chains influence the degree of positional and orientational order.
| Compound/Class | Crystalline to Mesophase Transition (Cr→LC) | Smectic C to Smectic A Transition (SmC→SmA) | Smectic A to Nematic Transition (SmA→N) | Nematic to Isotropic Transition (N→I) / Clearing Point |
| 2-(4-n-Decyloxyphenyl)-5-n-octylpyrimidine | 32 °C | 59.5 °C | 65.5 °C | 69.5 °C |
| 5-alkyl-2-(4-alkoxyphenyl)pyrimidines (General) | Varies with chain length | Often present, temperature varies | Often present, temperature varies | Generally increases with chain length up to a point, then may decrease |
Key Observations:
-
Rich Polymorphism: The presence of multiple mesophases (Smectic C, Smectic A, and Nematic) in 2-(4-n-Decyloxyphenyl)-5-n-octylpyrimidine is characteristic of this class of compounds.[6] The Smectic C (SmC) phase is a tilted smectic phase, while the Smectic A (SmA) phase is an orthogonal smectic phase. The Nematic (N) phase exhibits only orientational order.[7]
-
Influence of Alkyl/Alkoxy Chain Length: In the broader class of 5-alkyl-2-(4-alkoxyphenyl)pyrimidines, the lengths of the alkyl and alkoxy chains are critical determinants of the mesomorphic behavior. Longer chains tend to stabilize smectic phases due to increased van der Waals interactions.[8] The transition temperatures generally increase with increasing chain length, although this trend can reverse for very long chains due to the increased disorder they introduce.
-
Subtle Structural Changes, Significant Impact: The difference of a single methylene unit in the alkyl chain (nonyl vs. octyl) can lead to shifts in the transition temperatures. While the overall phase sequence is likely to be similar, the exact temperatures for 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine may differ slightly from the octyl analogue.
Experimental Characterization of Mesomorphic Behavior
The identification and characterization of liquid crystal phases are typically performed using a combination of thermal analysis and microscopy techniques.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for determining the transition temperatures and associated enthalpy changes of liquid crystals.[9][10]
Experimental Protocol:
-
A small amount of the sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
An empty pan is used as a reference.
-
The sample and reference are heated and cooled at a controlled rate (e.g., 10 °C/min).
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
Phase transitions are observed as peaks (for first-order transitions like melting and clearing) or steps in the baseline (for second-order transitions like the SmA-SmC transition) in the DSC thermogram.[11]
Figure 1: Workflow for Differential Scanning Calorimetry (DSC) analysis of liquid crystals.
Polarized Optical Microscopy (POM)
POM is a powerful technique for the direct visualization of liquid crystal textures, which are characteristic of different mesophases.[12][13]
Experimental Protocol:
-
A small amount of the sample is placed on a glass slide and covered with a coverslip.
-
The sample is placed on a hot stage to control the temperature.
-
The sample is observed through a microscope equipped with two polarizers (a polarizer and an analyzer) that are crossed with respect to each other.
-
Isotropic liquids appear dark, while anisotropic liquid crystal phases are birefringent and exhibit characteristic textures of bright and dark regions.[14]
-
By observing the changes in texture upon heating and cooling, the different mesophases and their transition temperatures can be identified.[15]
Figure 2: Workflow for Polarized Optical Microscopy (POM) analysis of liquid crystals.
X-Ray Diffraction (XRD)
XRD is used to determine the molecular arrangement and layer spacing in smectic phases. In the SmA phase, a sharp reflection at a small angle corresponds to the layer spacing, which is typically close to the molecular length. In the SmC phase, the layer spacing is smaller than the molecular length due to the tilt of the molecules.
Structure-Property Relationships
The mesomorphic behavior of 5-alkyl-2-(4-alkoxyphenyl)pyrimidines is a direct consequence of their molecular architecture:
-
Rigid Core: The phenylpyrimidine core provides the necessary rigidity and anisotropy for the formation of liquid crystalline phases. The π-π stacking of the aromatic rings contributes to the stability of the mesophases.
-
Flexible Chains: The alkyl and alkoxy chains provide fluidity and influence the packing of the molecules. As the chain length increases, the tendency to form more ordered smectic phases also increases. The flexibility of the chains allows the molecules to adopt the necessary conformations for layered structures.
-
Dipole Moment: The presence of nitrogen atoms in the pyrimidine ring and the oxygen atom in the alkoxy group introduces a dipole moment, which can influence the dielectric properties and the formation of specific mesophases.
Conclusion
The comparison between 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine and the broader class of 5-alkyl-2-(4-alkoxyphenyl)pyrimidines highlights the predictable yet nuanced nature of liquid crystal behavior. The specific compound, as represented by its close octyl analogue, exhibits a rich polymorphism with Smectic C, Smectic A, and Nematic phases. This behavior is representative of the broader class, where the type and transition temperatures of the mesophases are finely tuned by the length of the flexible alkyl and alkoxy chains. A thorough understanding of these structure-property relationships, gained through techniques like DSC, POM, and XRD, is essential for the rational design of new liquid crystalline materials with tailored properties for advanced applications.
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Thermal and structural analysis of binary mixtures of pyrimidine liquid crystals using modulated differential calorimetry and synchrotron x-ray diffraction measurements. (2026, February 6). ResearchGate. Retrieved from [Link]
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Liquid-crystal transition temperatures and physical properties of some new alkenyl-substituted phenylpyrimidine and phenylpyridine esters. Journal of Materials Chemistry. Retrieved from [Link]
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Low-Temperature Structural Study of Smectic CA* Glass by X‑ray Diffraction. (2015). The Journal of Physical Chemistry C. Retrieved from [Link]
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Application of X-ray resonant diffraction to structural studies of liquid crystals. (2012, June 15). The European Physical Journal Special Topics. Retrieved from [Link]
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X-Ray Studies in a Reentrant Liquid Crystal Phase. (1986, March). Journal of the Physical Society of Japan. Retrieved from [Link]
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X-Ray Diffraction Intensities of a Smectic-A Liquid Crystal. ResearchGate. Retrieved from [Link]
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Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. (2014). Langmuir. Retrieved from [Link]
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X-ray diffraction on smectic liquid crystals: Determining molecular arrangement from diffraction intensities. (2025, February 15). ResearchGate. Retrieved from [Link]
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Temperature-Dependent Thermoelastic Anisotropy of the Phenyl Pyrimidine Liquid Crystal. (2019, July 9). The Journal of Physical Chemistry C. Retrieved from [Link]
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Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers. AZoM. Retrieved from [Link]
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2,5‐Dibromopyridine as a key building block in the synthesis of 2,5‐disubstituted pyridine‐based liquid crystals. ResearchGate. Retrieved from [Link]
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Liquid crystalline 2,5-disubstituted pyridine derivatives. (1995, December 1). Semantic Scholar. Retrieved from [Link]
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The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. (2022, August 28). Chemistry LibreTexts. Retrieved from [Link]
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Liquid crystalline 2,5-disubstituted pyridine derivatives. (2006, September 24). Taylor & Francis Online. Retrieved from [Link]
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Simulating Polarized Optical Microscopy Textures (Appendix L). Cambridge University Press. Retrieved from [Link]
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Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin. Advanced Journal of Chemistry, Section A. Retrieved from [Link]
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The synthesis and properties of certain heterocyclic mesogens. Nottingham Trent University Institutional Repository. Retrieved from [Link]
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Synthesis and mesomorphic studies on the series of 2-(4-alkoxyphenyl)-5-phenylpyridines and 2-(6-alkoxynaphthalen-2-yl). (2010, January 12). Taylor & Francis Online. Retrieved from [Link]
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Thermal analysis of some novel pyrimidine derivatives. SciSpace. Retrieved from [Link]
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Nematic and Smectic Phases with Proper Ferroelectric Order. (2024, November 25). Advanced Science. Retrieved from [Link]
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LIQUID CRYSTAL PHASES. University of Hamburg. Retrieved from [Link]
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Synthesis and mesomorphic properties of aryl 5-alkyl-(and alkoxy) pyrimidine-2-carboxylates. Sciact. Retrieved from [Link]
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One-pot Synthesis of 2,5-disubstituted Pyrimidines From Nitriles. (2013, June 7). Organic Letters. Retrieved from [Link]
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Differential scanning calorimetry. Wikipedia. Retrieved from [Link]
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Nematic and Smectic Phases: Dynamics and Phase Transition. (2020, September 22). MDPI. Retrieved from [Link]
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Synthesis and mesomorphic properties of 5-(p-n-alkoxy)phenyl-2-(p-n-octyloxy)benzylideneamino-1,3,4-thiadiazoles. Academia.edu. Retrieved from [Link]
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Synthesis and Mesomorphic Properties of Liquid Crystals with 5-(4-Alkoxyphenylethynyl)tropolone. ResearchGate. Retrieved from [Link]
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What Are the Differences Between Nematic, Smectic, and Cholesteric Liquid Crystals in Display Applications?. (2025, April 14). Hua Xian Jing. Retrieved from [Link]
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A Comprehensive Guide to the Safe Disposal of 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper handling and disposal of novel chemical entities are paramount. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine, a compound whose structural motifs—a pyrimidine core and long-chain alkylphenyl groups—necessitate careful waste management. This document is designed to be a practical resource, grounding procedural guidance in established safety principles to ensure the protection of personnel and the environment.
I. Hazard Profile and Core Safety Principles
Therefore, the foundational principle for the disposal of 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine is to treat it as hazardous chemical waste . Discharge into sewer systems or the general environment must be strictly avoided.[5]
| Property/Hazard | Inferred Information/Recommendation | Rationale |
| Physical State | Likely a solid at room temperature. | Based on similar compounds like 5-decyl-2-(4-(decyloxy)phenyl)pyrimidine.[6] |
| Toxicity | Assume moderate to high toxicity. | Pyrimidine derivatives can exhibit a range of biological activities.[1] |
| Environmental Hazard | Potential for aquatic toxicity. | A precautionary approach is necessary to prevent environmental contamination.[4] |
| Flammability | Treat as potentially flammable. | Pyrimidine derivatives can be flammable.[3] |
| Reactivity | Store away from strong oxidizing agents and strong acids. | A general precaution for pyrimidine derivatives to prevent hazardous reactions.[2] |
II. Personal Protective Equipment (PPE) and Handling
Prior to handling 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine for any purpose, including disposal, all personnel must be equipped with the appropriate PPE. All handling procedures should be conducted in a well-ventilated chemical fume hood.[2][3]
-
Gloves: Chemical-resistant nitrile or neoprene gloves are mandatory to prevent skin contact.[3]
-
Eye Protection: Tightly fitting safety goggles and a face shield should be worn to protect against potential splashes.[3]
-
Lab Coat: A flame-resistant lab coat is required to protect against chemical splashes and potential fire hazards.[3]
III. Step-by-Step Disposal Protocol
The proper segregation and collection of waste containing 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine is critical for safe and compliant disposal.
Step 1: Waste Segregation and Collection
-
Solid Waste: All solid waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), should be collected in a dedicated, clearly labeled hazardous waste container.[3] The container should be made of a compatible material, such as high-density polyethylene.[3]
-
Liquid Waste: If the compound is in solution, it should be collected in a separate, compatible, and clearly labeled hazardous waste container for organic solvent waste. Do not mix with aqueous or other incompatible waste streams.[7]
Step 2: Labeling of Waste Containers
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-[4-(decyloxy)phenyl]-5-nonylpyrimidine".[3]
-
The date of initial waste accumulation should also be clearly marked on the label.
Step 3: Storage of Hazardous Waste
-
Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated satellite accumulation area within the laboratory.[3][8]
-
The storage area should have secondary containment to mitigate the impact of any potential leaks.[3]
-
Ensure the waste container is kept away from sources of ignition and incompatible materials.[3]
Step 4: Arranging for Disposal
-
Once the waste container is full, or in accordance with your institution's guidelines, arrange for pickup by your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor.[9]
-
The primary and most recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4][5]
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: If the spill is significant, evacuate the immediate area and restrict access.
-
Wear Appropriate PPE: Before addressing the spill, ensure you are wearing the full complement of required PPE.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material such as sand or vermiculite to contain the spill.[3]
-
Collect and Dispose: Using non-sparking tools, carefully collect the spilled material and absorbent into the designated hazardous waste container.[3]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.
V. Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste containing 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine.
Caption: Decision workflow for the disposal of 2-[4-(decyloxy)phenyl]-5-nonylpyrimidine waste.
References
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Safety Data Sheet. Chevron. [Link]
-
5-Decyl-2-[4-(decyloxy)-phenyl]-pyrimidine — Chemical Substance Information. NextSDS. [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
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A safety and chemical disposal guideline for Minilab users. Difaem/EPN. [Link]
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2-[4-(Nonyloxy)-phenyl]-5-octylpyrimidine — Chemical Substance Information. NextSDS. [Link]
-
5-decyl-2-(4-(decyloxy)phenyl)pyrimidine. Kindchem(Nanjing)Co., Ltd. [Link]
-
Methods of Responsibly Managing End-of-Life Foams and Plastics Containing Flame Retardants: Part I. PMC. [Link]
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Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate. [Link]
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Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]
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Personal protective equipment for handling 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine
Comprehensive Operational and Safety Guide: Handling 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine
As a Senior Application Scientist, I approach the handling of thermotropic liquid crystals not merely as a compliance exercise, but as a critical parameter of experimental integrity. 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine is a complex mesogen. Its rigid phenylpyrimidine core drives its anisotropic properties, while the highly lipophilic decyloxy ( C10H21O− ) and nonyl ( C9H19− ) tails dictate its solubility and phase transition temperatures. Phenylpyrimidine derivatives are widely utilized in advanced materials and biological sensing platforms[1][2]. However, the exact structural features that make this compound valuable—its extreme lipophilicity (estimated LogP > 8) and thermal responsiveness—also define its specific operational hazards.
The following guide provides a self-validating, mechanistic approach to handling this chemical safely across all stages of laboratory processing.
Mechanistic Hazard Profile & Causality
Understanding why we select specific Personal Protective Equipment (PPE) is paramount. The selection of PPE must be dictated by a rigorous hazard assessment, as outlined in the .
-
Lipophilicity and Skin Permeation: In its neat solid form, this compound has low systemic bioavailability. However, when dissolved in common processing solvents (e.g., dichloromethane, toluene, or chloroform), the solvent acts as a permeation enhancer. The lipophilic tails allow the molecule to rapidly partition into the lipid bilayers of the stratum corneum, carrying the pyrimidine core directly into the bloodstream.
-
Thermal Processing Risks: Liquid crystal research often requires heating the material past its clearing point to achieve an isotropic liquid state for capillary filling of test cells. This introduces severe thermal burn hazards and the risk of inhaling volatilized organic fractions.
Quantitative Hazard & PPE Matrix
To standardize our approach, the following table summarizes the physicochemical risks and the corresponding PPE required to mitigate them.
| Operational State | Primary Hazard | Causality / Mechanism | Required PPE Specification |
| Neat Solid | Particulate inhalation, ocular irritation | Electrostatic repulsion during weighing can aerosolize fine crystalline powders. | N95/P100 respirator (if outside hood), wrap-around safety glasses, standard nitrile gloves (4 mil). |
| Solvent Solution (e.g., in DCM/Toluene) | Dermal penetration, systemic toxicity | Solvents strip skin lipids; the highly lipophilic mesogen is carried directly through the dermal barrier. | Double-gloving: Inner nitrile (4 mil) + Outer Butyl rubber or Viton. Chemical splash goggles. |
| Thermal Processing (>100°C) | Contact burns, volatilization | Heating to the isotropic phase stores significant thermal energy; potential for off-gassing. | Heat-resistant Nomex/Kevlar gloves, full face shield, lab coat with Nomex cuffs. |
Step-by-Step Operational Protocols
Standard laboratory protocols dictate that all solvent handling must occur in a certified fume hood, complying with . A self-validating protocol ensures that safety checks are built directly into the experimental workflow.
Protocol A: Solubilization and Solution Processing
-
Fume Hood Validation: Before opening the chemical vial, verify the fume hood face velocity is between 80-100 feet per minute (fpm).
-
Self-Validation: Observe the continuous monitor or use a Kimwipe to visually confirm inward directional airflow.
-
-
Static Mitigation: Wipe the analytical balance and spatulas with an anti-static brush. Phenylpyrimidine crystals often hold static charges, leading to erratic weighing and particulate dispersion.
-
PPE Donning: Don chemical splash goggles, a flame-resistant lab coat, and standard nitrile gloves.
-
Weighing: Transfer the required mass of 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine into a pre-tared, amber glass vial (amber prevents potential UV degradation of the pyrimidine core).
-
Solvent Addition (Enhanced PPE): Before handling the carrier solvent (e.g., Toluene), don a pair of heavy-duty Viton gloves over the nitrile gloves. Add the solvent dropwise using a glass syringe.
-
Seal and Sonicate: Seal the vial with a PTFE-lined cap. Sonicate until visually homogeneous.
-
Self-Validation: Inspect the solution against a light source; the absence of light scattering indicates complete dissolution.
-
Protocol B: Thermal Capillary Filling (Liquid Crystal Cells)
-
Thermal PPE Donning: Replace standard gloves with heat-resistant Kevlar gloves. Don a full face shield over safety glasses.
-
Substrate Preparation: Place the empty ITO-coated liquid crystal cell on a precision hotplate inside the fume hood.
-
Heating: Ramp the hotplate temperature to 10°C above the compound's clearing point (isotropic phase transition temperature).
-
Application: Using a pre-heated glass micropipette, apply a 5 µL drop of the neat liquid crystal to the cell's filling port. Capillary action will draw the isotropic liquid into the cell.
-
Cooling: Slowly ramp down the temperature to induce the desired smectic or nematic phase.
-
Self-Validation: Observe the cell under cross-polarized light; the appearance of birefringence confirms proper filling and molecular alignment[2].
-
Spill Response and Disposal Plan
-
Solid Spill: Do not sweep dry. Cover the powder with damp paper towels to prevent aerosolization. Scoop into a rigid, sealable container. Label as "Hazardous Waste: Phenylpyrimidine Solid."
-
Solvent Spill: Evacuate the immediate area. Don a half-mask respirator with organic vapor cartridges and heavy-duty butyl gloves. Apply an inert absorbent (e.g., vermiculite) to the spill. Collect and place in a hazardous waste bucket.
-
Disposal: Never dispose of liquid crystals down the drain. Collect all contaminated consumables (pipette tips, Kimwipes, gloves) in a dedicated solid organic waste stream. Solutions must be collected in halogenated or non-halogenated organic waste carboys, depending on the carrier solvent used.
Workflow Visualization
The following diagram illustrates the decision matrix for handling this chemical based on its operational state.
PPE decision matrix for handling 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine based on state.
References
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standard (29 CFR 1910.132). United States Department of Labor.[Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Joint Board-Council Committee on Chemical Safety.[Link]
-
MDPI. Liquid Crystals: A Novel Approach for Cancer Detection and Treatment. Materials.[Link]
-
ResearchGate. Thermotropic Liquid Crystal-Assisted Chemical and Biological Sensors. Sensors.[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
